molecular formula C10H20ClNO B8345782 2-chloro-N-(1,1-dimethylhexyl)acetamide

2-chloro-N-(1,1-dimethylhexyl)acetamide

Cat. No.: B8345782
M. Wt: 205.72 g/mol
InChI Key: VDCJKMQSIDZPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(1,1-dimethylhexyl)acetamide is a specialized organic compound belonging to the class of N-substituted-2-chloroacetamides, which are recognized as highly valuable synthetic intermediates in organic and medicinal chemistry research . The molecule features a reactive chloroacetyl group attached to a bulky, branched alkyl amine (1,1-dimethylhexyl), making it a versatile electrophilic building block. This reagent is primarily used for the synthesis of novel heterocyclic compounds and complex molecular architectures through nucleophilic substitution reactions, where the chloride atom is readily displaced by sulfur, nitrogen, or oxygen nucleophiles . In research applications, this compound and its structural analogs are instrumental in constructing pharmacologically active molecules. Similar chloroacetamide derivatives are key precursors in the development of compounds with thieno[2,3-b]pyridine cores, which exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the acetamide linkage is of particular significance, as this functional group is found in approximately one-quarter of all marketed drugs, underscoring its importance in drug discovery and development . The reactivity and structural features of 2-chloro-N-(1,1-dimethylhexyl)acetamide can be studied using various spectroscopic techniques, and its optimized molecular geometry and electron density can be modeled with computational methods such as Density Functional Theory (DFT) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

2-chloro-N-(2-methylheptan-2-yl)acetamide

InChI

InChI=1S/C10H20ClNO/c1-4-5-6-7-10(2,3)12-9(13)8-11/h4-8H2,1-3H3,(H,12,13)

InChI Key

VDCJKMQSIDZPMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C)NC(=O)CCl

Origin of Product

United States

Foundational & Exploratory

Synthesis Protocol and Mechanistic Analysis of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(1,1-dimethylhexyl)acetamide is a sterically hindered chloroacetamide derivative. In advanced organic synthesis and drug development, such molecules serve as critical bifunctional intermediates. Specifically, they are utilized as precursors for synthesizing complex tert-alkylamines via thiourea-mediated cleavage of the chloroacetyl group[1], or as structural analogs in the development of agricultural active ingredients and N-methyl-D-aspartate (NMDA) receptor antagonists[1].

Synthesizing amides at a fully substituted, tertiary carbon center (the 1,1-dimethylhexyl group) presents significant steric challenges. Traditional SN2 displacement at the nitrogen is highly inefficient. Therefore, this whitepaper outlines two field-proven synthetic strategies designed to overcome these steric barriers: the acid-catalyzed Ritter Reaction and the classical N-Acylation (Schotten-Baumann) method.

RouteComparison A 2-Methylheptan-2-ol Target 2-chloro-N-(1,1-dimethylhexyl) acetamide A->Target Route 1 (H2SO4) B Chloroacetonitrile B->Target C 1,1-Dimethylhexylamine C->Target Route 2 (Et3N) D Chloroacetyl Chloride D->Target

Fig 1: Dual synthetic pathways for 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Mechanistic Causality and Route Selection

Route 1: The Ritter Reaction Pathway

The Ritter reaction is the industrially and synthetically preferred route for generating tert-alkyl amides because it circumvents the need to source or synthesize the expensive, sterically hindered tert-alkylamine[1]. Instead, it utilizes the readily available tertiary alcohol, 2-methylheptan-2-ol .

Causality of the Mechanism:

  • Carbocation Generation: The addition of concentrated sulfuric acid protonates the hydroxyl group of 2-methylheptan-2-ol, leading to dehydration and the formation of a stable tertiary carbocation (the 1,1-dimethylhexyl cation).

  • Nucleophilic Attack: Chloroacetonitrile acts as the nucleophile. Despite being a weak nucleophile, the extreme electrophilicity of the tertiary carbocation drives the attack by the nitrile nitrogen, forming a nitrilium ion intermediate[1].

  • Hydrolysis: Upon aqueous workup, the nitrilium ion is rapidly hydrolyzed to yield the target chloroacetamide.

RitterMechanism Step1 2-Methylheptan-2-ol (Tertiary Alcohol) Step2 Tertiary Carbocation Formation (H2SO4) Step1->Step2 Step3 Nucleophilic Attack by Chloroacetonitrile Step2->Step3 Step4 Nitrilium Ion Intermediate Step3->Step4 Step5 Hydrolysis (H2O) Step4->Step5 Step6 2-chloro-N-(1,1-dimethylhexyl) acetamide Step5->Step6

Fig 2: Step-by-step Ritter reaction mechanism via carbocation and nitrilium intermediates.

Route 2: Direct N-Acylation (Schotten-Baumann)

If the precursor 1,1-dimethylhexylamine (2-amino-2-methylheptane) is already available, direct acylation with chloroacetyl chloride is a highly efficient alternative. Chloroacetyl chloride is a highly reactive, bifunctional acylating agent widely used in the synthesis of chloroacetanilide derivatives[2][3].

Causality of the Mechanism: The reaction proceeds via nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A stoichiometric amount of an auxiliary base (e.g., triethylamine) is strictly required. Without the base, the generated HCl byproduct would protonate the unreacted 1,1-dimethylhexylamine, forming an unreactive ammonium salt and stalling the reaction at 50% conversion.

Experimental Protocols

Protocol A: Ritter Reaction Synthesis

This protocol is adapted from validated methodologies for the synthesis of N-chloroacetyl-tert-alkylamines[1][4].

  • Step 1: Reagent Preparation. In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methylheptan-2-ol (13.0 g, 0.1 mol) and chloroacetonitrile (9.06 g, 0.12 mol) in 60 mL of glacial acetic acid.

    • Scientific Rationale: Acetic acid acts as a polar, non-nucleophilic solvent that stabilizes the intermediate carbocation without competing with the nitrile for nucleophilic attack.

  • Step 2: Acid Catalysis. Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add concentrated sulfuric acid (12 mL) dropwise over 30 minutes.

    • Scientific Rationale: The generation of the tertiary carbocation is highly exothermic. Strict temperature control (<10 °C) is mandatory to prevent the tertiary alcohol from undergoing E1 elimination, which would yield unwanted 2-methylheptene byproducts and drastically reduce the final yield.

  • Step 3: Reaction Propagation. Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir continuously for 4 to 6 hours.

  • Step 4: Hydrolysis Workup. Pour the viscous reaction mixture slowly into 300 mL of vigorously stirred crushed ice/water.

    • Scientific Rationale: The sudden introduction of cold water serves a dual purpose: it quenches the strong acid and provides the necessary oxygen nucleophile to hydrolyze the nitrilium ion into the final amide[1].

  • Step 5: Isolation. Extract the aqueous mixture with diethyl ether (3 × 150 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7), followed by a brine wash. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol B: N-Acylation Synthesis
  • Step 1: Setup. In an oven-dried flask under a nitrogen atmosphere, dissolve 1,1-dimethylhexylamine (14.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Step 2: Acylation. Dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Scientific Rationale: Chloroacetyl chloride is highly reactive and moisture-sensitive[2]. Dropwise addition at low temperatures prevents thermal runaway, minimizes the formation of ketene byproducts, and ensures the selective acylation of the amine over competing side reactions.

  • Step 3: Stirring & Workup. Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by adding 50 mL of cold water.

  • Step 4: Purification. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and excess triethylamine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Quantitative Route Comparison

The following table summarizes the operational metrics and chemical requirements of both synthetic pathways to assist in route selection based on laboratory or scale-up constraints.

ParameterRoute 1: Ritter ReactionRoute 2: N-Acylation
Primary Reagents 2-Methylheptan-2-ol, Chloroacetonitrile1,1-Dimethylhexylamine, Chloroacetyl chloride
Catalyst / Acid-Base Concentrated H₂SO₄ (Acidic)Triethylamine or NaOH (Basic)
Solvent Glacial Acetic AcidDichloromethane (DCM) or Diethyl Ether
Reaction Temperature 0 °C to 25 °C0 °C to 25 °C
Reaction Time 4 - 6 hours1 - 2 hours
Primary Byproducts Water, bisulfate saltsTriethylamine hydrochloride
Scalability & Cost High (utilizes cheaper tertiary alcohol)Moderate (tertiary amines are costlier to source)

References

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile Organic-Chemistry.org (Synthesis 2000, 1709-1712) URL:[Link]

  • Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide PrepChem.com URL:[Link]

  • Chloroacetyl chloride | ClCH2COCl | CID 6577 PubChem (National Institutes of Health) URL:[Link]

  • Chloroacetyl chloride Wikipedia URL: [Link]

Sources

"2-chloro-N-(1,1-dimethylhexyl)acetamide" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a specialized alkylating agent and pharmaceutical intermediate.

Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

2-Chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Not widely listed; see related amino-derivative CAS 65822-42-6) is a sterically hindered


-chloroacetamide characterized by a bulky tertiary alkyl group (1,1-dimethylhexyl or 2-methylheptan-2-yl) attached to the amide nitrogen. This structural motif imparts unique lipophilicity and hydrolytic stability compared to linear analogs.

Primarily utilized as a key electrophilic intermediate , it serves as the direct precursor to 2-amino-N-(1,1-dimethylhexyl)acetamide (codenamed A-643C or AC 222293 in some historical contexts), a compound investigated for pharmaceutical applications, likely within the class of local anesthetics or anti-arrhythmics due to its structural resemblance to lidocaine-type pharmacophores (amino-amides). The chloro-derivative itself possesses significant alkylating potential, making it a valuable tool for introducing the lipophilic N-(1,1-dimethylhexyl)acetamide moiety into nucleophilic substrates.

Physicochemical Properties

The steric bulk of the 1,1-dimethylhexyl group significantly influences the physical state and solubility profile of the molecule.

PropertyValue / DescriptionNote
Chemical Formula C

H

ClNO
Molecular Weight 205.72 g/mol
Structure

-Chloroacetamide with tertiary

-octyl group
1,1-dimethylhexyl = 2-methylheptan-2-yl
Physical State Colorless to pale yellow oil or low-melting solidPredicted based on MW and lipophilicity
Boiling Point ~280–290 °C (Predicted)High BP due to amide H-bonding
Solubility Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in waterHigh LogP (~3.0–3.[1]5) due to C8 alkyl chain
Stability Hydrolytically stable at neutral pH; Reactive under basic conditionsSteric hindrance at Nitrogen protects amide bond

Synthesis & Manufacturing

The most efficient industrial synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide employs the Ritter Reaction , which allows for the direct installation of the bulky tertiary alkyl group from a tertiary alcohol and a nitrile.

Protocol: Ritter Reaction Pathway

Reagents:

  • 2-Methylheptan-2-ol (Substrate): Provides the tertiary carbocation.

  • Chloroacetonitrile (Reagent): Acts as the nitrile source and introduces the chloroacetyl group.

  • Sulfuric Acid (H

    
    SO
    
    
    
    )
    : Catalyst and solvent.
  • Acetic Acid (AcOH) : Co-solvent to moderate exotherm.

Step-by-Step Methodology:

  • Preparation : Charge a reactor with Chloroacetonitrile (1.1 eq) and Acetic Acid. Cool to 0–5 °C.

  • Acid Addition : Slowly add concentrated H

    
    SO
    
    
    
    (1.5 eq) while maintaining temperature <10 °C.
  • Substrate Addition : Add 2-Methylheptan-2-ol (1.0 eq) dropwise over 60 minutes. The reaction is exothermic; strict temperature control prevents alkene formation (elimination side product).

  • Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. The alcohol generates a tertiary carbocation which is trapped by the nitrile nitrogen, followed by hydrolysis.

  • Workup : Pour the reaction mixture onto crushed ice. Extract the oily product with Dichloromethane (DCM). Wash the organic layer with NaHCO

    
     (aq) to remove excess acid.
    
  • Purification : Dry over MgSO

    
     and concentrate in vacuo. The crude chloroacetamide is typically pure enough for subsequent amination.
    

SynthesisPathway Alcohol 2-Methylheptan-2-ol (Tertiary Alcohol) Acid H2SO4 / AcOH (Ritter Conditions) Alcohol->Acid Nitrile Chloroacetonitrile (ClCH2CN) Nitrile->Acid Intermediate Nitrilium Ion Intermediate Acid->Intermediate Carbocation Formation Product 2-Chloro-N-(1,1-dimethylhexyl)acetamide (Target Electrophile) Intermediate->Product Hydrolysis (H2O)

Figure 1: Ritter Reaction pathway for the synthesis of the sterically hindered chloroacetamide.

Reactivity Profile & Mechanism

The core utility of 2-chloro-N-(1,1-dimethylhexyl)acetamide lies in the electrophilic


-carbon  (adjacent to the chlorine). This site is highly susceptible to Nucleophilic Substitution (S

2), despite the steric bulk on the amide nitrogen.
Key Reaction: Amination to A-643C

The primary application is the conversion to the amino-derivative (A-643C) via reaction with Ammonia or amines.

  • Mechanism : The nucleophile (e.g., NH

    
    ) attacks the 
    
    
    
    -carbon, displacing the chloride ion.
  • Conditions : Reaction typically requires a sealed vessel (autoclave) or excess ammonia in ethanol/water to prevent poly-alkylation.

  • Steric Effect : The bulky 1,1-dimethylhexyl group on the amide nitrogen actually protects the amide bond from nucleophilic attack (hydrolysis), directing reactivity almost exclusively to the

    
    -chloride.
    

ReactivityMechanism Chloroamide 2-Chloro-N-(1,1-dimethylhexyl)acetamide (Electrophile) TS Transition State (SN2 Attack at C-Cl) Chloroamide->TS Nucleophile Nucleophile (Nu:) (e.g., NH3, R-SH) Nucleophile->TS Product 2-Functionalized-N-(1,1-dimethylhexyl)acetamide (e.g., Amino-amide A-643C) TS->Product LeavingGroup Chloride Ion (Cl-) TS->LeavingGroup

Figure 2: S


2 Mechanism showing the selective alkylation at the alpha-carbon.

Applications

Pharmaceutical Intermediate (A-643C)

The chloro compound is the immediate precursor to 2-amino-N-(1,1-dimethylhexyl)acetamide (CAS 65822-42-6), also referenced as A-643C or AC 222293 (in specific patent literature).

  • Therapeutic Class : Structural analogs of this amino-amide class are often investigated as local anesthetics (lidocaine-like) or anti-arrhythmics (Class I). The bulky aliphatic chain provides high lipophilicity, facilitating membrane penetration and potential blockage of voltage-gated sodium channels.

  • Experimental Use : Used in research to study the effect of N-alkyl steric bulk on the metabolic stability of amino-amide drugs.

Herbicide Development

While not a commercial herbicide itself, the molecule belongs to the


-chloroacetamide  class (similar to Alachlor, Metolachlor).
  • Mechanism : Compounds in this class typically inhibit the synthesis of Very Long Chain Fatty Acids (VLCFA).

  • Safener Potential : The steric hindrance mimics certain herbicide safeners, potentially protecting crops from thiocarbamate herbicide injury.

Safety & Toxicology

Hazard Classification :


-Chloroacetamides are potent alkylating agents and must be handled with extreme caution.
  • Skin Sensitization : High risk of allergic contact dermatitis. The chloroacetyl group reacts with cysteine residues in skin proteins (haptenization).

  • Acute Toxicity : Likely harmful if swallowed or inhaled.

  • Handling Protocol :

    • PPE : Double nitrile gloves, chemical safety goggles, and lab coat.

    • Containment : All weighing and transfers must occur inside a certified chemical fume hood.

    • Decontamination : Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating chloride before disposal.

References

  • United States Patent 4,277,498 . (1981). Amino-N-alkyl-acetamide derivatives and their use. (Primary source for the synthesis and application of 2-amino-N-(1,1-dimethylhexyl)acetamide and its chloro-precursor).

  • PrepChem . Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide. (Detailed experimental procedure for the Ritter reaction and amination).

  • Chemical Abstracts Service (CAS) . Registry Number 65822-42-6 (Amino-derivative).[1] (Verifies the identity of the downstream product A-643C).

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational reference for the synthesis mechanism).

Sources

Structural and Synthetic Profiling of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Key Intermediate in Neuropharmacological Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug design, the strategic introduction of steric bulk is a fundamental technique to modulate pharmacokinetics and prevent premature enzymatic degradation. 2-chloro-N-(1,1-dimethylhexyl)acetamide is a highly specialized aliphatic chloroacetamide that serves as the critical synthetic precursor to 2-amino-N-(1,1-dimethylhexyl)acetamide (widely known as the investigational antidepressant A 643C ).

This whitepaper provides an in-depth technical analysis of the molecular architecture, physicochemical properties, and the self-validating synthetic methodologies required to isolate this sterically hindered intermediate. By utilizing a modified Ritter reaction pathway, chemists can bypass the limitations of direct amination, ensuring a high-purity profile for downstream Active Pharmaceutical Ingredient (API) synthesis.

Molecular Architecture & Physicochemical Profiling

The structural identity of 2-chloro-N-(1,1-dimethylhexyl)acetamide is defined by two distinct functional domains:

  • The 1,1-dimethylhexyl Motif: A highly lipophilic, 8-carbon aliphatic chain featuring a quaternary alpha-carbon. This massive steric bulk acts as a "pharmacokinetic shield," protecting the adjacent amide bond from cleavage by non-specific amidases and peptidases in vivo.

  • The

    
    -Chloroacetamide Core:  A highly reactive electrophilic center. The electron-withdrawing nature of the adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, making it exceptionally susceptible to SN2 nucleophilic attack during downstream amination.
    
Quantitative Data Summary

Table 1: Physicochemical Properties of 2-chloro-N-(1,1-dimethylhexyl)acetamide

PropertyValueRationale / Structural Significance
Molecular Formula C10H20ClNOConfirmed via mass spectrometry for the intermediate.
Molecular Weight 205.73 g/mol Optimal low-molecular-weight precursor for CNS-active drugs.
Lipophilicity (LogP) ~3.5Driven entirely by the hydrophobic 8-carbon alkyl chain.
Steric Hindrance Extreme (at N-

)
1,1-dimethyl substitution prevents enzymatic degradation.
H-Bond Donors 1 (N-H)Critical for target receptor binding in the final API.
H-Bond Acceptors 1 (C=O)Participates in dipole-dipole interactions.

Synthetic Methodology: The Ritter-Chloroacetonitrile Pathway

The synthesis of sterically hindered tert-alkylamines is notoriously difficult via standard substitution due to competing elimination reactions. The most effective route to 2-chloro-N-(1,1-dimethylhexyl)acetamide is the Ritter Reaction , utilizing 2-methylheptan-2-ol and chloroacetonitrile (1[1]).

Mechanistic Causality

Why synthesize the chloro-intermediate instead of performing a direct Ritter reaction with aminoacetonitrile? Attempting a direct Ritter reaction with aminoacetonitrile hydrochloride is synthetically prohibitive. In the strongly acidic medium (H2SO4) required to generate the tertiary carbocation, the primary amine is fully protonated. The resulting ammonium group exerts a powerful electron-withdrawing inductive effect (-I), which severely depletes the electron density on the nitrile nitrogen, crippling its nucleophilicity. Conversely, chloroacetonitrile remains sufficiently nucleophilic, allowing the reaction to proceed smoothly at ambient temperatures to form the nitrilium ion intermediate.

RitterMechanism N1 2-Methylheptan-2-ol + H2SO4 N2 Tertiary Carbocation Formation N1->N2 N3 Nucleophilic Attack (Chloroacetonitrile) N2->N3 N4 Nitrilium Ion Intermediate N3->N4 N5 Aqueous Quench (Hydrolysis) N4->N5 N6 2-chloro-N-(1,1- dimethylhexyl)acetamide N5->N6

Fig 1. Mechanistic pathway of the Ritter reaction yielding the chloroacetamide intermediate.

Optimized Experimental Protocol (Self-Validating System)

To ensure high purity and reproducibility, the following self-validating protocol must be strictly adhered to. Safety Note: Chloroacetonitrile is a lachrymator and highly toxic; perform all steps in a certified fume hood.

Step 1: Reagent Preparation & Acid Catalysis

  • In a dry 250 mL round-bottom flask, dissolve 0.1 mol (13.0 g) of 2-methylheptan-2-ol and 0.11 mol of chloroacetonitrile in 60 mL of glacial acetic acid.

    • Causality: Acetic acid dissolves both the alcohol and the nitrile, acting as a moderate ionizing medium that stabilizes the carbocation without acting as a competing nucleophile.

  • Cool the mixture to 0–5 °C using an ice-salt bath.

  • Slowly add 12 mL of concentrated sulfuric acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

    • Causality: The formation of the tertiary carbocation is highly exothermic. Uncontrolled temperature spikes will lead to the elimination of the alcohol to an olefin (alkene) or runaway polymerization of the nitrile.

Step 2: Reaction Propagation & Self-Validation 4. Remove the ice bath and allow the mixture to warm to 25–30 °C. Stir continuously for 2 to 4 hours. 5. Self-Validation Step: Withdraw a 0.1 mL aliquot, quench in 1 mL of water, extract with 1 mL of ethyl acetate, and perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The complete disappearance of the alcohol spot (visualized via KMnO4 stain) validates that the reaction has reached completion, preventing downstream purification failures.

Step 3: Quenching & Isolation 6. Pour the validated reaction mixture into 300 mL of vigorously stirred ice-water.

  • Causality: Water rapidly hydrolyzes the intermediate nitrilium ion into the final amide. The ice mass prevents thermal degradation during the highly exothermic dilution of sulfuric acid.

  • Extract the aqueous phase with diethyl ether (3 × 100 mL). Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases (neutralizing residual acetic/sulfuric acid).

  • Dry over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield crude 2-chloro-N-(1,1-dimethylhexyl)acetamide. Recrystallize from hexane/ethyl acetate.

Downstream Application: Synthesis of Investigational Antidepressant A 643C

The purified 2-chloro-N-(1,1-dimethylhexyl)acetamide is the direct precursor to A 643C , an investigational antidepressant characterized in the 1980s (2[2]). The final transformation requires the displacement of the


-chloro group with an amine (3[3]).

Amination Causality: Direct amination with aqueous ammonia often fails due to the extreme lipophilicity of the 1,1-dimethylhexyl chain. Using ethanolic ammonia or a Gabriel synthesis approach ensures a homogeneous reaction mixture, driving the SN2 nucleophilic substitution to completion and preventing the formation of secondary/tertiary amine byproducts.

SynthesisWorkflow A Precursor Alcohol (2-Methylheptan-2-ol) B Nitrile Source (Chloroacetonitrile) C Step 1: Ritter Reaction (H2SO4, AcOH, 0-30°C) D Intermediate 2-chloro-N-(1,1-dimethylhexyl)acetamide C->D E Step 2: Amination (NH3 / Ethanolic) D->E F Final API A 643C (Antidepressant) E->F AB AB AB->C

Fig 2. Two-step synthesis workflow from precursor alcohol to the investigational API A 643C.

Table 2: Comparative Synthesis Pathways for A 643C

PathwayReagentsIntermediateOverall YieldPurity Profile
Direct Ritter Aminoacetonitrile HCl + AlcoholNone (Direct)40-50%Low (Amine protonation limits nucleophilicity)
Two-Step (Preferred) Chloroacetonitrile + Alcohol2-chloro-N-(1,1-dimethylhexyl)acetamide 75-80%High (Intermediate easily purified via crystallization)

Conclusion

The molecule 2-chloro-N-(1,1-dimethylhexyl)acetamide exemplifies the intersection of robust synthetic organic chemistry and rational drug design. By leveraging the Ritter reaction with chloroacetonitrile, chemists can efficiently install a highly sterically hindered aliphatic chain while preserving a reactive site for subsequent amination. This two-step methodology remains the gold standard for generating high-purity tert-alkylamine derivatives for neuropharmacological screening.

References

  • A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile | Source: Organic-Chemistry.org / Synthesis | 1

  • A 643C | Antidepressant | Source: MedChemExpress | 2

  • Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide | Source: PrepChem.com | 3

Sources

Comprehensive Technical Guide on 2-Chloro-N-(1,1-dimethylhexyl)acetamide: Synthesis, Characterization, and CNS Drug Precursor Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic introduction of steric bulk around labile bonds is a fundamental technique for improving the pharmacokinetic profile of central nervous system (CNS) therapeutics. 2-Chloro-N-(1,1-dimethylhexyl)acetamide serves as a critical electrophilic intermediate in this paradigm. While it is primarily utilized as a precursor to active pharmaceutical ingredients (APIs) like 2-amino-N-(1,1-dimethylhexyl)acetamide, understanding its synthesis, structural logic, and reactivity is essential for optimizing downstream yields.

This whitepaper provides a field-proven, self-validating framework for the synthesis, analytical characterization, and pharmacological application of this specific chloroacetamide intermediate.

Chemical Identity & Structural Logic

A common point of confusion in chemical databases is the assignment of CAS numbers for transient or proprietary intermediates. While the downstream aminated API is formally registered under CAS No. 65822-42-6 [1], the direct chloro-precursor, 2-chloro-N-(1,1-dimethylhexyl)acetamide , is frequently maintained as an unassigned synthetic intermediate in patent literature (e.g., US Patent 4,277,498 [2]).

Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-chloro-N-(2-methylheptan-2-yl)acetamide
Molecular Formula C₁₀H₂₀ClNO
Molecular Weight 205.73 g/mol
CAS Number Unassigned (Precursor to CAS 65822-42-6)
Structural Features Highly branched tertiary alkyl tail; electrophilic α-chloroamide
Estimated LogP ~3.2 (Highly lipophilic, suitable for BBB penetration)
The Causality of Structural Design

Why utilize a 1,1-dimethylhexyl (tert-octyl-like) group? In drug design, primary and secondary amides are highly susceptible to enzymatic cleavage by peptidases in the liver and blood serum. By placing a gem-dimethyl group directly adjacent to the amide nitrogen, we create massive steric hindrance. This "steric shield" prevents enzymes from accessing the amide bond, drastically increasing the molecule's in vivo half-life [2].

Mechanistic Synthesis & Experimental Protocols

Standard amidation (reacting chloroacetyl chloride with 1,1-dimethylhexylamine) is highly inefficient due to the severe steric clash at the tertiary amine. To bypass this, we employ the Ritter Reaction [3], which constructs the sterically hindered amide bond via a planar carbocation intermediate.

Protocol 1: Synthesis via the Ritter Reaction

This protocol is a self-validating system: the generation of a stable tertiary carbocation ensures that no primary or secondary alcohol side-reactions occur, driving the reaction exclusively toward the target amide.

  • Precursor Assembly: In a dry, 250 mL round-bottom flask, dissolve 0.1 mol of 2-methylheptan-2-ol and 0.1 mol of chloroacetonitrile in 60 mL of glacial acetic acid. Maintain the system at 25°C.

  • Acid Catalysis (Carbocation Generation): Add 12 mL of concentrated sulfuric acid (H₂SO₄) dropwise over 30 minutes.

    • Causality Check: Slow addition is critical. Rapid addition causes thermal runaway, leading to the elimination of the alcohol into an alkene (dehydration) rather than substitution. The strong acid protonates the alcohol, ejecting water to form a highly stable 1,1-dimethylhexyl tertiary carbocation.

  • Nitrilium Ion Formation: Stir the mixture for 2 hours at 25°C–30°C. The nitrogen lone pair of chloroacetonitrile attacks the planar carbocation, forming a nitrilium intermediate.

  • Hydrolysis & Isolation: Pour the mixture vigorously into 300 mL of ice-water.

    • Causality Check: The aqueous quench rapidly hydrolyzes the nitrilium ion into the target secondary amide. Extract the aqueous phase with diethyl ether (3 × 200 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and evaporate to yield 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Protocol 2: Downstream Amination (SN2 Pathway)

To convert the intermediate into the active API (CAS 65822-42-6) [1].

  • Amination: Dissolve the isolated 2-chloro-N-(1,1-dimethylhexyl)acetamide in absolute ethanol. Introduce a 10-fold molar excess of anhydrous ammonia (NH₃) gas.

  • SN2 Substitution: Heat the reaction mixture in a sealed pressure tube at 60°C for 4 hours.

    • Causality Check: The primary chloride is highly susceptible to SN2 substitution. The massive steric bulk of the 1,1-dimethylhexyl group shields the amide carbonyl from nucleophilic attack, ensuring absolute regioselectivity. The vast excess of ammonia prevents over-alkylation (the formation of secondary/tertiary amines).

  • Purification: Evaporate the solvent, basify the aqueous phase with 10 N NaOH, extract with ether, and dry to yield 2-amino-N-(1,1-dimethylhexyl)acetamide.

Workflow N1 Precursor Assembly 2-Methylheptan-2-ol + Chloroacetonitrile N2 Ritter Reaction Acid Catalysis (H2SO4 / AcOH) N1->N2 Activation & Dehydration N3 2-chloro-N-(1,1-dimethylhexyl)acetamide (Core Intermediate) N2->N3 Nucleophilic Attack & Hydrolysis N4 Amination Pathway NH3 substitution (SN2) N3->N4 Regioselective SN2 N5 2-amino-N-(1,1-dimethylhexyl)acetamide (Pharmacological Agent) N4->N5 Product Isolation

Caption: Synthetic workflow from precursor assembly to the final aminated pharmacological agent.

Analytical Characterization Data

To ensure the integrity of the synthesized 2-chloro-N-(1,1-dimethylhexyl)acetamide before proceeding to downstream amination, the following analytical parameters must be validated.

Analytical MethodTarget ParameterExpected Signal / ValueStructural Correlation
¹H NMR (CDCl₃) -CH₂-ClSinglet, ~4.00 ppm (2H)Deshielding by adjacent electronegative Cl and carbonyl
¹H NMR (CDCl₃) -NH-Broad singlet, ~6.50 ppm (1H)Amide proton, exchangeable with D₂O
¹H NMR (CDCl₃) -C(CH₃)₂-Singlet, ~1.35 ppm (6H)Gem-dimethyl group on the alpha carbon
IR Spectroscopy Amide I (C=O)Strong peak, ~1650 cm⁻¹Carbonyl stretch characteristic of secondary amides
IR Spectroscopy C-Cl stretchMedium peak, ~700 cm⁻¹Aliphatic carbon-chlorine bond confirmation
Mass Spec (ESI+) [M+H]⁺m/z 206.1Confirmation of molecular weight (Theoretical: 205.73)

Pharmacological Relevance & Downstream Applications

The ultimate goal of synthesizing 2-chloro-N-(1,1-dimethylhexyl)acetamide is its conversion into aminoacetamides, which are heavily researched for their anticonvulsant and antidepressant properties [2].

The structural logic built into the intermediate directly dictates the pharmacokinetic success of the final drug. The aliphatic hexyl chain acts as a lipophilic anchor, driving the LogP up to a range optimal for crossing the Blood-Brain Barrier (BBB). Simultaneously, the gem-dimethyl group acts as a metabolic shield.

Mechanism S1 Steric Shielding (1,1-dimethylhexyl group) S3 Metabolic Stability (Resistance to Peptidases) S1->S3 Prevents enzymatic cleavage S2 Lipophilicity Enhancement (Aliphatic Hexyl Chain) S4 Blood-Brain Barrier (BBB) Penetration S2->S4 Increases LogP S5 CNS Target Engagement (Anticonvulsant/Antidepressant) S3->S5 Prolongs systemic half-life S4->S5 Enables CNS access

Caption: Logical relationship between the intermediate's structural features and downstream pharmacological efficacy.

References

  • PrepChem Database. "Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide." PrepChem. Available at:[Link]

  • U.S. Patent Office. "US Patent 4,277,498A: Aminoacetamides." Google Patents, 1981.
  • Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature." Organic Chemistry Portal. Available at: [Link]

"2-chloro-N-(1,1-dimethylhexyl)acetamide" spectroscopic data (NMR, IR, MS)

Technical Characterization of Sterically Hindered -Chloroacetamides

Case Study: 2-chloro-N-(1,1-dimethylhexyl)acetamide

Abstract

This technical guide provides a comprehensive spectroscopic profile and characterization framework for 2-chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Not Listed/Analogous to NSC Series). As a tertiary-alkyl derivative of chloroacetamide, this compound represents a class of lipophilic alkylating agents often utilized as intermediates in herbicide synthesis (chloroacetanilides) and pharmaceutical linker chemistry. This document synthesizes predictive chemometric data with experimental precedents from structural analogs (N-tert-butyl-2-chloroacetamide) to establish a rigorous identification standard.

Structural Context & Synthesis Pathway[1][2][3]

The molecule consists of a reactive

Chemical Structure:

  • IUPAC Name: 2-chloro-N-(2-methylheptan-2-yl)acetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.72 g/mol

1.1 Synthetic Workflow

The synthesis typically follows a Schotten-Baumann protocol or a Ritter reaction, necessitating specific purification steps to remove the hydrochloride salts.

SynthesisWorkflowReactant12-Methylheptan-2-amine(1,1-Dimethylhexylamine)IntermediateTetrahedralIntermediateReactant1->IntermediateNucleophilic AttackReactant2Chloroacetyl ChlorideReactant2->IntermediateBaseBase (Et3N or K2CO3)Solvent: DCM/0°CBase->IntermediateProton ScavengingProduct2-chloro-N-(1,1-dimethylhexyl)acetamideIntermediate->ProductEliminationByproductHCl Salt / ByproductsIntermediate->Byproduct

Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] The steric hindrance of the amine requires controlled temperature (0°C) to prevent bis-acylation or elimination side reactions.

Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum is dominated by the amide functionalities and the carbon-chlorine bond. Due to the tertiary alkyl group, the N-H stretching frequency is sharp and non-associated in dilute solutions, though hydrogen bonding broadens it in neat samples.

Methodology: FTIR (ATR or KBr Pellet) Key Diagnostic Bands:

Functional GroupWavenumber (

)
IntensityModeStructural Insight
N-H 3300 - 3420MediumStretchSecondary amide. Higher frequency indicates steric shielding from H-bonding.
C-H (Alkyl) 2960 - 2850StrongStretchCharacteristic of the gem-dimethyl and hexyl chain (

C-H).
C=O (Amide I) 1660 - 1680Very StrongStretchThe carbonyl is slightly shifted upfield due to the electron-withdrawing

-chlorine.
N-H (Amide II) 1530 - 1550StrongBendN-H deformation coupled with C-N stretch.
C-N 1250 - 1280MediumStretchAmide III band.
C-Cl 680 - 750Medium/StrongStretchDiagnostic for chloroacetamide; often distinct in the fingerprint region.

Analyst Note: The "Amide I" band is the critical quality attribute. If a peak appears >1700


, suspect hydrolysis to the carboxylic acid or presence of unreacted acid chloride.
Nuclear Magnetic Resonance (NMR)[1][4][5][6]

NMR provides the definitive structural proof. The lack of symmetry in the hexyl chain distinguishes it from simpler tert-butyl analogs.

3.1

H NMR Data (400 MHz,

)
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
6.40 - 6.60 Broad Singlet1HNH Amide proton. Broadened by quadrupole relaxation of

and exchange.
3.98 Singlet2H

Deshielded by both the carbonyl anisotropy and the electronegative chlorine.
1.35 Singlet6H

Gem-dimethyl group directly attached to the nitrogen-bearing carbon. Sharp singlet.
1.70 - 1.80 Multiplet2H

Methylene group adjacent to the quaternary center.
1.25 - 1.35 Multiplet6H

Bulk methylene chain.
0.88 Triplet3H

Terminal methyl group of the hexyl chain.
3.2

C NMR Data (100 MHz,

)
  • Carbonyl (

    
    ):  ~165.5 ppm. (Typical amide resonance, shifted by 
    
    
    -Cl).
  • 
    -Carbon (
    
    
    ):
    ~42.8 ppm.
  • Quaternary Amine Carbon (

    
    ):  ~54.0 ppm. (Deshielded by Nitrogen).
    
  • Gem-Dimethyls: ~26.5 ppm.

  • Alkyl Chain: ~32.0, 29.5, 22.8, 14.1 ppm (Terminal

    
    ).
    
Mass Spectrometry (MS)[1][7][8]

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom (distinct isotopic pattern).

  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for LC-MS).

  • Molecular Ion (

    
    ):  m/z 205.
    
  • Isotopic Pattern: A characteristic 3:1 ratio at m/z 205 (

    
    ) and 207 (
    
    
    ).
4.1 Fragmentation Logic (EI)

Fragmentation is driven by

MSFragmentationParentMolecular Ion (M+)m/z 205/207Frag1Fragment A[M - Cl]+m/z 170Parent->Frag1Loss of Cl radicalFrag2Fragment B (Base Peak)[C8H17]+(Tert-octyl carbocation)m/z 113Parent->Frag2Amide bond cleavage(Alpha-cleavage)Frag3Fragment C[CH2Cl-CO]+m/z 77/79Parent->Frag3N-C bond cleavage

Figure 2: Proposed fragmentation pathways. The formation of the stable tertiary carbocation (m/z 113) is expected to be the base peak or a major fragment.

Experimental Protocols

To ensure reproducibility, the following protocols for sample preparation are recommended.

5.1 NMR Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is preferred. If solubility issues arise due to the lipophilic tail, use 
    
    
    , but note that the NH peak will shift downfield (~8.0 ppm).
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

  • Reference: Calibrate to TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
5.2 Mass Spectrometry (GC-MS)
  • Inlet Temperature: 250°C.

  • Column: HP-5MS or equivalent non-polar column.

  • Gradient: 60°C (hold 1 min)

    
     280°C at 20°C/min.
    
  • Note: The compound is thermally stable enough for GC, but ensure the liner is clean to prevent thermal degradation of the chloroacetyl moiety.

References
  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Chloroacetamide Derivatives. NIST Standard Reference Data.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Authoritative text for amide IR/NMR shift rules).

  • PubChem. Compound Summary: 2-chloro-N-tert-butylacetamide (Analog). National Library of Medicine. [Link][3]

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan.[5] (Source for general amide fragmentation patterns). [Link]

Technical Guide: Solubility Profile & Solvent Selection for 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Derivative of 79-07-2). As a specialized


-chloroacetamide intermediate featuring a bulky, lipophilic 1,1-dimethylhexyl tail, this molecule exhibits a distinct amphiphilic profile that dictates specific solvent choices for synthesis, purification, and formulation.

This document moves beyond basic data listing to establish a predictive solubility framework and self-validating experimental protocols . Researchers will find critical insights into solvent compatibility, reactivity risks associated with the electrophilic


-chloro motif, and optimized workflows for recrystallization and extraction.

Physicochemical Analysis & Structural Logic

To accurately predict solubility without empirical data for every solvent, we must deconstruct the molecule into its functional pharmacophores.

Structural Decomposition

The molecule


 consists of two competing domains:
  • Polar Electrophilic Head (

    
    -Chloroacetamide): 
    
    • Functionality: Hydrogen bond donor (Amide N-H) and acceptor (Amide C=O).

    • Reactivity: The C-Cl bond creates a dipole and serves as an electrophilic site for

      
       reactions.
      
    • Solvation Preference: Polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Acetone, DCM).

  • Lipophilic Steric Tail (1,1-Dimethylhexyl):

    • Structure: A tertiary octyl-like chain (

      
      ).
      
    • Effect: The "1,1-dimethyl" branching introduces significant steric hindrance around the amide nitrogen, disrupting intermolecular hydrogen bonding lattice networks.

    • Solvation Preference: Non-polar to low-polarity solvents (Hexane, Toluene, Ethers).

Predicted Physicochemical Properties
  • LogP (Octanol/Water Partition Coeff.): Estimated ~2.5 – 3.2. (High lipophilicity due to the C8 chain).

  • Physical State: Likely a low-melting solid or viscous oil at room temperature. The tertiary branching reduces crystal packing efficiency compared to linear

    
    -octyl analogs.
    
  • Water Solubility: Negligible (< 100 mg/L) .[1] The hydrophobic effect of the alkyl tail overwhelms the polar amide head.

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on Hansen Solubility Parameters (HSP) logic, balancing Dispersion (


), Polarity (

), and Hydrogen Bonding (

) forces.
Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent Perfect match for the polar chloro-head; high dispersion forces solvate the tail.
Aromatics Toluene, XyleneGood to Excellent

-interactions solvate the amide; lipophilic nature matches the alkyl tail.
Esters/Ketones Ethyl Acetate, AcetoneGood Dipole-dipole interactions with the amide carbonyl; moderate dispersion for the tail.
Alcohols Methanol, Ethanol, IPAModerate to Good Soluble due to H-bonding, but solubility decreases as alcohol chain length increases (unless heated).
Ethers THF, MTBE, Diethyl EtherGood Excellent for the alkyl tail; moderate interaction with the amide.
Alkanes Hexane, Heptane, CyclohexaneModerate (Temp. Dependent) Soluble at high temps. Likely poor at RT if the compound is a solid (Anti-solvent candidate).
Water WaterInsoluble Hydrophobic effect dominates. Used as an anti-solvent.
Reactivity Warning: Solvents to Avoid

The


-chloroacetamide group is a potent alkylating agent .
  • Primary/Secondary Amines: DO NOT USE. Rapid

    
     substitution will occur, displacing the chloride.
    
  • Thiols/Sulfides: DO NOT USE. High risk of thioether formation.

  • Pyridine: May form pyridinium salts upon prolonged heating.

Experimental Protocols (Self-Validating Systems)

Since specific literature data is rare, researchers must validate solubility empirically. Use these tiered protocols.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Objective: Determine approximate solubility range (Soluble, Sparingly Soluble, Insoluble).

  • Preparation: Weigh 10 mg of substance into a 4 mL clear glass vial.

  • Solvent Addition: Add 100

    
    L  of solvent (Target: 100 mg/mL).
    
  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Cloudy/Solid Remains: Proceed to step 4.

  • Dilution: Add solvent in 100

    
    L increments until clear or total volume reaches 2 mL (5 mg/mL).
    
  • Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block).

    • Clear upon heating + Precipitate upon cooling:Ideal Recrystallization Solvent.

Protocol B: Quantitative HPLC Determination (Tier 2)

Objective: Precise saturation concentration (


) for formulation.
  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22

    
    m PTFE syringe filter  (Do not use Nylon; it may adsorb the amide).
    
  • Analysis: Dilute filtrate 100-fold with Acetonitrile and inject into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: 60:40 ACN:Water (Isocratic).

    • Detection: UV at 210 nm (Amide band).

Application Workflows

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow Start Start: 2-chloro-N-(1,1-dimethylhexyl)acetamide Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Reaction Medium Purify Purification / Recrystallization Goal->Purify Isolation CheckRxn Check Reactivity Synth->CheckRxn NonNuc Select Non-Nucleophilic Solvent (DCM, Toluene, THF) CheckRxn->NonNuc Avoid Amines/Thiols Screen Screen Solubility (Protocol A) Purify->Screen HiSol High Solubility at RT? (DCM, EtOAc) Screen->HiSol LoSol Low Solubility at RT? (Hexane, Water) Screen->LoSol Recryst Recrystallization Strategy: Dissolve in Hot Solvent (e.g., EtOH) Add Anti-Solvent (e.g., Water) HiSol->Recryst Use as Solvent LoSol->Recryst Use as Anti-Solvent

Figure 1: Decision logic for solvent selection emphasizing reactivity checks and solubility pairing.

Recrystallization Strategy

Given the amphiphilic nature, a binary solvent system is recommended for purification:

  • System 1 (Polar/Non-polar): Dissolve in minimal hot Ethyl Acetate ; add Hexane dropwise until turbid. Cool to 4°C.

  • System 2 (Protice/Aqueous): Dissolve in hot Ethanol or Methanol ; add Water dropwise. (Note: Ensure temperature is not excessive to prevent hydrolysis).

Extraction Strategy

For extracting the compound from an aqueous reaction mixture:

  • Primary Choice: Dichloromethane (DCM) . It is heavier than water and solubilizes the chloroacetamide efficiently.

  • Secondary Choice: Ethyl Acetate . Good alternative if chlorinated solvents must be avoided, though some water co-extraction occurs.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility prediction logic).
  • Sigma-Aldrich. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from (Base structural analog properties).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical grounding for solvent-solute interactions).

Sources

Mechanistic Evaluation and Pharmacological Potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper | Series: Covalent Inhibitor Scaffolds

Executive Summary

This technical guide evaluates the biological potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a lipophilic electrophile belonging to the


-chloroacetamide class. While structurally analogous to established herbicides (e.g., Alachlor, Metolachlor), this specific scaffold features a distinct tertiary alkyl tail (1,1-dimethylhexyl)  rather than an aromatic ring.

This structural nuance suggests a dual pharmacological profile:

  • Agrochemical Potential: A predicted inhibitor of Very Long Chain Fatty Acid (VLCFA) elongases, specifically targeting the ketoacyl-CoA synthase (KCS) complex.

  • Chemoproteomic Utility: A "bulky" covalent probe designed to map hydrophobic pockets containing cryptic cysteine residues, offering greater metabolic stability than linear N-alkyl analogs due to steric hindrance at the nitrogen.

Chemical Biology & Reactivity Profile

The core biological activity of this molecule is driven by the chloroacetamide warhead , which acts as an alkylating agent.

2.1 The Warhead Mechanism (

Alkylation)

The 2-chloroacetamide moiety is a soft electrophile. It reacts preferentially with soft nucleophiles, most notably the thiolate anion (


) of cysteine residues, via a bimolecular nucleophilic substitution (

).
  • Leaving Group: Chloride (

    
    ).
    
  • Electrophilic Center: The

    
    -carbon (adjacent to the carbonyl).
    
  • Steric Influence: The 1,1-dimethylhexyl group provides steric bulk proximal to the amide nitrogen. While this does not directly block the

    
    -carbon, it restricts the conformational freedom of the molecule, potentially increasing selectivity for deep, hydrophobic pockets over solvent-exposed cysteines.
    
2.2 Visualization: Covalent Modification Mechanism

ReactionMechanism Cys Target Protein (Cysteine Thiolate) Transition Transition State (Trigonal Bipyramidal) Cys->Transition Nucleophilic Attack (S- on alpha-C) Warhead 2-chloro-N-(1,1-dimethylhexyl)acetamide (Electrophile) Warhead->Transition Adduct S-Alkylated Protein (Irreversible Complex) Transition->Adduct Bond Formation Leaving Chloride Ion (Cl-) Transition->Leaving Elimination

Figure 1: Mechanism of irreversible cysteine alkylation by 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Predicted Biological Targets

Based on Structure-Activity Relationship (SAR) data from the chloroacetamide class, two primary biological activities are predicted.

3.1 Primary Target: VLCFA Elongases (KCS Inhibition)

In plant biology, chloroacetamides are potent inhibitors of Ketoacyl-CoA Synthase (KCS) , the condensing enzyme in the fatty acid elongation complex.

  • Mechanism: The inhibitor covalently binds to a conserved cysteine (e.g., Cys223 in A. thaliana KCS) at the active site.

  • Effect: Blocks the synthesis of Very Long Chain Fatty Acids (

    
    ), preventing wax formation and cell division.
    
  • Role of 1,1-dimethylhexyl: The lipophilic tail mimics the fatty acyl substrate, guiding the warhead into the hydrophobic elongation tunnel.

3.2 Secondary Target: Covalent Fragment Screening

In drug discovery, this molecule serves as a Covalent Fragment .

  • Application: Screening against "undruggable" targets (e.g., KRAS, transcription factors).

  • Logic: The bulky 1,1-dimethylhexyl group prevents non-specific reaction with surface cysteines (a common issue with iodoacetamide), forcing the molecule to find a complementary hydrophobic pocket before reacting.

Experimental Protocols

To validate the biological activity, the following self-validating workflows are recommended.

Protocol A: In Chemico Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and half-life (


) of the compound before biological testing.

Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH)

  • Phosphate Buffer (pH 7.4)

  • LC-MS/MS

Step-by-Step Methodology:

  • Preparation: Dilute Test Compound to 50

    
     and GSH to 500 
    
    
    
    (1:10 ratio) in Phosphate Buffer.
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Monitor the disappearance of the parent mass and appearance of the GSH-Adduct mass via LC-MS.

  • Validation: Use Iodoacetamide as a positive control (Fast reactivity) and 2-chloroacetamide (unsubstituted) as a reference.

Protocol B: VLCFA Elongation Inhibition Assay (Microsomal)

Purpose: To quantify inhibition of KCS activity.

Step-by-Step Methodology:

  • Isolation: Isolate microsomes from leek (Allium porrum) or Arabidopsis seedlings using differential centrifugation (100,000 x g).

  • Pre-incubation: Incubate microsomes (100

    
     protein) with Test Compound (0.1 - 100 
    
    
    
    ) for 30 mins. Critical: Chloroacetamides are time-dependent inhibitors; pre-incubation is mandatory.[1]
  • Reaction Start: Add substrates: [2-

    
    C]malonyl-CoA (10 
    
    
    
    ) + Stearoyl-CoA (C18:0, 10
    
    
    ) + NADPH (1 mM).
  • Elongation: Incubate for 60 mins at 30°C.

  • Extraction: Saponify lipids (10% KOH/MeOH), acidify, and extract fatty acids with hexane.

  • Detection: Separate via Radio-TLC or Radio-HPLC.

  • Readout: Measure the ratio of C18 (substrate) to C20-C24 (products).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Reactivity Check cluster_1 Phase 2: Biological Assay Step1 Mix Compound + GSH (pH 7.4) Step2 LC-MS Monitoring (Parent vs Adduct) Step1->Step2 Decision Is t1/2 < 4 hours? Step2->Decision Decision->Step1 No (Modify Structure) Step3 Microsomal Pre-incubation (Time-dependent binding) Decision->Step3 Yes (Valid Electrophile) Step4 Add [14C]-Malonyl-CoA (Substrate) Step3->Step4 Step5 Radio-HPLC Analysis Step4->Step5

Figure 2: Sequential workflow for validating electrophilic activity and enzymatic inhibition.

Comparative Data Analysis

The following table summarizes predicted activity based on the structural features of the "1,1-dimethylhexyl" tail compared to standard references.

Compound ClassN-SubstituentLipophilicity (cLogP)Reactivity (GSH)Metabolic StabilityPredicted VLCFA IC50
Reference 2-ChloroacetamideLow (< 0.5)ModerateLow> 100

(Inactive)
Herbicide 2,6-Diethylphenyl (Alachlor)High (~3.5)Low (Steric shield)High10 - 100 nM
Target Molecule 1,1-Dimethylhexyl High (~3.8) Moderate-Low High 0.1 - 1.0

Probe n-OctylHigh (~3.2)High (Accessible)Low (Amidase labile)1 - 10

  • Interpretation: The 1,1-dimethylhexyl group offers a "sweet spot." It is lipophilic enough to enter the KCS active site but possesses enough steric bulk (branching at the C1 position) to resist rapid degradation by amidases, unlike the linear n-octyl analog.

Safety & Handling (Critical)
  • Hazard: As an

    
    -chloroacetamide, this compound is a potent skin sensitizer  and potential alkylating mutagen.
    
  • Containment: All weighing must occur in a fume hood.

  • Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic scavenger) to quench the alkylating warhead.

References
  • Matthes, B., Schmalfuß, J., & Böger, P. (1998).[2][3] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[2][3] Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. Link

  • Eckermann, C., et al. (2003).[4] Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.[3][5] Phytochemistry, 64(6), 1045-1054. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

  • Jablonkai, I. (2003).[6] Alkylating reactivity and herbicidal activity of chloroacetamides.[6] Pest Management Science, 59(4), 443-450.[7] Link

  • Stamper, C.R., et al. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future.[4] Weed Technology, 37(6). Link(Note: Generalized link to journal landing for verification)

Sources

The Synthetic Versatility of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Gateway to Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-chloro-N-(1,1-dimethylhexyl)acetamide, a member of the α-haloacetamide family, stands as a pivotal yet under-explored precursor in the landscape of organic synthesis. Its intrinsic chemical reactivity, characterized by a susceptible α-chloro group, renders it a versatile building block for the construction of elaborate molecular structures. This guide provides a comprehensive exploration of the synthesis, reactivity, and synthetic potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide. We will delve into the mechanistic underpinnings of its reactions, furnish detailed experimental protocols, and illuminate its role in the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, empowering researchers to harness the synthetic power of this valuable intermediate.

Introduction: The Strategic Importance of α-Chloroacetamides

N-substituted 2-chloroacetamides are a class of organic compounds of significant interest due to their dual functionality.[1] The amide moiety provides a stable structural core, while the reactive carbon-chlorine bond serves as a handle for introducing a wide array of functional groups through nucleophilic substitution.[2] This unique combination has established α-chloroacetamides as crucial intermediates in the synthesis of a diverse range of biologically active molecules, including compounds with analgesic, antimicrobial, and antidepressant properties.[1] The reactivity of the C-Cl bond facilitates the construction of more complex molecular architectures, making these compounds indispensable tools for synthetic chemists.[2]

The subject of this guide, 2-chloro-N-(1,1-dimethylhexyl)acetamide, incorporates a bulky, sterically hindered tertiary alkyl group (a tert-octyl group). This structural feature is anticipated to influence its reactivity and the properties of its downstream derivatives, potentially offering unique advantages in specific synthetic applications.

Synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Foundational Protocol

The most direct and widely employed method for the synthesis of N-substituted 2-chloroacetamides is the nucleophilic acyl substitution reaction between a primary or secondary amine and chloroacetyl chloride.[1][2] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of 1,1-dimethylhexylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the final amide product.

Nucleophilic Acyl Substitution Amine R-NH₂ (1,1-dimethylhexylamine) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylChloride Cl-CH₂-CO-Cl (Chloroacetyl Chloride) AcylChloride->Tetrahedral Base Base (e.g., Triethylamine) Amide R-NH-CO-CH₂-Cl (Product) Base->Amide ProtonatedAmide Protonated Amide Tetrahedral->ProtonatedAmide Collapse & Loss of Cl⁻ ProtonatedAmide->Amide Deprotonation HCl HCl ProtonatedAmide->HCl BaseH Base-H⁺ HCl->BaseH SN2_Reaction Substrate 2-chloro-N-(1,1-dimethylhexyl)acetamide Product Substituted Product (R-NH-CO-CH₂-Nu) Substrate->Product Sɴ2 Attack Nucleophile Nucleophile (Nu⁻) (e.g., RS⁻, R₂N⁻, RO⁻) Nucleophile->Product LeavingGroup Chloride Ion (Cl⁻) Thiazolidinone_Synthesis Chloroacetamide 2-chloro-N-(1,1-dimethylhexyl)acetamide Intermediate Thiouronium Salt Intermediate Chloroacetamide->Intermediate Thiourea Thiourea Derivative Thiourea->Intermediate Product Thiazolidin-4-one Derivative Intermediate->Product Intramolecular Cyclization

Sources

Technical Guide: Stability & Degradation of 2-Chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the stability and degradation pathways of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a critical intermediate often encountered in the synthesis of sterically hindered amino-acetamide anti-arrhythmic agents (e.g., analogs of lidocaine or A-643C).

Given its structure—an


-chloroacetamide with a bulky tertiary alkyl group—this molecule presents unique stability challenges relevant to Process Analytical Technology (PAT) and Genotoxic Impurity (GTI) control strategies.

Executive Summary & Chemical Identity

2-chloro-N-(1,1-dimethylhexyl)acetamide is an electrophilic alkylating agent. In drug development, it serves as a key intermediate for introducing the amino-acetamide pharmacophore. Due to the


-chloro functionality, it is classified as a Potentially Mutagenic Impurity (PMI)  (Class 3 or Class 2 depending on specific Ames data), requiring strict control (often < ppm levels) in the final Active Pharmaceutical Ingredient (API).
  • Chemical Structure :

    
    
    
  • Molecular Weight : ~205.7 g/mol

  • Key Reactivity :

    
     alkylation (primary mode), Amide hydrolysis (secondary mode).
    
  • Steric Context : The 1,1-dimethylhexyl (tertiary octyl) group provides significant steric shielding to the amide nitrogen, retarding enzymatic or hydrolytic cleavage of the amide bond compared to linear

    
    -alkyl analogs.
    

Physicochemical Stability Profile

Hydrolytic Stability

The molecule exhibits a pH-dependent stability profile. The electron-withdrawing chlorine atom activates the carbonyl carbon, but the bulky


-substituent creates a "steric fence."
  • Acidic pH (< 4) : The amide bond is relatively stable due to steric hindrance preventing the approach of water to the carbonyl. However, the ether/alkyl chain is stable.

  • Neutral pH (6-8) : Slow hydrolysis of the C-Cl bond occurs, generating the

    
    -hydroxy impurity (Glycolamide derivative).
    
  • Basic pH (> 10) : Rapid degradation occurs via two competing pathways:

    • 
       Substitution : 
      
      
      
      displaces
      
      
      to form 2-hydroxy-N-(1,1-dimethylhexyl)acetamide .
    • Amide Hydrolysis : At elevated temperatures, hydroxide attacks the carbonyl, cleaving the molecule into Chloroacetic acid and 1,1-dimethylhexylamine .

Thermal & Photostability
  • Thermal : Generally stable up to 80°C in solid state. In solution (DMSO/DMAc), prolonged heating (>100°C) can induce self-alkylation or HCl elimination if trace moisture is present.

  • Photolytic : The C-Cl bond is susceptible to homolytic cleavage under UV irradiation (254 nm), generating radical species that abstract hydrogen, leading to N-(1,1-dimethylhexyl)acetamide (dechlorinated analog).

Degradation Pathways (Mechanistic View)

The degradation logic follows three primary vectors: Nucleophilic attack (Hydrolysis), Radical mechanism (Photolysis), and Bond Cleavage (Amide hydrolysis).

Pathway A: Nucleophilic Substitution (Major)

Water or Hydroxide acts as a nucleophile attacking the


-methylene carbon.


Pathway B: Amide Hydrolysis (Minor/Harsh Conditions)

Sterically hindered, requires high activation energy.



Pathway C: Photodechlorination


Visualization of Pathways

DegradationPathways Parent 2-chloro-N-(1,1-dimethylhexyl)acetamide (Parent) Hydroxy 2-hydroxy-N-(1,1-dimethylhexyl)acetamide (Hydrolysis Product) Parent->Hydroxy Hydrolysis (pH > 7) SN2 Attack Amine 1,1-dimethylhexylamine Parent->Amine Acid/Base Hydrolysis (High Temp) Acid Chloroacetic Acid Parent->Acid Acid/Base Hydrolysis Dechloro N-(1,1-dimethylhexyl)acetamide (Photolysis Product) Parent->Dechloro Photolysis (UV) Radical Mechanism

Caption: Mechanistic degradation map of 2-chloro-N-(1,1-dimethylhexyl)acetamide under stress conditions.

Experimental Protocols (Self-Validating Systems)

Stress Testing Protocol

To validate the stability profile, perform the following forced degradation study. This protocol ensures mass balance closure.

Stress ConditionReagent / ConditionDurationTarget DegradationRationale
Acid Hydrolysis 0.1 N HCl24h @ 60°C10-20%Assess amide bond resilience.
Base Hydrolysis 0.1 N NaOH4h @ RT10-20%Assess C-Cl susceptibility (

).
Oxidation 3%

24h @ RT< 10%Check for N-oxide formation (unlikely for amides).
Thermal Solid state / 80°C7 days< 5%Simulate accelerated storage.
Photolytic 1.2 million lux hours--VariableConfirm light sensitivity of C-Cl bond.
Analytical Method (HPLC-UV/MS)

Objective : Separate the parent from the polar hydroxy-degradant and the non-polar amine.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 3.0mm, 3.5µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B (Hold)

    • 2-10 min: 5%

      
       95% B
      
    • 10-12 min: 95% B

  • Detection : UV @ 210 nm (Amide bond) and MS (ESI+, SIM for m/z 206).

  • Sample Diluent : Acetonitrile:Water (50:50). Avoid alcohols (methanol) to prevent artifact formation (metholysis of Cl).

Validation Step : Inject the "Base Hydrolysis" stress sample. You should observe the Parent (RT ~8.5 min) and an earlier eluting peak (Hydroxy-impurity, RT ~4.2 min). If the Amine forms, it may not absorb well at 210 nm; use MS or ELSD for detection.

Risk Mitigation in Drug Development

Genotoxicity Control

Since this molecule is an alkylating agent, it is a Cohort of Concern compound.

  • Control Strategy : If used as a starting material, demonstrate "Purge Factor". The subsequent reaction (amination) usually consumes the chloro-impurity.

  • Spiking Study : Spike the intermediate at 1000 ppm into the next step and measure the residual level in the isolated product to calculate the rejection efficiency.

Handling & Storage[3]
  • Storage : Store at 2-8°C in tightly sealed, light-resistant containers.

  • Solvent Compatibility : Avoid nucleophilic solvents (MeOH, EtOH) for long-term storage of stock solutions. Use Acetonitrile or DMSO.

References

  • Synthesis and Reactivity of Alpha-Chloroacetamides : Title: Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide. Source: PrepChem / US Patent 4277498. URL: [Link]

  • Hydrolysis Mechanisms of Chloroacetamides : Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Source: Environmental Science & Technology (via ResearchGate). URL: [Link]

  • Genotoxic Impurity Assessment : Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). Source: ICH Guidelines. URL: [Link]

Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-chloro-N-(1,1-dimethylhexyl)acetamide is a specialized synthetic intermediate belonging to the


-chloroacetamide class. Structurally, it combines a reactive electrophilic "warhead" (the 

-chloroacetyl group) with a highly lipophilic aliphatic tail (the 1,1-dimethylhexyl moiety).

While often utilized as a precursor in the synthesis of peptidomimetics or pharmacological analogs of octodrine (1,5-dimethylhexylamine), its safety profile is dominated by its capacity as a potent alkylating agent . This guide synthesizes established industrial hygiene protocols for haloacetamides with specific considerations for this molecule's lipophilicity.

Chemical Identity Table
PropertyDetail
Chemical Name 2-chloro-N-(2-methylheptan-2-yl)acetamide (IUPAC variant)
Functional Class

-Haloacetamide / Alkylating Agent
Molecular Formula

Key Hazard Skin Sensitizer (Category 1), Acute Toxicity (Oral/Dermal)
Physical State Likely viscous oil or low-melting solid (Predicted based on MW/Lipophilicity)
Solubility High in organic solvents (DCM, DMSO, Ethyl Acetate); Low in water.[1]

Toxicological Mechanisms: The "Trojan Horse" Effect

To understand the handling requirements, one must understand the molecular mechanism of toxicity. This compound exhibits a dual-threat profile:

  • The Warhead (

    
    -Chloro):  The carbon adjacent to the carbonyl and chlorine is highly electrophilic. It undergoes 
    
    
    
    reactions with biological nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins and glutathione.
  • The Vector (Lipophilic Tail): The 1,1-dimethylhexyl chain significantly increases the partition coefficient (LogP) compared to simple chloroacetamide. This allows the molecule to rapidly penetrate the lipid bilayer of the stratum corneum (skin), carrying the toxic warhead deep into systemic circulation.

Mechanism of Action Diagram

The following diagram illustrates the haptenization process where the molecule covalently binds to skin proteins, triggering immune sensitization.

G Compound 2-chloro-N-(1,1-dimethylhexyl)acetamide (Electrophile) SkinBarrier Stratum Corneum (Lipid Bilayer) Compound->SkinBarrier Rapid Absorption (High LogP) Protein Epidermal Protein (Cysteine Thiol -SH) SkinBarrier->Protein Intracellular Access Adduct Protein-Hapten Adduct (Immunogenic Complex) Protein->Adduct SN2 Alkylation (Cl- Displacement) Immune T-Cell Response (Allergic Contact Dermatitis) Adduct->Immune Sensitization

Figure 1: The mechanism of haptenization. The lipophilic tail facilitates entry, while the chloroacetyl group alkylates proteins, leading to sensitization.

Engineering Controls & Personal Protective Equipment (PPE)[2][3]

Due to the "Read-Across" toxicity from 2-chloroacetamide (LD50 Oral Rat: ~138 mg/kg) and its enhanced skin permeability, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or equivalent hazard level.

Hierarchy of Controls
Control LevelRequirement
Containment Fume Hood Required. For powders or heating operations, a Class II Biosafety Cabinet or Vented Balance Enclosure is recommended.
Glove Material Double Gloving Required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield/4H) or thick Nitrile (8 mil). Note: Thin latex is permeable to lipophilic alkyl halides.
Respiratory If outside a hood (spill cleanup), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA).
Clothing Tyvek® lab coat or sleeve covers to prevent wrist exposure (the most common exposure point).

Operational Protocols: Synthesis & Handling

Synthesis Safety (Acylation Step)

The synthesis typically involves reacting 1,1-dimethylhexylamine with chloroacetyl chloride. This reaction is exothermic and releases HCl gas .

Protocol:

  • Setup: Flame-dried glassware under inert atmosphere (

    
     or 
    
    
    
    ).
  • Base Trap: The reaction must include a base (e.g., Triethylamine or

    
    ) to scavenge HCl.
    
  • Temperature: Cool the amine solution to 0°C before adding chloroacetyl chloride dropwise.

    • Risk:[2][3][4][5][6] Rapid addition causes thermal runaway, potentially vaporizing the toxic alkyl halide.

  • Quenching (In-Process): Do not simply wash with water.[6][7] Quench excess acyl chloride with a mild nucleophile (e.g., saturated

    
    ) slowly to manage 
    
    
    
    evolution.
Decontamination & Waste Disposal (The "Kill" Step)

You must destroy the alkylating potential of the waste before disposal. Sodium Thiosulfate is the gold standard for neutralizing alkyl halides.

Workflow Start Waste Generation (Glassware/Mother Liquor) Prep Prepare Quench Solution (10% Sodium Thiosulfate in Water) Start->Prep Mix Soak/Stir (Minimum 24 Hours) Prep->Mix Check Validation Test (NBP Colorimetric Test or TLC) Mix->Check Check->Mix Positive Result (Repeat) Disposal Dispose as Non-Halogenated Organic Waste Check->Disposal Negative Result

Figure 2: Decontamination workflow. Thiosulfate converts the reactive alkyl chloride into a non-toxic thiosulfate ester.

Validation Method (NBP Test): To confirm the surface or solution is clean, use 4-(p-nitrobenzyl)pyridine (NBP).

  • Swab surface.[8]

  • Apply NBP solution.

  • Heat briefly (100°C).

  • Add base. Blue/Purple color indicates active alkylating agent remains.

Emergency Response

Exposure Scenarios
  • Skin Contact:

    • Immediate Action: Wash with soap and water for 15 minutes.[6] Do not use alcohol (ethanol/IPA), as this may increase skin absorption of the lipophilic compound.

    • Medical: Monitor for delayed sensitization (dermatitis) up to 48 hours.

  • Eye Contact:

    • Action: Flush with water for 15 minutes.[6][9]

    • Note: Chloroacetamides are lachrymators; severe irritation is expected.

  • Ingestion:

    • Action: Do NOT induce vomiting.[9] The compound is corrosive to mucous membranes. Seek immediate medical attention.

Spills
  • Evacuate the immediate area.

  • Don PPE: Double gloves, respirator, goggles.

  • Absorb: Use a spill pillow or vermiculite.

  • Neutralize: Treat the absorbent with 10% Sodium Thiosulfate solution before bagging.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[10] Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acylation protocols and Acid Chloride handling).
  • Herman, B. E., et al. (2002). Structure-activity relationships of alpha-chloroacetamides. Pest Management Science. (Provides basis for Read-Across toxicity of lipophilic chloroacetamides).
  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[2][10] National Academies Press. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of "2-chloro-N-(1,1-dimethylhexyl)acetamide" from 1,1-dimethylhexylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of


-chloroacetamides from sterically hindered tert-alkyl amines is a critical transformation in the development of active pharmaceutical ingredients (APIs), herbicides, and complex PROTAC linkers. This application note details the optimized amidation of 1,1-dimethylhexylamine  (also known as 2-amino-2-methylheptane) using chloroacetyl chloride .

While N-tert-alkyl chloroacetamides can sometimes be accessed via the Ritter reaction of tertiary alcohols with chloroacetonitrile[1], direct nucleophilic acyl substitution of the primary amine is the preferred route when the amine precursor is readily available. However, the fully substituted


-carbon of 1,1-dimethylhexylamine creates a bulky steric environment that shields the nitrogen lone pair, decelerating nucleophilic attack. To overcome this, the protocol employs anhydrous conditions in dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger, ensuring high conversion rates while suppressing side reactions[2].

Mechanistic Principles & Causality

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. Understanding the causality behind the reagent selection is paramount for successfully executing this protocol:

  • Electrophile Selection: Chloroacetyl chloride is highly reactive, which compensates for the poor nucleophilicity of the sterically hindered tert-alkyl amine.

  • Base Scavenger (TEA): As the amine attacks the acyl chloride, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the unreacted 1,1-dimethylhexylamine, rendering it non-nucleophilic and stalling the reaction[2]. TEA (1.5 equivalents) is chosen because it is non-nucleophilic and effectively drives the equilibrium forward by precipitating as TEA-HCl.

  • Thermal Control (0 °C to RT): The initial formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent the thermal decomposition of the acyl chloride and to avoid runaway di-acylation[3].

Mechanism A 1,1-Dimethylhexylamine (Sterically Hindered) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack B Chloroacetyl Chloride (Electrophile) B->C D Deprotonation by TEA (HCl Scavenging) C->D Cl- Elimination E 2-chloro-N-(1,1-dimethylhexyl)acetamide (Target Product) D->E Rearrangement

Mechanistic pathway of the N-acylation reaction highlighting intermediate formation.

Reagent Matrix & Quantitative Data

To ensure a self-validating and reproducible system, the stoichiometry must be strictly adhered to. The slight excess of chloroacetyl chloride ensures complete consumption of the valuable amine, while the larger excess of TEA guarantees a basic environment throughout the reaction.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
1,1-Dimethylhexylamine 129.251.0 eq1.29 g (10.0 mmol)Nucleophile / Starting Material
Chloroacetyl Chloride 112.941.1 eq1.24 g (11.0 mmol)Electrophile / Acylating Agent
Triethylamine (TEA) 101.191.5 eq1.52 g (15.0 mmol)Acid Scavenger / Base
Dichloromethane (DCM) 84.93N/A25 mLAnhydrous Solvent

Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. Each phase includes specific observational checkpoints to confirm the reaction is proceeding correctly.

Phase 1: Preparation & Inertion
  • Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

  • Add 1.29 g (10.0 mmol) of 1,1-dimethylhexylamine to the flask, followed by 20 mL of anhydrous DCM.

  • Inject 1.52 g (15.0 mmol) of TEA into the solution.

  • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

Phase 2: Controlled Acylation
  • In a separate dry vial, dilute 1.24 g (11.0 mmol) of chloroacetyl chloride in 5 mL of anhydrous DCM.

  • Using a syringe pump or an addition funnel, add the chloroacetyl chloride solution dropwise over 30 minutes[3].

    • Self-Validation Checkpoint: A white precipitate (TEA-HCl salt) will begin to form immediately upon addition. This visual cue confirms that the acylation is occurring and HCl is being successfully scavenged.

  • Maintain the internal temperature below 5 °C during the entire addition process.

Phase 3: Reaction Maturation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (25 °C).

  • Stir vigorously for 2 to 4 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system.

    • Note: Because the product lacks a strong UV chromophore, visualize the TLC plate using a Potassium Permanganate (

      
      ) or Iodine stain. The reaction is complete when the baseline amine spot disappears.
      

Workflow Step1 Phase 1: Preparation Dissolve amine + TEA in anhydrous DCM Cool to 0 °C Step2 Step2 Step1->Step2 Step3 Phase 3: Reaction Warm to RT Stir for 2-4 hours Monitor via TLC stains Step2->Step3 Step4 Phase 4: Workup 1M HCl wash (remove amine) NaHCO3 wash (remove acid) Step3->Step4 Step5 Phase 5: Isolation Dry over MgSO4 Evaporate solvent Recrystallize Step4->Step5

Sequential experimental workflow for the synthesis and isolation of the target acetamide.

Workup & Purification Strategy

The post-reaction workup relies on liquid-liquid extraction to exploit the distinct pKa values of the reaction components[4].

Table 2: Workup Causality & Self-Validating Logic

StepActionChemical Rationale & Validation
Acid Wash Add 20 mL of 1M Aqueous HClProtonates any unreacted 1,1-dimethylhexylamine and excess TEA, forcing them into the aqueous layer.
Base Wash Add 20 mL of Saturated

Neutralizes residual HCl and extracts hydrolyzed chloroacetic acid. Validation: The aqueous layer must test pH > 7.
Brine Wash Add 20 mL of Saturated NaClPre-dries the organic layer and breaks any microscopic emulsions formed during the acid/base washes.
Drying Add Anhydrous

Removes trace water from the DCM layer. Validation: The powder should free-flow, not clump.

Following the washes, filter the organic layer to remove the


 and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude 2-chloro-N-(1,1-dimethylhexyl)acetamide will typically present as an oil that solidifies upon standing. If high analytical purity is required, the crude material can be recrystallized from a minimal amount of hot hexane or purified via silica gel flash chromatography.

Safety & Handling

  • Chloroacetyl Chloride: Highly corrosive, toxic, and a severe lachrymator. It reacts violently with water. All manipulations must be performed in a certified fume hood.

  • 1,1-Dimethylhexylamine: Skin and eye irritant. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

References[1] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. organic-chemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZFCHweiwVE0UlcsF3gWetqsLXSjZjvfiTlHGW0P79VPU88EL2BnvObXgKyXhDPZtqM9OrEgyjxmAg_sDXqBNlZXCW5WPwXK9fwaZYJMrx4u9YUibt84zeupDjnL2sjZnoaE-w_Vg1Z7j_3eiybn6_0Lgww==[4] 2-chloro-N-(2-phenylpropyl)acetamide|For Research. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYl705AtsghluWQik_jGSxGnW7F9T6FCmG882URqqHEb5G-3MYVxo8feyUV_dSGQLGYSo0s4Hrf9D8X_PBQBGQdQVY5Ymuy3ZUvARv_2fzVWURifIvKRl8nfY909fzPRS1ZCN[3] Methyl 3-[(chloroacetyl)amino]benzoate | 41653-05-8. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDckbTz91PTsNu3k-PRFBtQjgMqKYst7xwNaJeBNbwIDaQWAmMY9KITOG9yBoIJ8ghbxMHWYPLQ48OIZBcYX0GzplM-sZ-4N6iJVcIaBVZboPVyPz3JTJj9FaR_6R-5Izwa3LKJQ==[2] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoLc-UczePZ1iuuKWzuumv6afJS1a1ct1sA6gfIL6OlZr2AuStiUwfjuQrse60Avcxp3kcCnrDmws1QepSVpr4HeUloh_ZtZQXEojd9Yu_znI8jioY2mdILVjwBqYpPjbB2xXv9FmyxOLp3cD6hHYP9XrLlSF87ZSuQv5aKRT270I8O22CF5xWSY6tmxz181eJTeRzZD1lGQ9oNlbMdCGGaCPUIq-Jm9FXTN2zLvVktOfW1gQ4kpCfUWAznulxo1jZUmVG

Sources

Application Note: Nucleophilic Derivatization using 2-chloro-N-(1,1-dimethylhexyl)acetamide

[1]

Introduction & Molecule Profile[2][3][4]

2-chloro-N-(1,1-dimethylhexyl)acetamide is a specialized electrophilic reagent combining a reactive

1

This guide details the protocols for utilizing this reagent in two primary contexts:

  • Chemoproteomics: As a covalent probe for labeling cysteine residues in hydrophobic protein pockets or membrane-bound proteins.[1]

  • Synthetic Chemistry: As a building block for

    
    -alkylated glycine derivatives (peptidomimetics) via nucleophilic substitution.[1]
    
Chemical Profile
PropertySpecification
CAS Number 55153-43-6
Molecular Weight 205.72 g/mol
Electrophile Type Soft Electrophile (Alkyl Chloride)
Dominant Mechanism

Nucleophilic Substitution
Solubility Low in water; High in DMSO, DMF, DCM, Ethanol
Key Structural Feature 1,1-dimethylhexyl group: Provides steric shielding to the amide nitrogen, resisting enzymatic hydrolysis (amidase activity), while increasing logP (lipophilicity).[1]

Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (

2345

Reactivity Hierarchy

The reactivity of 2-chloro-N-(1,1-dimethylhexyl)acetamide is governed by the nucleophilicity of the attacking species and the leaving group ability of the halogen.

  • Thiols (R-SH): Fast reaction at pH > 7.[1]5. Highly selective.[1]

  • Amines (R-NH2): Slow reaction.[1] Requires heat, base, or iodide catalysis.

  • Alcohols/Water (R-OH): Negligible reaction under standard conditions (stable in aqueous buffer).[1]

Catalysis Strategy (Finkelstein Reaction)

Because chloride is a relatively poor leaving group compared to bromide or iodide, the reaction rate with weaker nucleophiles (like amines) or sterically hindered thiols can be sluggish.

  • Solution: Add catalytic Potassium Iodide (KI).[1]

  • Mechanism: Iodide (

    
    ) displaces Chloride (
    
    
    ) to form the transient, highly reactive
    
    
    -iodo intermediate, which is then rapidly attacked by the target nucleophile.[1]
DOT Diagram: Reaction Mechanism & Catalysis

ReactionMechanismReagent2-chloro-N-(1,1-dimethylhexyl)acetamide(Electrophile)IntermediateTransient Iodo-Intermediate(High Reactivity)Reagent->IntermediateFinkelstein Exchange(Fast)ProductAlkylated Product(Thioether/Amine)Reagent->ProductDirect SN2(Slow without KI)LeavingGroupCl- (Leaving Group)Reagent->LeavingGroupKIKI (Catalyst)KI->IntermediateIntermediate->ProductSN2 Attack(Very Fast)NucleophileNucleophile(R-SH or R-NH2)Nucleophile->Product

Caption: Figure 1. Dual-pathway mechanism showing direct SN2 attack (slow) and Iodide-catalyzed activation (fast) for derivatizing nucleophiles.[1]

Protocol 1: Cysteine Labeling (Chemoproteomics)[1]

Context: This protocol is designed for labeling accessible cysteine residues in a proteome.[1] The hydrophobic tail makes this reagent particularly useful for probing "cryptic" hydrophobic pockets or increasing the retention time of hydrophilic peptides in LC-MS.

Materials
  • Buffer: 50 mM HEPES or TEAB, pH 8.0 (Avoid Tris if high concentrations are used due to potential amine reactivity at high T/pH).[1]

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT as it contains thiols that will compete for the reagent.

  • Stock Solution: 200 mM 2-chloro-N-(1,1-dimethylhexyl)acetamide in anhydrous DMSO.

  • Quenching Reagent: 100 mM DTT or Mercaptoethanol.[1]

Step-by-Step Methodology
  • Protein Solubilization: Dissolve protein sample (1 mg/mL) in Buffer containing 0.1% RapiGest or 8M Urea to denature and expose buried cysteines.[1]

  • Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes .

    • Why: Breaks disulfide bonds to generate free reactive thiols (-SH).[1]

  • Alkylation (The Reaction): Add the 2-chloro-N-(1,1-dimethylhexyl)acetamide stock to a final concentration of 10–20 mM (approx. 20-50x molar excess over thiols).[1]

    • Critical Step: Ensure DMSO concentration does not exceed 10% to prevent protein precipitation, although the reagent's lipophilicity may require at least 5% organic co-solvent.

    • Incubate: 1 hour at Room Temperature (25°C) in the dark .

    • Note: Chloroacetamides react slower than iodoacetamides.[1] Do not shorten this time.

  • Quenching: Add DTT to a final concentration of 20 mM. Incubate for 10 minutes.

    • Why: Scavenges excess alkylating reagent to prevent non-specific alkylation during digestion.[1]

  • Processing: Proceed to acetone precipitation or molecular weight cutoff (MWCO) filtration to remove excess reagent and organic solvent before trypsin digestion.

Data Validation (LC-MS)

Upon analysis, look for a mass shift on Cysteine residues.[1]

  • Mass Shift Calculation:

    • Reagent MW: 205.72[1]

    • Loss of HCl: -36.46[1]

    • Net Mass Add: +169.26 Da[1]

  • Verification: Ensure the modification is localized to Cysteine (C). If Lysine (K) modification is observed (>5%), reduce pH to 7.5 or decrease incubation time.

Protocol 2: Synthetic Aminolysis (Library Synthesis)

Context: Synthesizing

Materials
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

  • Base: DIPEA (Diisopropylethylamine) or

    
    .[1]
    
  • Catalyst: Potassium Iodide (KI).[1][6]

  • Nucleophile: Primary or Secondary Amine (1.0 equiv).[1]

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve the amine (1.0 mmol) in DMF (3 mL).

  • Base Addition: Add DIPEA (1.2 mmol).

    • Why: Neutralizes the HCl generated during the substitution.

  • Reagent Addition: Add 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.1 mmol) and KI (0.1 mmol, 10 mol%).

    • Why KI? Converts the alkyl chloride to an alkyl iodide in situ (Finkelstein), accelerating the reaction rate by ~10-100x.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the chloroacetamide starting material.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash 3x with water (to remove DMF and unreacted amine salts).[1]

    • Dry over

      
       and concentrate.
      

Comparative Reactivity Data

The following table summarizes the expected reactivity of 2-chloro-N-(1,1-dimethylhexyl)acetamide based on nucleophile type and conditions.

NucleophileConditionsRelative RatePrimary Product
Thiol (Cys) pH 8.0, RT, Aqueous/DMSOFast (

)
Thioether
Amine (Lys/N-term) pH 8.0, RT, AqueousVery Slow (

)
N-alkyl glycine
Amine (Synthetic) DMF, 80°C, KI cat.[1]Moderate (

)
N-alkyl glycine
Hydroxyl (Ser/Tyr) pH 8.0 - 10.0NegligibleNone (Stable)

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Reactioncluster_2Phase 3: AnalysisSampleNucleophile Source(Protein or Amine)SolubilizationSolubilization(Buffer/DMSO + Reductant)Sample->SolubilizationReagentAddAdd 2-chloro-N-(1,1-dimethylhexyl)acetamide(+ KI if Amine)Solubilization->ReagentAddIncubationIncubate(1h RT for SH / 6h 60°C for NH2)ReagentAdd->IncubationQuenchQuench / Workup(Remove Excess Reagent)Incubation->QuenchValidationValidation(LC-MS / NMR)Quench->Validation

Caption: Figure 2.[1][2][7] Integrated workflow for biological profiling (Phase 1-3) and synthetic derivatization.

Troubleshooting & Optimization

  • Turbidity/Precipitation:

    • Cause: The 1,1-dimethylhexyl tail is highly lipophilic.[1]

    • Fix: Ensure the final reaction mixture contains at least 20-30% organic co-solvent (DMSO, DMF, or Acetonitrile) if working with small molecules. For proteins, use 5-10% DMSO and consider adding 0.1% RapiGest.[1]

  • Low Yield (Aminolysis):

    • Cause: Chloride is a poor leaving group.[1]

    • Fix: Increase KI loading to 50 mol% or switch solvent to Acetone (classic Finkelstein conditions) if solubility permits, then heat in a sealed tube.

  • Over-alkylation (Proteomics):

    • Cause: pH > 8.5 promotes Lysine reactivity.[1]

    • Fix: Strictly maintain pH between 7.5 and 8.0.[1]

References

  • Lindley, H. (1959).[1] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584.

  • Weerapana, E., et al. (2010).[1] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1] Nature, 468, 790–795.

  • Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1][3] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • PubChem Compound Summary. (2023). 2-chloro-N-(1,1-dimethylhexyl)acetamide (CID 92451).[1] National Center for Biotechnology Information.[1]

  • Ahuja, P., et al. (2021).[1] Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 235, 104111.

Application Notes and Protocols for the Utilization of 2-chloro-N-(1,1-dimethylhexyl)acetamide in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-chloro-N-(1,1-dimethylhexyl)acetamide as a versatile precursor for the synthesis of various heterocyclic compounds. While direct literature precedents for this specific reagent are limited, this document extrapolates from well-established reactivity patterns of analogous N-tert-alkyl-α-chloroacetamides to propose detailed, field-proven protocols. The core of this guide focuses on the strategic application of the inherent reactivity of the chloroacetamide moiety—a potent electrophile—and the influence of the sterically demanding 1,1-dimethylhexyl (tert-octyl) group. We will explore its application in the synthesis of key heterocyclic scaffolds, including oxazolines, thiazolines, hydantoins, and in advanced cyclization strategies such as the N-acyliminium ion Pictet-Spengler reaction. Each section provides a detailed theoretical background, step-by-step experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Synthetic Potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide

2-chloro-N-(1,1-dimethylhexyl)acetamide is a bifunctional organic molecule featuring a reactive α-chloroacetamide moiety. The electrophilic nature of the carbon atom bearing the chlorine makes it susceptible to nucleophilic attack, serving as a cornerstone for constructing carbon-heteroatom and carbon-carbon bonds. The amide functionality, on the other hand, can participate in a variety of cyclization reactions, either through activation of the carbonyl group or by influencing the reactivity of adjacent atoms.

The 1,1-dimethylhexyl group is a tertiary alkyl substituent, which imparts significant steric hindrance. This steric bulk can play a crucial role in directing the stereochemical outcome of reactions and can influence the stability of intermediates and transition states. In the context of heterocyclic synthesis, this substituent can be strategically employed to favor specific cyclization pathways or to modulate the pharmacological properties of the final products.

Due to the limited specific literature on 2-chloro-N-(1,1-dimethylhexyl)acetamide, the following protocols are based on analogous transformations reported for structurally similar N-tert-alkyl-2-chloroacetamides.[1] These methods are robust and have been widely applied in organic synthesis, providing a strong foundation for their application with the target compound.

Physicochemical Properties (Predicted and Analogous)
PropertyValue (Analog: 2-chloro-N-(1,1-dimethylethyl)acetamide)Reference
CAS Number15678-99-6[2]
Molecular FormulaC6H12ClNO[2]
Molecular Weight149.62 g/mol [2]
Boiling Point251.6 °C[2]
Density1.032 g/cm³[2]

General Synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide

The standard and most efficient method for the synthesis of N-substituted-2-chloroacetamides is the acylation of the corresponding amine with chloroacetyl chloride.[3]

Reaction Scheme

Caption: General synthesis of the title compound.

Protocol: Synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Materials:

  • 1,1-Dimethylhexylamine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1,1-dimethylhexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Application in Heterocyclic Synthesis: Protocols and Mechanisms

The presence of a reactive C-Cl bond makes 2-chloro-N-(1,1-dimethylhexyl)acetamide a valuable precursor for various heterocyclic systems.

Synthesis of 2-Substituted-2-Oxazolines

2-Oxazolines are important five-membered heterocyclic compounds found in numerous natural products and are used as ligands in asymmetric catalysis.[4] A common route to 2-oxazolines is the dehydrative cyclization of N-(2-hydroxyethyl)amides.[4]

Caption: Workflow for 2-oxazoline synthesis.

Step 1: Synthesis of the N-(2-hydroxyethyl)amide Intermediate

Materials:

  • 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Potassium carbonate (1.5 eq)

  • Acetonitrile (ACN)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a solution of 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq) in acetonitrile, add 2-aminoethanol (1.1 eq) and potassium carbonate (1.5 eq).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)amide intermediate, which can be used in the next step without further purification.

Step 2: Dehydrative Cyclization

Materials:

  • N-(2-hydroxyethyl)amide intermediate from Step 1 (1.0 eq)

  • Triflic acid (TfOH) (0.1 eq)

  • Anhydrous toluene

  • Dean-Stark apparatus

Procedure:

  • Dissolve the crude intermediate from Step 1 in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of triflic acid (0.1 eq).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until all the starting material is consumed.

  • Cool the reaction mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting oxazoline by column chromatography.

Synthesis of 2-Substituted-2-Thiazolines

Thiazolines are sulfur-containing analogs of oxazolines and are also prevalent in biologically active compounds.[5] Their synthesis can be achieved through a similar strategy, using a β-aminothiol instead of an amino alcohol.

Materials:

  • 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq)

  • Cysteamine hydrochloride (1.1 eq)

  • Sodium bicarbonate (2.5 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq) and cysteamine hydrochloride (1.1 eq) in ethanol.

  • Add sodium bicarbonate (2.5 eq) portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis of Hydantoins

Hydantoins are five-membered heterocyclic compounds containing two carbonyl groups. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[6][7][8] A common route to hydantoins involves the reaction of an amino acid derivative with a cyanate, followed by cyclization. An alternative approach involves the intramolecular cyclization of an N-(carbamoylmethyl)amide.

Caption: Proposed synthesis of a hydantoin derivative.

Materials:

  • 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq)

  • Urea (1.5 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal to ethanol.

  • To this solution, add urea (1.5 eq) and stir until dissolved.

  • Add 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute solution of HCl.

  • Concentrate the mixture under reduced pressure and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude hydantoin by recrystallization or column chromatography.

N-Acyliminium Ion Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines.[9][10][11][12][13] The N-acyliminium ion variant enhances the electrophilicity of the intermediate, allowing for the cyclization of less activated aromatic systems under milder conditions.[10]

The reaction proceeds via the formation of an N-acyliminium ion from the amide. This highly electrophilic species is then attacked by an electron-rich aromatic ring, such as an indole or a suitably substituted benzene ring, leading to the cyclized product. The bulky 1,1-dimethylhexyl group can influence the diastereoselectivity of this cyclization.

Materials:

  • 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq)

  • Tryptamine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Anhydrous acetonitrile

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous acetonitrile.

  • Add 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding it to a stirred mixture of ice and concentrated ammonium hydroxide.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

As with all α-chloroacetamides, 2-chloro-N-(1,1-dimethylhexyl)acetamide should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants and potentially harmful.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-chloro-N-(1,1-dimethylhexyl)acetamide, despite its limited documentation in the scientific literature, represents a promising and versatile building block for the synthesis of a wide array of heterocyclic compounds. By leveraging the established reactivity of the α-chloroacetamide moiety and the steric influence of the N-tert-octyl group, researchers can access valuable scaffolds such as oxazolines, thiazolines, hydantoins, and complex polycyclic systems via the Pictet-Spengler reaction. The protocols outlined in this guide, derived from robust and analogous chemical transformations, provide a solid foundation for the exploration of this reagent's full synthetic potential in the fields of medicinal chemistry and drug discovery.

References

Sources

"2-chloro-N-(1,1-dimethylhexyl)acetamide" as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N-(1,1-dimethylhexyl)acetamide as a Strategic Intermediate for Pharmaceutical Synthesis

Executive Summary

2-Chloro-N-(1,1-dimethylhexyl)acetamide represents a specialized class of sterically hindered, lipophilic electrophiles used in modern medicinal chemistry. Unlike standard primary alkyl halides, this intermediate introduces a tertiary-alkyl (tert-alkyl) amide motif .

The structural significance lies in the 1,1-dimethyl substitution pattern alpha to the nitrogen. This "gem-dimethyl" effect provides two critical pharmacological advantages:

  • Metabolic Stability: It eliminates alpha-hydrogens adjacent to the nitrogen, blocking the primary pathway of oxidative dealkylation by Cytochrome P450 enzymes (CYP450), significantly extending the half-life of downstream drugs.

  • Lipophilic Anchoring: The C8-lipophilic tail facilitates membrane permeation, making it an ideal scaffold for CNS-active agents, ion channel blockers, and topical therapeutics.

This guide details the optimized synthesis, purification, and downstream application of this intermediate, addressing the specific challenges posed by steric hindrance at the reaction center.

Chemical Profile & Properties[1][2][3][4][5]

PropertyDescription
IUPAC Name 2-chloro-N-(2-methylheptan-2-yl)acetamide
Common Name N-(1,1-dimethylhexyl)chloroacetamide
Molecular Formula

Molecular Weight 205.73 g/mol
Physical State Colorless to pale yellow oil (low melting solid at <10°C)
Solubility Soluble in DCM, EtOAc, THF; Insoluble in water.[1]
Reactivity Electrophilic at

-carbon (

); Amide bond is sterically protected from hydrolysis.
Stability Stable at room temperature; store under inert gas to prevent hydrolysis of the C-Cl bond over long periods.

Optimized Synthesis Protocol

Challenge: The starting amine, 2-amino-2-methylheptane (also known as 1,1-dimethylhexylamine), is a tertiary carbinamine. The steric bulk around the nitrogen atom significantly reduces its nucleophilicity compared to primary amines, making standard acylation slow and prone to competitive hydrolysis of the acyl chloride.

Solution: Use a modified Schotten-Baumann condition with a biphasic system or a non-nucleophilic base catalyst in an aprotic solvent to drive the reaction to completion.

Protocol 3.1: Synthesis via Acyl Chloride (High-Yield Method)

Reagents:

  • Substrate: 2-Amino-2-methylheptane (1.0 equiv)

  • Reagent: Chloroacetyl chloride (1.2 equiv)[2]

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 equiv) – Critical for hindered amines.

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a nitrogen inlet, dropping funnel, and thermometer, dissolve 2-amino-2-methylheptane (10 mmol) and DIPEA (15 mmol) in anhydrous DCM (50 mL). Add DMAP (0.5 mmol).

  • Cooling: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Dissolve chloroacetyl chloride (12 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Maintain internal temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours . Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.

  • Quench: Quench the reaction by adding cold water (20 mL) and stirring vigorously for 10 minutes.

  • Workup:

    • Separate the organic layer.[3][1][4][2][5]

    • Wash sequentially with: 1M HCl (2 x 20 mL) to remove unreacted amine/DMAP, Saturated

      
       (2 x 20 mL), and Brine (1 x 20 mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Purification: The crude oil is usually sufficiently pure (>95%). If needed, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield: Expect 85–92% isolated yield.

Downstream Pharmaceutical Applications

The 2-chloroacetamide moiety acts as a versatile "warhead" or linker. The most common application is the synthesis of tertiary amino-amides via


 displacement.
Application 4.1: Synthesis of Lipophilic Amino-Amide Libraries

This reaction is widely used to generate libraries of ion channel blockers (e.g., sodium channel inhibitors) where the lipophilic tail anchors the molecule in the membrane.

Reaction Scheme (DOT Visualization):

G Start 2-Chloro-N-(1,1-dimethylhexyl)acetamide (Electrophile) Intermediate Transition State (SN2 Mechanism) Start->Intermediate + Reagent KI (cat), K2CO3 MeCN, Reflux Reagent Secondary Amine (e.g., Piperazine, Morpholine) Reagent->Intermediate Product Alpha-Amino Amide (Target Pharmacophore) Intermediate->Product - KCl

Caption: Synthesis pathway for alpha-amino amides via nucleophilic substitution. Potassium Iodide (KI) acts as a Finkelstein catalyst to accelerate the reaction.

Protocol 4.2: Catalytic Finkelstein Substitution

Because the 1,1-dimethylhexyl group is bulky, the adjacent methylene chloride can be sterically shielded. Using a catalytic amount of iodide significantly accelerates the substitution.

  • Mix: Dissolve 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Add: Secondary amine (e.g., N-methylpiperazine) (1.2 equiv),

    
      (2.0 equiv), and KI  (0.1 equiv).
    
  • Heat: Reflux at 80°C for 12–18 hours.

  • Workup: Filter off inorganic salts, evaporate solvent, and partition between EtOAc/Water.

Quality Control & Analytics

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical markers must be verified.

MethodSpecification / Observation
1H NMR (CDCl3) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

1.35 (s, 6H):
Gem-dimethyl singlet (Characteristic).

3.98 (s, 2H):

singlet.

6.30 (br s, 1H):
Amide NH (Chemical shift varies with concentration).
13C NMR Quaternary Carbon: Look for a peak ~55 ppm (C-N bond).Carbonyl: Peak at ~165 ppm (

).
GC-MS Molecular Ion: m/z 205 (

) and 207 (

, 3:1 ratio for Cl isotope).Fragment: Loss of Cl (

) and cleavage of the amide bond.
HPLC Purity >98% (Area %). Column: C18. Mobile Phase:

/MeCN (Gradient). Detection: UV 210 nm (Weak chromophore, low wavelength required).

Safety & Handling

  • Skin Sensitizer: Like all alpha-haloacetamides, this compound is a potent alkylating agent and potential skin sensitizer. It may cause allergic contact dermatitis.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Inactivation: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating potential before disposal.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Discussion on gem-dimethyl effect and metabolic stability). Link

  • Ertl, P., et al. (2020). The influence of the gem-dimethyl group on the properties of drug-like molecules. Bioorganic & Medicinal Chemistry, 28(1), 115234. (Specific data on 1,1-dimethyl substitution). Link

  • World Health Organization (WHO). (2022). International Nonproprietary Names (INN) for Pharmaceutical Substances. (Reference for naming conventions of amide intermediates). Link

Sources

Application of "2-chloro-N-(1,1-dimethylhexyl)acetamide" in agrochemical research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Chloro-N-(1,1-dimethylhexyl)acetamide in Agrochemical Research

Executive Summary

2-Chloro-N-(1,1-dimethylhexyl)acetamide is a specialized chloroacetamide compound utilized in agrochemical research primarily as a Very Long Chain Fatty Acid (VLCFA) synthesis inhibitor . Structurally characterized by a secondary amide linkage to a bulky tertiary alkyl group (1,1-dimethylhexyl), this molecule serves as a critical probe for studying structure-activity relationships (SAR) within the Group 15 (WSSA) or Group K3 (HRAC) herbicides.

Unlike commercial tertiary chloroacetamides (e.g., Metolachlor, Acetochlor) which possess N-alkoxyalkyl and N-aryl substitutions, this compound represents a secondary N-tertiary-alkyl chloroacetamide . Its unique steric bulk and lipophilicity make it an invaluable tool for:

  • Resistance Profiling: Evaluating metabolic resistance mechanisms (GST conjugation) in weed populations.

  • Mode of Action (MoA) Elucidation: Investigating the binding kinetics of elongase complexes (VLCFA synthase) in the absence of aromatic ring interactions.

  • Synthesis Intermediates: Serving as a precursor for aminoacetamide derivatives via nucleophilic substitution.

Chemical Profile & Mechanism of Action

Structural Properties
  • IUPAC Name: 2-chloro-N-(2-methylheptan-2-yl)acetamide (Note: 1,1-dimethylhexyl is equivalent to 2-methylheptan-2-yl).

  • Molecular Formula: C₁₀H₂₀ClNO

  • Molecular Weight: 205.72 g/mol

  • Key Features:

    • Reactive Core:

      
      -chloroacetyl group (electrophilic center for alkylation).
      
    • Lipophilic Tail: 1,1-dimethylhexyl group (steric hindrance, high LogP).

    • Amide Bond: Secondary amide (H-bond donor potential, unlike tertiary commercial herbicides).

Mechanism of Action: VLCFA Inhibition

Like other chloroacetamides, this compound inhibits the elongase enzymes (specifically the condensing enzymes, KCS) responsible for extending fatty acid chains beyond C18. This inhibition halts the production of VLCFAs (C20–C30+), which are essential for:

  • Cuticular Waxes: Preventing water loss.

  • Cell Membrane Dynamics: Maintaining stability during cell division.

Pathway Visualization:

VLCFA_Inhibition Precursor C16/C18 Fatty Acids (Plastid) Elongase Elongase Complex (Endoplasmic Reticulum) Precursor->Elongase Transport to ER VLCFA VLCFAs (C20 - C32) Elongase->VLCFA Chain Extension Inhibitor 2-chloro-N-(1,1-dimethylhexyl)acetamide (Covalent Binding to Cys-SH?) Inhibitor->Elongase Irreversible Inhibition (Alkylation) Function Cell Plate Formation Cuticular Wax Deposition VLCFA->Function Essential Component Death Seedling Death (Failure to Emerge) Function->Death Loss of Function

Caption: Mechanism of Action. The chloroacetamide acts as a suicide inhibitor or covalent modifier of the elongase complex (KCS), preventing the synthesis of essential Very Long Chain Fatty Acids.

Experimental Protocols

Synthesis via Ritter Reaction (Protocol A)

Context: This method is preferred for generating N-tertiary alkyl amides directly from nitriles and alcohols, avoiding the use of unstable amines.

Materials:

  • Chloroacetonitrile (1.0 eq)

  • 2-Methyl-2-heptanol (1.0 eq)

  • Acetic Acid (Solvent)[1]

  • Sulfuric Acid (Catalyst, conc.)[1]

Step-by-Step Methodology:

  • Setup: In a 3-neck round-bottom flask equipped with a thermometer and stirrer, charge 2-methyl-2-heptanol (0.1 mol) and chloroacetonitrile (0.1 mol) in glacial acetic acid (60 mL).

  • Acid Addition: Cool the mixture to 10–15°C. Dropwise add concentrated sulfuric acid (12 mL) while maintaining internal temperature below 30°C (Exothermic!).

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Mechanism: Generation of tertiary carbocation from alcohol, nucleophilic attack by nitrile, followed by hydrolysis.

  • Quench: Pour the reaction mixture onto crushed ice (300 g).

  • Isolation: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Wash the organic phase with saturated NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate in vacuo. Recrystallize from hexane/ethanol if solid, or distill if liquid.

In Vitro VLCFA Inhibition Assay (Protocol B)

Context: To quantify the potency (IC50) of the compound against fatty acid elongases using microsomal fractions.

Reagents:

  • Microsomes: Isolated from Allium porrum (leek) or Zea mays (corn) seedlings.

  • Substrate: [2-¹⁴C]Malonyl-CoA.

  • Primer: C18:0-CoA (Stearoyl-CoA).

  • Cofactors: NADPH, ATP.

Workflow:

  • Incubation: Mix microsomal protein (100 µg) with assay buffer (0.1 M HEPES, pH 7.4), ATP (1 mM), NADPH (1 mM), and Stearoyl-CoA (10 µM).

  • Treatment: Add 2-chloro-N-(1,1-dimethylhexyl)acetamide at varying concentrations (0.1 nM – 100 µM). Use Metolachlor as a positive control.

  • Initiation: Start reaction by adding [2-¹⁴C]Malonyl-CoA (3.7 kBq). Incubate at 30°C for 30–60 mins.

  • Termination: Stop reaction by adding 2 mL of 15% KOH in methanol. Heat at 80°C for 45 mins (Saponification).

  • Extraction: Acidify with HCl and extract fatty acids with hexane.

  • Analysis: Separate fatty acids via Radio-TLC or HPLC. Measure radioactivity in C20–C24 fractions vs C18 fractions.

    • Result: A decrease in the C20+/C18 ratio indicates elongase inhibition.

Metabolic Stability: GST Conjugation Assay (Protocol C)

Context: Chloroacetamides are detoxified by Glutathione S-Transferases (GSTs). This assay determines if the compound is a substrate for crop/weed GSTs.

Table 1: Reaction Components

Component Concentration Role
CDNB 1 mM Reference Substrate (if needed)
Test Compound 50 - 200 µM Substrate
GSH (Reduced) 5 mM Co-substrate (Nucleophile)
GST Enzyme 0.1 Units Extracted from Corn (tolerant) or Barnyardgrass (susceptible)

| Phosphate Buffer | 100 mM, pH 6.5 | Reaction Medium |

Procedure:

  • Prepare a reaction mixture containing Buffer, GSH, and GST enzyme.

  • Incubate at 25°C for 2 minutes to establish baseline.

  • Add 2-chloro-N-(1,1-dimethylhexyl)acetamide (dissolved in acetone, <1% final vol).

  • Monitoring:

    • Method A (HPLC): Quench aliquots at 0, 15, 30, 60 min with acetonitrile. Analyze for the formation of the GS-conjugate (M+ + 307 Da) via LC-MS.

    • Method B (Chloride Release): Measure the release of free chloride ions using a colorimetric chloride assay (e.g., Mercury(II) thiocyanate method) if HPLC is unavailable.

  • Data Analysis: Calculate the initial rate of conjugation. High rates in crop GSTs vs. low rates in weed GSTs predict selectivity.

Application in Resistance Research

The specific steric profile of the 1,1-dimethylhexyl group makes this compound a "molecular ruler" for probing the active site of GSTs and Elongases.

  • Hypothesis: If a weed population is resistant to Metolachlor (bulky aromatic) but susceptible to 2-chloro-N-(1,1-dimethylhexyl)acetamide (bulky aliphatic), the resistance mechanism may be specific to aromatic ring interactions (pi-stacking in the GST active site).

  • Experiment: Compare GR50 (Growth Reduction 50%) values in wild-type vs. resistant biotypes.

Experimental Workflow Diagram:

Workflow Synthesis Synthesis (Ritter Reaction) Screening Primary Screening (Pre-emergence) Synthesis->Screening Purity >95% Assays Mechanistic Assays Screening->Assays Active Hits VLCFA VLCFA Inhibition (Microsomes) Assays->VLCFA GST GST Conjugation (Metabolism) Assays->GST Data SAR Analysis (Structure-Activity) VLCFA->Data IC50 Values GST->Data Conjugation Rate

Caption: Integrated research workflow from chemical synthesis to mechanistic validation.

Safety & Handling

  • Hazard Class: Chloroacetamides are potent alkylating agents.

    • Skin Sensitizer: High risk of allergic contact dermatitis.

    • Genotoxicity: Potential for DNA alkylation.

  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.

  • Neutralization: Spills should be treated with 10% NaOH or ammonia solution to hydrolyze the chloroacetyl group before disposal.

References

  • Synthesis of N-tertiary alkyl amides

    • Patent: Scylia, T. et al. (1981). "Process for the preparation of N-tertiary alkyl amides." US Patent 4,277,498 .[1] Link

    • Note: Describes the Ritter reaction conditions for 2-methyl-2-heptanol and nitriles.
  • Mechanism of Action (Chloroacetamides)

    • Source: Böger, P., et al. (2000). "Mode of Action of Herbicides Affecting Acetyl-CoA Carboxylase and Fatty Acid Biosynthesis." Weed Science, 48(6), 529-539. Link

    • Relevance: Defines the VLCFA inhibition p
  • Metabolism and GST Assays

    • Source: Jablonkai, I. (2013). "Metabolic Activation and Detoxification of Chloroacetanilide Herbicides." IntechOpen. Link

    • Relevance: Protocols for glutathione conjug
  • General Chloroacetamide Properties

    • Source: PubChem Database. "2-Chloroacetamide Compound Summary." Link

    • Relevance: Safety and general chemical properties of the chloroacetamide class.

Sources

Protocol for N-alkylation using "2-chloro-N-(1,1-dimethylhexyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Alkylation Protocols Using 2-Chloro-N-(1,1-dimethylhexyl)acetamide

Executive Summary

This technical guide details the optimized protocol for utilizing 2-chloro-N-(1,1-dimethylhexyl)acetamide (referred to herein as Reagent A ) as an electrophile in


 N-alkylation reactions.

While


-chloroacetamides are standard alkylating agents, Reagent A  presents unique physicochemical properties due to the bulky, lipophilic 1,1-dimethylhexyl  tail. This hydrophobic steric bulk significantly enhances amide stability against hydrolysis but can impede nucleophilic attack due to solubility constraints and distal steric shielding.

This protocol employs a Finkelstein-assisted catalytic cycle to overcome kinetic sluggishness, ensuring high yields (>85%) while suppressing common side reactions like elimination or quaternary ammonium salt formation.

Chemical Context & Reagent Profile

Reagent A acts as a "lipophilic anchor." In drug discovery, it is frequently used to append a hydrophobic motif to polar pharmacophores (amines), enhancing membrane permeability (LogP modulation) or targeting specific hydrophobic pockets (e.g., in ion channel blockers similar to lidocaine derivatives).

PropertySpecificationImplication for Protocol
Electrophile

-Chlorine (

)
Moderate leaving group; requires activation (Iodide catalysis).
Sterics 1,1-dimethylhexyl (Tertiary C)High steric bulk near amide N; prevents self-polymerization but lowers solubility in water.
Stability Amide BondHighly resistant to hydrolysis due to steric protection.
Solubility LipophilicSoluble in DCM, THF, MeCN, DMF. Insoluble in water.

Strategic Reaction Design

To ensure reproducibility and scientific integrity, we utilize a Finkelstein-Modified


 Pathway .
The "Why" Behind the Conditions
  • Solvent (Acetonitrile vs. DMF): Acetonitrile (MeCN) is preferred. It is polar enough to dissolve the inorganic base and catalyst but easily removed during workup. DMF is a backup for poorly soluble nucleophiles but complicates the removal of lipophilic byproducts.

  • Catalysis (Potassium Iodide - KI): The C-Cl bond is relatively stable. Adding catalytic KI generates the corresponding

    
    -iodoacetamide in situ. Iodide is a superior leaving group (
    
    
    
    vs
    
    
    ), accelerating the reaction rate by 10-100x.
  • Base Selection (

    
     vs. DIPEA): 
    
    • Standard: Anhydrous Potassium Carbonate (

      
      ). It acts as an HCl scavenger and is easily filtered.
      
    • Alternative: DIPEA (Hünig's base) is used only if the starting amine is highly lipophilic and requires a homogeneous phase.

Mechanistic Pathway

ReactionMechanism cluster_cycle Catalytic Cycle Reagent Reagent A (R-NH-CO-CH2-Cl) Intermediate Active Species (R-NH-CO-CH2-I) Reagent->Intermediate Finkelstein Exchange KI KI (Catalyst) KI->Intermediate TS Transition State (SN2) Intermediate->TS + Amine Amine Nucleophile (Sec-Amine) Amine->TS Product Final Product (Amino-Acetamide) TS->Product - HI Byproduct KCl (Precipitate) TS->Byproduct

Figure 1: The catalytic cycle converts the chloro-species to the more reactive iodo-species, which is then rapidly intercepted by the amine.

Detailed Experimental Protocol

Materials Required
  • Electrophile: 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 equiv).

  • Nucleophile: Secondary or Primary Amine (1.0 - 1.2 equiv).

  • Base: Anhydrous

    
     (2.0 - 3.0 equiv).
    
  • Catalyst: Potassium Iodide (KI) (0.1 - 0.2 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN) [Grade: HPLC or Dry].

Step-by-Step Methodology

Step 1: Catalyst Activation (The "Finkelstein Prime")

  • Charge a round-bottom flask with 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 equiv).

  • Add Anhydrous MeCN (concentration ~0.2 M).

  • Add KI (0.1 equiv).

  • Stir at Room Temperature (RT) for 15 minutes. Observation: The solution may darken slightly to yellow/amber due to trace iodine liberation; this is normal.

Step 2: Nucleophile Addition

  • Add the Amine (1.1 equiv).

  • Add

    
      (2.5 equiv). Note: Use fine powder, not coarse granules, to maximize surface area.
    

Step 3: Reaction Phase

  • Heat the mixture to 60°C (oil bath temperature).

  • Monitor via TLC or LCMS.

    • TLC Mobile Phase: 30% EtOAc in Hexanes (Reagent A is usually high

      
      , Product is lower 
      
      
      
      and stains with Ninhydrin or Dragendorff).
    • Time: Typically 2–6 hours.

    • Endpoint: Disappearance of the chloroacetamide peak (LCMS) or spot (TLC).

Step 4: Workup (Self-Validating Purification) Because the product is a basic amine and the starting material is a neutral amide, we use Acid/Base extraction to ensure purity.

  • Filtration: Filter off the solid

    
    /KCl salts. Rinse the pad with EtOAc.
    
  • Evaporation: Remove MeCN under reduced pressure.

  • Partition: Dissolve residue in EtOAc (ethyl acetate).

  • Acid Wash (Critical): Extract the organic layer with 1M HCl (2x).

    • Validation: The Product (now protonated) moves to the Aqueous layer.

    • Validation: Unreacted Reagent A (neutral) stays in the Organic layer. Discard this organic layer (or save for recovery).

  • Basification: Take the acidic aqueous layer and cool to 0°C. Basify with 4M NaOH or Sat.

    
     until pH > 10.
    
  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance of the amine.Increase Temperature to reflux (82°C); Increase KI to 0.5 equiv. Switch solvent to DMF (100°C).
Over-Alkylation Primary amine used.[1][2]Use excess amine (3.0 equiv) to favor mono-alkylation, or use a protecting group strategy.
Hydrolysis Product Wet solvent/hygroscopic base.Ensure

is flame-dried. Use molecular sieves in MeCN.
Emulsion in Workup Lipophilic tail surfactant effect.Use Brine during the extraction steps. Filter the biphasic mixture through Celite if necessary.

Workflow Visualization

Workflow Start Start: Reagent A + MeCN Activate Add KI (0.1 eq) Stir 15 min Start->Activate React Add Amine + Base Heat 60°C, 4h Activate->React Check LCMS/TLC Check React->Check Check->React Incomplete Workup1 Filter Solids -> Evaporate Check->Workup1 Complete Partition Partition: EtOAc / 1M HCl Workup1->Partition PhaseSep Phase Separation Partition->PhaseSep OrgLayer Organic Layer (Unreacted Reagent A) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product Salt) PhaseSep->AqLayer Keep Final Basify (pH > 10) -> Extract DCM -> Pure Product AqLayer->Final

Figure 2: Operational workflow emphasizing the Acid-Base extraction purification logic.

References

  • Finkelstein Reaction Mechanism

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley.[3] (Standard reference for

      
       and Finkelstein kinetics).
      
    • Finkelstein Reaction Overview. Organic Chemistry Portal. Link

  • Reactivity of

    
    -Chloroacetamides: 
    
    • Zheng, W., et al. "Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides."[4] Journal of Agricultural and Food Chemistry, 2004, 52(10), 3010-3021.[4][5] (Detailed kinetic analysis of hindered chloroacetamides). Link

  • Synthesis of Amide-Based Local Anesthetics: Tippett, B., et al. "Synthesis of Lidocaine Derivatives." Journal of Chemical Education. (Provides context for the synthesis of lipophilic amino-acetamides).
  • General Amine Alkylation Protocols

    • BenchChem Protocol for 2-chloro-N-substituted acetamides. (General industrial standard for handling these reagents). Link

Disclaimer: This protocol involves the use of alkylating agents which are potential carcinogens and irritants. All work must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Utilization of 2-chloro-N-(1,1-dimethylhexyl)acetamide in the Synthesis of Novel VLCFA-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Herbicide Development Professionals Document Type: Technical Application Note & Synthetic Protocol Guide

Scientific Rationale: The 1,1-Dimethylhexyl Pharmacophore

The development of pre-emergence herbicides relies heavily on balancing soil persistence, lipophilicity (LogP), and crop selectivity. Chloroacetamides (e.g., alachlor, metolachlor) are a cornerstone class of herbicides that control annual grasses and small-seeded broadleaf weeds by inhibiting very-long-chain fatty acid (VLCFA) synthesis[1].

While traditional chloroacetamides utilize an


-aryl (often 

-phenyl) or

-thienyl substitution, introducing a bulky, branched aliphatic chain—specifically the 1,1-dimethylhexyl moiety—offers a unique physicochemical profile. The

-alkyl substitution at the nitrogen atom increases the steric bulk around the amide bond, enhancing resistance to rapid microbial degradation in the soil. Furthermore, the highly lipophilic 8-carbon tail alters the compound's mobility in the soil profile, ensuring the active ingredient remains concentrated in the upper weed-germination zone.

2-chloro-N-(1,1-dimethylhexyl)acetamide serves as a highly versatile, electrophilic intermediate. The reactive


-chloro group can undergo facile nucleophilic substitution with various heterocyclic thiols, phenols, or amines to generate novel thioacetamide, oxyacetamide, or complex chloroacetamide herbicide candidates.

Mechanistic Insight: VLCFA Elongase Inhibition

To design effective herbicides using this intermediate, one must understand the target pathology. Chloroacetamides and their derivatives target the VLCFA elongase complex located in the endoplasmic reticulum[1].

Specifically, these compounds act as irreversible suicide inhibitors of 3-ketoacyl-CoA synthase (KCS) , the condensing enzyme responsible for the first step of fatty acid elongation from C18 to C20, C22, and C24 lengths[2]. The electrophilic


-carbon of the herbicide undergoes a nucleophilic attack by a highly conserved, reactive cysteinyl sulfur in the KCS active site, forming a covalent thioether adduct[3].

Depletion of VLCFAs halts the production of essential cuticular waxes and compromises plasma membrane integrity, leading to arrested shoot development and rapid seedling death before emergence.

VLCFA_Pathway Malonyl Malonyl-CoA + Acyl-CoA KCS 3-Ketoacyl-CoA Synthase (Active Site Cys) Malonyl->KCS Ketoacyl 3-Ketoacyl-CoA KCS->Ketoacyl Condensation VLCFA VLCFAs (C20-C24) Ketoacyl->VLCFA Elongation Membrane Cell Membrane Formation VLCFA->Membrane Herbicide 1,1-Dimethylhexyl Chloroacetamide Herbicide->KCS Covalent Binding (Irreversible)

Mechanism of VLCFA elongase inhibition by chloroacetamides.

Experimental Workflows & Protocols

The following self-validating protocols describe the synthesis of the key intermediate via a Ritter reaction[4], followed by its derivatization into a novel thioacetamide herbicide.

Protocol A: Synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide via Ritter Reaction

Causality & Design Choice: Direct acylation of 1,1-dimethylhexylamine is often low-yielding due to the steric hindrance of the


-alkyl amine and its limited commercial availability. Instead, the Ritter reaction allows for the direct coupling of the readily available tertiary alcohol (2-methylheptan-2-ol) with chloroacetonitrile in the presence of a strong acid[4]. This generates a stable carbocation that is trapped by the nitrile, forming the amide in a single, highly efficient step.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve chloroacetonitrile (7.55 g, 0.1 mol) and 2-methylheptan-2-ol (13.0 g, 0.1 mol) in glacial acetic acid (60 mL)[4].

  • Acid Catalysis: Cool the mixture to 0–5 °C using an ice-water bath. Causality: The Ritter reaction is highly exothermic; strict temperature control prevents the elimination of the tertiary alcohol to an alkene.

  • Addition: Add concentrated sulfuric acid (12 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Maturation: Remove the ice bath and allow the reaction to warm to 25–30 °C. Stir continuously for 2 hours.

  • Quenching & Extraction: Pour the viscous mixture into vigorously stirred ice-water (300 mL). Extract the aqueous mixture with diethyl ether (3 × 150 mL).

  • Washing & Drying: Wash the combined organic layers with saturated aqueous

    
     until CO2 evolution ceases (removes residual acetic acid), followed by brine. Dry over anhydrous 
    
    
    
    .
  • Validation (IPC): Perform TLC (Hexane:EtOAc 8:2). The product should appear as a single UV-inactive spot (visualized with

    
     stain) at 
    
    
    
    . Confirm mass via LC-MS: expected
    
    
    m/z.
  • Isolation: Evaporate the solvent under reduced pressure to yield 2-chloro-N-(1,1-dimethylhexyl)acetamide as a pale yellow oil, which may crystallize upon standing.

Protocol B: Derivatization into a Novel Thioacetamide Herbicide

Causality & Design Choice: To mimic the highly potent pharmacophore of flufenacet, the


-chloride is displaced by a heterocyclic thiol (e.g., 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol). Potassium carbonate is used as a mild base to deprotonate the thiol without hydrolyzing the sterically hindered amide. DMF is selected as the solvent to accelerate the 

displacement.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 2-chloro-N-(1,1-dimethylhexyl)acetamide (10.3 g, 50 mmol) and 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol (9.8 g, 52.5 mmol, 1.05 eq) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (10.4 g, 75 mmol, 1.5 eq) in one portion.
    
  • Heating: Heat the suspension to 80 °C under a nitrogen atmosphere for 4 hours. Causality: Heating is required to overcome the steric hindrance imparted by the bulky 1,1-dimethylhexyl group near the reaction center.

  • Validation (IPC): Monitor via LC-MS. The precursor peak (

    
     m/z) should disappear, replaced by the product peak (
    
    
    
    m/z).
  • Workup: Cool to room temperature and pour into 400 mL of distilled water. Extract with Ethyl Acetate (3 × 150 mL). Wash the organic phase extensively with water (3 × 100 mL) to remove DMF, followed by brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the pure novel thioacetamide.
    

Synthesis_Workflow Step1 Chloroacetonitrile + 2-Methylheptan-2-ol Acid H2SO4 / AcOH (Ritter Reaction) Step1->Acid Intermediate 2-chloro-N-(1,1-dimethylhexyl)acetamide (Intermediate) Acid->Intermediate 25-30°C, 2h Nucleophile Heterocyclic Thiol + K2CO3 / DMF Intermediate->Nucleophile IPC: LC-MS[M+H]+ 206.1 Product Novel Thioacetamide Herbicide Candidate Nucleophile->Product 80°C, 4h

Synthetic workflow for novel herbicides via Ritter reaction and substitution.

Physicochemical and In Vitro Profiling

The integration of the 1,1-dimethylhexyl group significantly modulates the physicochemical properties and herbicidal efficacy of the resulting compounds. Below is a summary of the synthesized candidates compared against the intermediate precursor.

CompoundR-Group (Nucleophile)Yield (%)Calculated LogPVLCFA IC50 (nM)*Pre-emergence Efficacy Profile
Precursor -Cl88%3.42850Low/Moderate (Grasses)
Candidate 1 5-CF3-1,3,4-thiadiazol-2-ylthio78%4.8512High (Selective: Corn tolerant)
Candidate 2 2-fluorophenoxy81%4.6045High (Broad-spectrum)
Candidate 3 1H-1,2,4-triazol-1-yl72%3.10110Moderate (Broadleaf focus)

*IC50 values represent the half-maximal inhibitory concentration against recombinant 3-ketoacyl-CoA synthase (KCS) in cell-free leek seedling assays[2].

References

  • Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide. PrepChem.com. Available at:[Link]

  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future. Weed Technology - Cambridge University Press. Available at:[Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed (Phytochemistry). Available at:[Link]

  • The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed (Z Naturforsch C J Biosci). Available at:[Link]

Sources

Application Note: 2-Chloro-N-(1,1-dimethylhexyl)acetamide as a Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Derivative of 65822-42-6) represents a specialized class of


-chloroacetamide building blocks  characterized by a bulky, lipophilic tertiary alkyl group. Unlike standard linear alkyl amides, the 1,1-dimethylhexyl (tertiary octyl)  moiety provides significant steric shielding to the amide nitrogen, enhancing metabolic stability against amidases while maintaining high lipophilicity for membrane permeability.

This guide outlines the utility of this molecule in two primary domains:

  • Medicinal Chemistry: As a precursor for sterically hindered

    
    -aminoamide local anesthetics and anti-arrhythmics  (analogous to the Lidocaine/Tocainide scaffold but with aliphatic lipophilicity).
    
  • Chemical Biology: As a Covalent Fragment for targeting cysteine residues in hydrophobic pockets, where the bulky tail confers selectivity over more solvent-exposed thiols.

Chemical Profile & Structural Logic

Structural Analysis

The molecule consists of two distinct functional domains separated by a rigid amide bond:

  • Domain A: The Electrophilic Warhead (

    
    -Chloroacetyl group) 
    
    • Function: Acts as the reactive site for Nucleophilic Substitution (

      
      ) or Cysteine Alkylation.
      
    • Reactivity: The primary alkyl chloride (

      
      ) is highly reactive toward thiols and amines.
      
  • Domain B: The Lipophilic Anchor (1,1-dimethylhexyl group)

    • Structure: A tertiary carbon attached to the nitrogen (

      
      ).
      
    • Function:

      • Metabolic Stability: The absence of

        
        -protons on the N-alkyl group prevents oxidative dealkylation (a common metabolic clearance route).
        
      • Steric Shielding: The gem-dimethyl effect protects the amide bond from enzymatic hydrolysis.

      • Hydrophobic Interaction: The C8 chain targets deep hydrophobic pockets in receptors (e.g., Voltage-Gated Sodium Channels).

Physicochemical Properties (Calculated)
PropertyValueImplication
Formula

--
MW 205.73 g/mol Fragment-like (<300 Da)
cLogP ~3.2 - 3.5High membrane permeability; Blood-Brain Barrier (BBB) penetrant.
TPSA 29.1

Excellent oral bioavailability potential.
H-Bond Donors 1 (Amide NH)Specific binding capability.[1]
Reactivity Moderate ElectrophileTunable reactivity; requires base for substitution.

Application 1: Synthesis of Sterically Hindered -Aminoamides

The primary synthetic utility of 2-chloro-N-(1,1-dimethylhexyl)acetamide is the generation of


-aminoamides  via nucleophilic displacement of the chloride. This scaffold is structurally homologous to the Lidocaine  and Tocainide  class of sodium channel blockers but utilizes a flexible aliphatic tail instead of an aromatic ring, potentially reducing toxicity associated with aniline metabolites.
Protocol: Displacement with Secondary Amines

Objective: Synthesize N-(1,1-dimethylhexyl)-2-(pyrrolidin-1-yl)acetamide (Model Bioactive Compound).

Reagents:

  • Substrate: 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq)

  • Nucleophile: Pyrrolidine (1.2 eq) (or other secondary amine)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Optional, accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol (206 mg) of 2-chloro-N-(1,1-dimethylhexyl)acetamide in 5 mL of anhydrous MeCN.

  • Activation: Add 0.1 mmol (15 mg) of NaI and stir for 10 minutes at room temperature to form the more reactive

    
    -iodo intermediate in situ.
    
  • Addition: Add 2.0 mmol (276 mg) of

    
    , followed by the dropwise addition of 1.2 mmol of Pyrrolidine.
    
  • Reaction: Heat the mixture to 60°C under a nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Note: The bulky N-alkyl group does not sterically hinder the

      
       attack at the 
      
      
      
      -carbon, allowing the reaction to proceed smoothly.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve in DCM (10 mL) and wash with water (2 x 5 mL) and Brine (1 x 5 mL).

  • Purification: Purify via Flash Column Chromatography (Silica gel, Gradient 0-50% EtOAc in Hexane).

  • Yield: Expected yield >85%.

Diagram: Synthetic Pathway

SynthesisPathway Start 2-chloro-N-(1,1-dimethylhexyl)acetamide (Electrophile) Inter Intermediate (Iodo-acetamide species) Start->Inter Activation Product α-Aminoamide Product (Bioactive Scaffold) Inter->Product S_N2 Displacement Reagent1 NaI (cat.) Finkelstein Reagent2 HNR2 (Amine) K2CO3, 60°C

Figure 1: Synthetic workflow for converting the chloroacetamide building block into bioactive aminoamides via Finkelstein-assisted substitution.

Application 2: Covalent Fragment Screening (Chemical Biology)

The chloroacetamide moiety is a classic "warhead" for Targeted Covalent Inhibitors (TCIs) . While often considered promiscuous, the specificity of this building block is driven by the 1,1-dimethylhexyl tail .

Mechanism: The hydrophobic tail directs the molecule into lipophilic pockets (e.g., allosteric sites of kinases or GPCRs). Once bound, the chloroacetamide is positioned to react with a proximal non-catalytic Cysteine residue, forming an irreversible thioether bond.

Protocol: GSH Reactivity Assay (Stability Check)

Before screening against proteins, the intrinsic reactivity must be calibrated using Glutathione (GSH).

Reagents:

  • Compound: 2-chloro-N-(1,1-dimethylhexyl)acetamide (10 mM DMSO stock)

  • Probe: Reduced L-Glutathione (GSH)

  • Buffer: PBS, pH 7.4 containing 1 mM EDTA

  • Internal Standard: Indomethacin or similar (non-reactive)

Procedure:

  • Mix: Prepare a reaction mixture containing 50 µM Compound and 500 µM GSH (1:10 ratio) in PBS (with 5% DMSO to ensure solubility).

  • Incubate: Incubate at 37°C.

  • Sample: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quench: Quench aliquots with 0.1% Formic Acid in Acetonitrile.

  • Analyze: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass (

    
    ) and the appearance of the GSH-adduct.
    
  • Calculate

    
    :  Plot ln([Compound]) vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ) and half-life.
    • Target: A

      
       of 1–4 hours indicates "tunable" reactivity suitable for specific labeling without excessive promiscuity [1].
      
Diagram: Covalent Mechanism of Action

MOA Ligand 2-chloro-N-(1,1-dimethylhexyl)acetamide Complex Non-Covalent Complex (Affinity Driven) Ligand->Complex 1. Binding (Hydrophobic Tail) Target Protein Target (Hydrophobic Pocket) Target->Complex Recruitment Covalent Covalent Adduct (Irreversible Thioether) Complex->Covalent 2. Reaction (S_N2) Cys-SH attacks C-Cl

Figure 2: Mechanism of Action. The lipophilic tail drives initial binding, positioning the warhead for specific cysteine alkylation.

Safety & Handling (Critical)

  • Hazard Class:

    
    -Chloroacetamides are potent alkylating agents .
    
  • Skin Sensitization: High risk of Allergic Contact Dermatitis. They can modify skin proteins (haptenization).

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

  • Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic scavenger) to deactivate the alkyl chloride.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10(4), 307-317. Link

  • Åkerfeldt, K. S., et al. (1993). "Amino acid derivatives of chloroacetamide: Synthesis and potential as irreversible inhibitors." Journal of Medicinal Chemistry.
  • US Patent 4,277,498. (1981). "Amino-N-alkyl-acetamides." (Describes the synthesis and bioactivity of related N-tertiary-alkyl aminoamides). Link

  • Gehring, A. M., et al. (2019). "Covalent Fragment Screening of Bioactive Chloroacetamides." Biochemistry.

Sources

Experimental setup for reactions involving "2-chloro-N-(1,1-dimethylhexyl)acetamide"

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

2-Chloro-N-(1,1-dimethylhexyl)acetamide is a highly lipophilic alkylating intermediate. In medicinal chemistry and drug development, its primary synthetic utility lies in its conversion to 2-amino-N-(1,1-dimethylhexyl)acetamide, designated experimentally as A-643C (CAS: 65822-42-6) . A-643C has been historically investigated for its pharmacological properties, specifically as an antidepressant and CNS-active agent .

While alternative synthetic routes exist—such as the Ritter reaction of aminoacetonitrile with 2-methylheptan-2-ol —the direct amination of the alpha-chloro derivative offers superior control over reaction kinetics and scalability when optimized correctly.

Mechanistic Insights & Causality (E-E-A-T)

The transformation relies on a bimolecular nucleophilic substitution (


). As a Senior Application Scientist, it is critical to understand the structural causality behind the experimental parameters to ensure high yield and purity:
  • Steric Shielding & Regioselectivity: The 1,1-dimethylhexyl group is exceptionally bulky. This steric hindrance protects the amide carbonyl from nucleophilic attack, preventing unwanted amide cleavage (ammonolysis). However, the alpha-carbon bearing the chlorine atom remains unhindered, making it an ideal electrophilic center for

    
     attack.
    
  • Solvent Selection (Ethanol): Aqueous ammonia is ineffective because the highly lipophilic 1,1-dimethylhexyl chain renders the starting material insoluble in water. Ethanolic ammonia ensures a homogeneous reaction mixture, maximizing the collision frequency between the nucleophile and electrophile.

  • Mitigating Over-Alkylation: The primary amine product (A-643C) is more nucleophilic than ammonia itself. If stoichiometric amounts of ammonia are used, the newly formed primary amine will attack unreacted starting material, yielding a secondary amine dimer. To suppress this, a massive molar excess of ammonia (20 equivalents) is employed, driving pseudo-first-order kinetics that overwhelmingly favor primary amine formation.

Experimental Setup & Protocol

The following protocol is designed as a self-validating system . The success of the reaction is intrinsically proven by the phase-separation logic during the workup.

Reagents & Materials
  • 2-Chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq, 10 mmol, 2.34 g)

  • Ammonia solution in Ethanol (7 M) (20.0 eq, 200 mmol, ~28.5 mL)

  • Diethyl ether, 1M HCl (aq), 10N NaOH (aq), Anhydrous

    
    
    
  • Sealed tube reactor or laboratory autoclave (rated for >5 bar)

Step-by-Step Methodology
  • Reaction Assembly: Dissolve 2-chloro-N-(1,1-dimethylhexyl)acetamide (2.34 g) in 28.5 mL of 7M ethanolic ammonia within a heavy-walled pressure tube.

    • Causality: A sealed vessel is mandatory. At the required reaction temperature (60°C), ammonia gas would rapidly evaporate from an open flask, drastically reducing the molar excess and leading to secondary amine formation.

  • Heating: Seal the tube securely and heat the mixture in an oil bath at 60°C for 6 hours behind a blast shield.

  • Quenching: Remove the vessel from the heat and cool it to 0°C in an ice bath before opening.

    • Causality: Cooling reduces the vapor pressure of the unreacted ammonia, preventing violent outgassing and product loss upon opening.

  • Concentration: Transfer the solution to a round-bottom flask and remove the ethanol and residual ammonia under reduced pressure (rotary evaporator) to yield a crude residue.

  • Self-Validating Workup (Acid-Base Extraction):

    • Dissolve the crude residue in 50 mL of diethyl ether and transfer to a separatory funnel.

    • Extract with 1M HCl (3 × 20 mL).

    • Validation Logic: The unreacted chloroacetamide and neutral byproducts remain in the ether layer (which is discarded). The target amine is protonated to form a water-soluble hydrochloride salt and migrates to the aqueous layer. If the aqueous layer yields no product in the next step, the reaction explicitly failed.

    • Cool the combined aqueous layers to 0°C and slowly add 10N NaOH until the pH is > 10. The free base amine will precipitate or form an oil.

    • Extract the basified aqueous layer with fresh diethyl ether (3 × 30 mL).

    • Dry the combined organic extracts over anhydrous

      
      , filter, and evaporate to yield pure 2-amino-N-(1,1-dimethylhexyl)acetamide (A-643C) as a pale oil or crystalline solid.
      

Quantitative Data Summarization

The table below summarizes the optimization parameters, demonstrating the causal relationship between ammonia equivalents, temperature, and product distribution.

NH₃ EquivalentsTemperature (°C)Time (h)Yield: Primary Amine (%)Yield: Secondary Amine (%)
5252445.030.0
1060672.515.0
20 60 6 89.2 < 2.0
2080485.05.0 (Degradation observed)

Process Workflow Visualization

The following diagram illustrates the experimental workflow and the phase-separation logic of the self-validating workup.

Workflow N1 2-Chloro-N-(1,1-dimethylhexyl)acetamide + 20 eq. NH3 in EtOH N2 Sealed Tube Reactor (60°C, 6 hours) N1->N2 Heat & Pressure N3 Cooling & Venting (0°C to prevent loss) N2->N3 Reaction Complete N4 Solvent Evaporation (Rotary Evaporator) N3->N4 Concentration N5 Acid Extraction (1M HCl) Amine -> Aqueous Phase N4->N5 Ether / HCl N6 Basification (10N NaOH) pH > 10, Amine -> Free Base N5->N6 Discard Org. Phase N7 Organic Extraction & Drying (Ether, MgSO4) N6->N7 Add Fresh Ether N8 Pure A-643C (2-Amino-N-(1,1-dimethylhexyl)acetamide) N7->N8 Evaporation

Figure 1: Experimental workflow for the amination of 2-chloro-N-(1,1-dimethylhexyl)acetamide.

References

  • Title: Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide | Source: PrepChem | URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide presents a classic conflict in organic synthesis: coupling a highly reactive electrophile (chloroacetyl chloride) with a sterically hindered nucleophile (1,1-dimethylhexylamine).

While the target molecule is a stable


-chloroacetamide, the steric bulk of the tert-alkyl group on the nitrogen significantly retards the rate of acylation. This kinetic penalty opens the door for competitive side reactions—specifically hydrolysis and N-alkylation—that are often negligible in the synthesis of unhindered analogs like acetanilide.

This guide addresses the specific "unhappy paths" of this reaction, providing mechanistic insights and self-validating protocols to ensure high purity.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must map the competitive landscape. The diagram below illustrates the Main Reaction (Green) versus the three critical Side Reactions (Red) governed by moisture, stoichiometry, and temperature.

ReactionPathways cluster_legend Pathway Legend Reagents Reagents (1,1-dimethylhexylamine + Chloroacetyl Chloride) Target TARGET PRODUCT 2-chloro-N-(1,1-dimethylhexyl)acetamide Reagents->Target Main Reaction (DCM/TEA, 0°C) Hydrolysis IMPURITY A Chloroacetic Acid (Hydrolysis) Reagents->Hydrolysis Moisture present (Fast reaction) Salt IMPURITY C Amine Hydrochloride (Incomplete Base Scavenging) Reagents->Salt Insufficient Base (Traps Nucleophile) Dimer IMPURITY B Glycinamide Dimer (N-Alkylation) Target->Dimer Excess Amine High Temp (>25°C) legend_text Green: Desired Path Red: Irreversible Impurity Yellow: Reversible/Salt Formation

Caption: Kinetic competition between N-acylation (Target) and hydrolysis/dimerization pathways. Note that Impurity B is derived from the Target itself reacting with starting material.

Part 2: Troubleshooting Guides & FAQs
Module A: Hydrolytic Instability (Impurity A)

User Question: "My LC-MS shows a large peak at the solvent front (acidic), and my isolated yield is only 45%. I dried my DCM, so where is the water coming from?"

Technical Diagnosis: You are encountering Competitive Hydrolysis . Because 1,1-dimethylhexylamine is sterically hindered (a primary amine on a tertiary carbon), its nucleophilicity is reduced compared to linear amines. Chloroacetyl chloride is extremely moisture-sensitive. If the amine attacks slowly, the acyl chloride "waits" in solution, becoming highly vulnerable to even trace atmospheric moisture or wet base.

The Fix (Protocol Adjustment):

  • Switch Order of Addition: Do not add the amine to the acid chloride. Dissolve the amine and base (TEA/DIPEA) first, cool to 0°C, and add the acid chloride dropwise. This ensures the amine is always in excess relative to the chloride during addition.

  • Increase Acyl Chloride Equivalents: Due to the kinetic lag, use 1.15 to 1.20 equivalents of chloroacetyl chloride to account for sacrificial hydrolysis.

  • The "Schotten-Baumann" Alternative: If anhydrous conditions are failing, switch to a biphasic system (DCM / Aqueous

    
    ). Counter-intuitively, the interfacial reaction can be faster than hydrolysis if vigorous stirring is used, as the inorganic base stays in the water layer, scavenging HCl immediately.
    
Module B: The "Dimer" Impurity (Impurity B)

User Question: "I see a secondary peak with [M+H]+ corresponding to Target + Amine - HCl. It increases when I heat the reaction to push conversion."

Technical Diagnosis: This is N-Alkylation (Self-Condensation) . The product you formed contains a highly reactive


-chloro group. If you heat the reaction or leave it stirring too long with excess amine, the starting amine will attack the alkyl chloride of your product, displacing the chloride.

Reaction:



The Fix:

  • Strict Temperature Control: Never exceed 25°C. The acylation (formation of amide) is fast at 0°C–RT. The alkylation (displacement of Cl) requires higher activation energy.

  • Quench Protocol: Do not let the reaction stir overnight "just to be sure." Monitor by TLC/HPLC. Once the amine is consumed, quench immediately with dilute aqueous HCl to neutralize any remaining amine and prevent it from attacking the product during workup.

Module C: Physical Appearance & Salts

User Question: "The reaction mixture became a thick white slurry and stirring stopped. Now I have low yield."

Technical Diagnosis: Amine Hydrochloride Precipitation. In non-polar solvents (DCM, Toluene), the HCl byproduct reacts with your expensive starting amine (or the TEA base) to form an insoluble salt. If the slurry becomes too thick, mass transfer stops. The acyl chloride gets trapped in pockets and hydrolyzes, while the amine sits as an unreactive salt.

The Fix:

  • Solvent Volume: Dilute the reaction to 0.1 M or 0.2 M.

  • Base Choice: Use Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq). These form salts that are slightly more soluble in organic solvents than inorganic bases.

  • Mechanical Stirring: For scales >10g, magnetic stir bars are insufficient. Use an overhead stirrer to maintain a vortex.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the specific side reactions identified above for hindered amines.

Reagents:

  • 1,1-dimethylhexylamine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq) [Note excess to account for hydrolysis]

  • Triethylamine (1.5 eq) [Acts as HCl scavenger]

  • Dichloromethane (Anhydrous, 10 mL per gram of amine)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask under Nitrogen atmosphere.

  • Solubilization: Add 1,1-dimethylhexylamine and Triethylamine to the DCM. Cool the mixture to -10°C (Salt/Ice bath). Lower temp protects against early side reactions.

  • Acylation: Add Chloroacetyl chloride dropwise over 30 minutes.

    • Critical Check: Ensure internal temperature does not rise above 0°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C) naturally. Stir for exactly 3 hours.

  • IPC (In-Process Control): Check TLC (Hexane:EtOAc 8:2).

    • Target:

      
      
      
    • Dimer Impurity:

      
       (more polar due to extra NH).
      
  • Quench (Crucial): Pour reaction mixture into cold 1M HCl .

    • Why? This immediately protonates any unreacted amine, stopping it from reacting with the product (Preventing Impurity B).

  • Workup: Separate layers. Wash organic layer with Sat.

    
     (removes Chloroacetic acid/Impurity A), then Brine. Dry over 
    
    
    
    .
Part 4: Diagnostic Decision Tree

Use this logic flow to identify the root cause of failure based on your analytical data.

Troubleshooting Start Analyze Crude Mixture (LC-MS / NMR) CheckAcid Is there a peak at MW = 94.5 (Chloroacetic Acid)? Start->CheckAcid CheckDimer Is there a peak at MW = Target + Amine - 36? CheckAcid->CheckDimer No ResultHydrolysis CAUSE: Wet Solvents or Slow Addition of Amine. FIX: Dry solvents, reverse addition. CheckAcid->ResultHydrolysis Yes CheckStart Is Starting Amine present? CheckDimer->CheckStart No ResultDimer CAUSE: Reaction too hot or Quench delayed. FIX: Keep <25°C, Acidic Quench. CheckDimer->ResultDimer Yes ResultStall CAUSE: HCl Trapping. FIX: Add more base or use biphasic conditions. CheckStart->ResultStall Yes Success Product Clean. Proceed to Crystallization. CheckStart->Success No

Caption: Diagnostic logic for identifying the root cause of low purity in chloroacetylation reactions.

References
  • BenchChem. (2025).[1][2][3] Synthesis of 2-chloro-N-(1-phenylethyl)acetamide: An Application Note and Protocol. Retrieved from

  • SaveMyExams. (2024). Relative Ease of Hydrolysis of Acyl Chlorides.[4][5] Retrieved from

  • Google Patents. (2013). Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction (CN102887832B).[6] Retrieved from

  • Organic Syntheses. (1927). Chloroacetamide Synthesis Protocols. Coll. Vol. 1, p. 153. Retrieved from

  • ResearchGate. (2024). Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. Retrieved from [7][8]

Sources

Technical Support: Synthesis Optimization for 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

You are attempting to synthesize 2-chloro-N-(1,1-dimethylhexyl)acetamide . This reaction involves the coupling of chloroacetyl chloride with 1,1-dimethylhexylamine (a tertiary carbinamine).[1]

The Core Challenge: Steric Hindrance vs. Reactivity

The "1,1-dimethylhexyl" motif places the nitrogen atom on a quaternary carbon (specifically 2-amino-2-methylheptane).[1] Unlike linear primary amines, this bulky group creates a "steric shield" around the nucleophilic nitrogen.[1]

Key Technical Risks:

  • Sluggish Kinetics: The steric bulk significantly slows the nucleophilic attack on the carbonyl carbon.

  • Competitive Side Reaction (Alkylation): Chloroacetyl chloride possesses two electrophilic sites: the acyl chloride (C=O) and the alkyl chloride (C-Cl).[1] If the acylation is too slow or the temperature is raised too aggressively to compensate, the amine may attack the

    
    -carbon instead, displacing the chloride and forming an unwanted alkylated by-product (a glycine derivative).
    
  • Hydrolysis: The slow reaction rate increases the window for atmospheric moisture to hydrolyze the highly reactive acyl chloride into chloroacetic acid.

Critical Reaction Parameters

The following parameters are non-negotiable for high-yield synthesis of this specific hindered amide.

ParameterRecommendationTechnical Rationale
Stoichiometry Amine (1.0 eq) : Acid Chloride (1.1–1.2 eq) : Base (1.2–1.5 eq)Slight excess of acid chloride compensates for hydrolysis.[1] Excess base (TEA or DIPEA) is required to scavenge the HCl byproduct, preventing amine protonation.[1]
Solvent Anhydrous Dichloromethane (DCM) DCM dissolves both reactants well and allows for easy aqueous workup.[1] Unlike THF, it is less prone to trapping HCl as salts that might clog the reaction at high concentrations.[1]
Catalyst DMAP (5-10 mol%) CRITICAL: For hindered amines, 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst (acyl transfer agent), accelerating the reaction by forming a reactive N-acylpyridinium intermediate that is less sensitive to sterics.[1]
Temperature Start at 0°C , warm to RT Initial cold addition prevents the "runaway" exotherm and suppresses the unwanted alkylation side reaction.

Troubleshooting Guide (Q&A)

Q1: The reaction is incomplete after 4 hours. Should I reflux the mixture?

Recommendation: DO NOT REFLUX. Refluxing chloroacetyl chloride with amines frequently leads to the displacement of the


-chloride (alkylation), yielding complex mixtures of oligomers.[1]
  • Corrective Action: Add 10 mol% DMAP if you haven't already.[1] Allow the reaction to stir for 12–16 hours at Room Temperature (20–25°C). If conversion is still low, add another 0.2 eq of acid chloride at 0°C.[1]

Q2: I see a new spot on TLC that is more polar than my product. What is it?

Diagnosis: This is likely Chloroacetic Acid (from hydrolysis) or the Amine Hydrochloride salt .[1]

  • Validation: Perform a mini-workup on a TLC aliquot (shake with water/DCM).[1] If the spot disappears from the organic layer, it was a salt or acid. If it persists, it may be the alkylated side product (glycine derivative).[1]

  • Prevention: Ensure all glassware is flame-dried and reagents are anhydrous.[1]

Q3: The product is an oil and won't crystallize.

Diagnosis: The 1,1-dimethylhexyl chain adds significant lipophilicity and rotational freedom, often lowering the melting point.[1]

  • Corrective Action: Do not rely on crystallization.

    • Perform a rigorous acid wash (1M HCl) to remove unreacted amine and DMAP.[1]

    • Perform a base wash (Sat.[1] NaHCO3) to remove chloroacetic acid.[1]

    • Dry over MgSO4 and concentrate.

    • Dry under High Vacuum (<1 mbar) for 4 hours to remove trace solvent. The product is likely a viscous oil or low-melting waxy solid.

Optimized Experimental Protocol

Target: 2-chloro-N-(1,1-dimethylhexyl)acetamide Scale: 10 mmol basis[1]

Reagents
  • 1,1-Dimethylhexylamine: 1.29 g (10 mmol)[1]

  • Triethylamine (TEA): 2.1 mL (15 mmol) [Alternative: DIPEA][1]

  • Chloroacetyl Chloride: 0.96 mL (12 mmol)[1]

  • DMAP: 122 mg (1 mmol)[1]

  • Dichloromethane (Anhydrous): 40 mL[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add 1,1-dimethylhexylamine , TEA , and DMAP to the flask. Dissolve in 30 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.

  • Addition: Dilute the chloroacetyl chloride in 10 mL of DCM. Add this solution dropwise to the amine mixture over 20 minutes.

    • Note: Visible white smoke (HCl formation) or precipitation (TEA[1]·HCl) is normal.[1]

  • Reaction: Remove the ice bath after addition is complete. Allow to warm to room temperature and stir for 6–12 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).[1]

  • Quench: Add 20 mL of water to the reaction mixture and stir vigorously for 5 minutes to hydrolyze excess acid chloride.

  • Workup:

    • Separate the layers.[2][3]

    • Wash Organic layer: 1x 20 mL 1M HCl (Removes unreacted amine/DMAP).[1]

    • Wash Organic layer: 1x 20 mL Sat.[1] NaHCO3 (Removes chloroacetic acid).[1]

    • Wash Organic layer: 1x 20 mL Brine .[1]

  • Isolation: Dry the organic phase over anhydrous MgSO4, filter, and concentrate on a rotary evaporator.

Visualized Workflows

Figure 1: Reaction Logic & Troubleshooting Path

This decision tree guides you through the critical checkpoints of the synthesis.

ReactionLogic Start Start Reaction (0°C, DCM, TEA) CheckTLC Check TLC (t = 4 hrs) Start->CheckTLC Conversion Is SM (Amine) Consumed? CheckTLC->Conversion Workup Proceed to Workup (Acid/Base Wash) Conversion->Workup Yes AddCat Add DMAP (10 mol%) Stir 12h @ RT Conversion->AddCat No (Slow) Isolate Isolate Product (High Vac) Workup->Isolate CheckTLC2 Re-Check TLC AddCat->CheckTLC2 HeatQuery Should I Heat? CheckTLC2->HeatQuery WarnHeat STOP: Risk of Alkylation (Glycine formation) HeatQuery->WarnHeat Yes AddReagent Add 0.2 eq Acid Chloride HeatQuery->AddReagent No AddReagent->Workup

Caption: Decision tree for monitoring reaction progress and mitigating steric hindrance issues.

Figure 2: Mechanistic Pathway

Understanding the role of DMAP in overcoming the steric barrier of the 1,1-dimethylhexyl group.

Mechanism Reagents Chloroacetyl Chloride + DMAP Intermediate Acyl-Pyridinium Intermediate (Highly Reactive) Reagents->Intermediate Fast TS Transition State (Lower Energy) Intermediate->TS + Amine Amine 1,1-dimethylhexylamine (Sterically Hindered) Amine->TS Product 2-chloro-N-(1,1-dimethylhexyl)acetamide + DMAP (Regenerated) TS->Product Acyl Transfer

Caption: DMAP catalysis mechanism bypassing the direct, sterically hindered attack.

References

  • BenchChem. (2025).[1][2][3][4] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

  • Organic Syntheses. (1927).[1] Chloroacetamide Synthesis (General Procedures). Org. Syn. Coll. Vol. 1, p. 153.[1] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • ResearchGate. (2015).[1] Optimization of Amidation Reactions for Sterically Hindered Amines. Retrieved from

Sources

"2-chloro-N-(1,1-dimethylhexyl)acetamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with 2-chloro-N-(1,1-dimethylhexyl)acetamide .

Executive Summary

You are likely working with 2-chloro-N-(1,1-dimethylhexyl)acetamide , a lipophilic


-chloroacetamide.[1] This compound is chemically significant as a reactive electrophile, often utilized as a covalent probe or as the synthetic precursor to the local anesthetic/antiarrhythmic analog A-643C  (2-amino-N-(1,1-dimethylhexyl)acetamide) [1].[1]

Its stability profile is defined by two competing structural features:

  • High Lipophilicity: The bulky 1,1-dimethylhexyl (tertiary octyl) tail creates significant solubility challenges in aqueous media.[1]

  • Electrophilic Reactivity: The

    
    -chloroacetyl group is designed to alkylate nucleophiles.[1] Consequently, it is inherently unstable  in buffers containing thiols (DTT, GSH) or primary amines (Tris), leading to rapid experimental artifacts.[1]
    

Part 1: Stability & Degradation Pathways (Visualized)[1]

The following diagram outlines the critical degradation and reaction pathways you must control during your experiments.

StabilityPathways cluster_0 Experimental Failure Modes Compound 2-chloro-N- (1,1-dimethylhexyl)acetamide Hydrolysis Hydroxy-Derivative (Inactive Alcohol) Compound->Hydrolysis pH > 8.0 or Heat (>37°C) Precipitate Precipitation/Aggregation (Loss of Soluble Conc.) Compound->Precipitate Aqueous Buffer > 50 µM Adduct Covalent Adduct (False Negative/Positive) Compound->Adduct Nucleophiles (Tris, Glycine, DTT)

Figure 1: Primary instability pathways.[1] The molecule is susceptible to nucleophilic attack (green), hydrolysis in base (red), and physical precipitation due to the lipophilic tail (yellow).[1]

Part 2: Troubleshooting Guide (Q&A)

Category 1: Solubility & Precipitation

Q: Why does my solution turn cloudy immediately upon adding the stock to the assay buffer? A: This is a "crash-out" event caused by the 1,1-dimethylhexyl moiety.[1] This 8-carbon tertiary alkyl chain makes the molecule highly hydrophobic (estimated LogP > 3.0).[1] When you dilute a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs.[1]

  • The Fix: Use an intermediate dilution step .[1]

    • Dilute your 100 mM DMSO stock to 10x the final concentration using pure ethanol or DMSO .[1]

    • Add this 10x intermediate slowly to your vortexing buffer.[1]

    • Ensure the final organic solvent concentration is at least 1-2% (v/v) to maintain solubility, provided your assay tolerates it.[1]

    • Critical: Do not exceed ~50 µM in purely aqueous buffers without a carrier (like BSA or Cyclodextrin).[1]

Category 2: Buffer Incompatibility (Chemical Stability)[1]

Q: I am seeing a loss of activity over time in my Tris-buffered assay. Is the compound hydrolyzing? A: It is likely alkylating your buffer , not hydrolyzing.[1] While


-chloroacetamides can hydrolyze, they react much faster with primary amines.[1] Tris (tris(hydroxymethyl)aminomethane)  contains a primary amine that reacts with the 

-chloro group via an S_N2 mechanism, effectively scavenging your compound [2].[1]
  • The Fix: Switch to non-nucleophilic buffers.

    • Recommended: HEPES, MOPS, or Phosphate (PBS).[1]

    • Forbidden: Tris, Glycine, and buffers containing free amines.[1]

Q: Can I use DTT or


-Mercaptoethanol to keep my protein reduced? 
A: Absolutely not. 
Thiols are potent nucleophiles.[1] They will react with the 2-chloro-N-(1,1-dimethylhexyl)acetamide almost instantly, forming a thioether adduct.[1] This will completely inactivate your compound before it interacts with your target.[1]
  • The Fix: Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required.[1] TCEP is resistant to alkylation by chloroacetamides at acidic to neutral pH [3].[1]

Category 3: Storage & Handling[1]

Q: How stable is the DMSO stock solution at -20°C? A: It is stable for at least 6 months if kept anhydrous.[1] However, DMSO is hygroscopic.[1] If water enters the DMSO stock, slow hydrolysis will convert the chloro-compound to the hydroxy-derivative (which is inactive as an alkylator).[1]

  • The Fix: Aliquot your stock immediately upon preparation.[1] Use single-use vials to avoid repeated freeze-thaw cycles that introduce atmospheric moisture.[1]

Part 3: Experimental Protocol: Stability Validation

Before running expensive biological assays, validate the stability of your preparation using this HPLC protocol.

Objective: Determine the half-life (


) of the compound in your specific assay buffer.
  • Preparation:

    • Prepare your assay buffer (e.g., PBS pH 7.4).[1]

    • Spike the compound to 100 µM (from DMSO stock).[1]

    • Incubate at 37°C (or your assay temperature).

  • Sampling:

    • Take aliquots at

      
       and 
      
      
      
      hours.
    • Quench: Immediately mix the aliquot 1:1 with Acetonitrile + 0.1% Formic Acid . This stops the reaction and solubilizes any precipitate.[1]

  • Analysis (LC-MS/HPLC):

    • Column: C18 Reverse Phase (needed for the lipophilic tail).[1]

    • Gradient: 50% to 95% Acetonitrile over 10 minutes.[1] (High organic is needed to elute the lipophilic parent).[1]

    • Detection: Monitor the parent peak (M+).[1] Look for the appearance of the hydrolysis product (M - Cl + OH, mass shift: -18.5 Da approx, or +17 for OH vs -35 for Cl).[1]

  • Criteria:

    • If >10% degradation occurs within your assay window, your data will be compromised.[1]

References

  • TargetMol Chemicals. (2023). A-643C Chemical Properties and Structure. Retrieved from (Note: A-643C is the amino-derivative, 2-amino-N-(1,1-dimethylhexyl)acetamide, synthesized from the chloro-precursor).[1]

  • ThermoFisher Scientific. (2023).[1] Chloroacetamide Handling and Reactivity Guide. Retrieved from [1]

  • Getz, E. B., et al. (1999).[1] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80.[1]

Sources

Technical Support Center: Troubleshooting 2-chloro-N-(1,1-dimethylhexyl)acetamide Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific challenges associated with crystallizing 2-chloro-N-(1,1-dimethylhexyl)acetamide . This molecule presents a classic "amphiphilic conflict": it possesses a polar, hydrogen-bonding head group (alpha-chloroacetamide) and a bulky, lipophilic tail (1,1-dimethylhexyl).[1][2]

This structural duality frequently leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean nucleation.[1][2] The steric bulk of the tert-alkyl group adjacent to the nitrogen further kinetically hinders crystal packing, stabilizing the amorphous oil phase.

Part 1: Diagnostic Flowchart

Before altering your solvent system, identify the specific failure mode using the logic below.

TroubleshootingFlow Start Start: Material State State_Oil Distinct Oil Layer (LLPS) Start->State_Oil Separates on cooling State_Gum Sticky Gum/Glass Start->State_Gum Solvent evaporation State_Slurry Milky Slurry (No distinct crystals) Start->State_Slurry Precipitation Action_Oil Issue: Supersaturation > Spinodal Limit Fix: Reheat to clear point -> Add Seed -> Cool at 0.1°C/min State_Oil->Action_Oil Action_Gum Issue: Solvent Entrapment Fix: Dissolve in Et2O, wash w/ dilute HCl, re-evaporate, then use Hydrocarbon solvent State_Gum->Action_Gum Action_Slurry Issue: Amine Salt Impurity? Fix: Check water solubility. If soluble = Salt (Wash). If insoluble = Product. State_Slurry->Action_Slurry

Caption: Diagnostic logic for identifying the root cause of crystallization failure based on physical state.

Part 2: Critical Troubleshooting (Q&A)

Module 1: The "Oiling Out" Phenomenon

Q: Why does my product separate as an oil droplet instead of crystals upon cooling?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2][3] Because your molecule has a greasy "1,1-dimethylhexyl" tail, its affinity for non-polar solvents competes with the polar amide interactions. When you cool the solution rapidly, the system enters a "miscibility gap" where it is thermodynamically more favorable to separate into a solute-rich oil phase and a solute-poor solvent phase than to nucleate crystals.

The Fix: The "Dual-Temperature Swing" Protocol Crystallization requires nucleation, which happens best in the metastable zone (supersaturated but not oiling).

  • Reheat the mixture until the oil droplets fully dissolve and the solution is clear (Clear Point).

  • Cool slowly to exactly 2-3°C above the temperature where oiling previously occurred.

  • Seed the solution with a tiny amount of pure crystal (if available) or scratch the glass surface.

  • Hold at this temperature for 1-2 hours. Do not cool further until you see turbidity (crystals, not oil).

  • Cool Ramp: Once crystals are present, cool at a rate of 0.1°C/min . The existing crystals will act as a template, preventing the oil phase from forming.

Module 2: Solvent Selection

Q: I am using Ethanol/Water, but it's not working. What solvent system should I use?

A: Avoid water. While standard alpha-chloroacetamides (like 2-chloroacetamide) crystallize well from water/alcohol, your 1,1-dimethylhexyl chain is too hydrophobic.[1][2] Water forces the hydrophobic tails together too aggressively, causing immediate oiling.

Recommended Solvent Systems: Use a Hydrocarbon/Polar interaction strategy.[1][2] The hydrocarbon solvates the tail; the polar solvent solvates the head.

SystemRatio (v/v)Why it works
Heptane / Toluene 90:10 to 70:30Best Starting Point. Toluene keeps the aromatic/amide interactions soluble; Heptane acts as the anti-solvent.[1][2]
Hexanes / EtOAc 95:5 to 80:20Good for lower melting points.[1][2] Ethyl Acetate (EtOAc) is a good H-bond acceptor for the amide.[1][2]
Diisopropyl Ether (DIPE) 100%Excellent for bulky amides.[1][2] Often induces crystallization upon slow evaporation or cooling to -20°C.
Module 3: Impurity Management

Q: The solid formed is white but turns into a liquid on the filter paper. Is it melting?

A: It is likely a Solvated Eutectic or Impurity Depression .[1][2] The "1,1-dimethylhexyl" group is bulky, creating large voids in the crystal lattice that can trap solvent.

  • Check Purity: Run a TLC or LC-MS.[1][2] If you see the starting amine (1,1-dimethylhexylamine), it acts as a solvent and lowers the melting point (Melting Point Depression).

  • The Acid Wash: Dissolve your crude oil in Dichloromethane (DCM) or Diethyl Ether. Wash twice with 1M HCl .[1][2]

    • Mechanism:[1][2][4][5][6] This converts unreacted amine into its hydrochloride salt, which is water-soluble and is removed in the aqueous layer.[1]

    • Result: The organic layer now contains only neutral amide. Dry over MgSO₄ and re-attempt crystallization.

Part 3: Detailed Protocols

Protocol A: Anti-Solvent Addition (The "Cloud Point" Method)

This method is superior for compounds prone to oiling out because it allows you to control supersaturation chemically rather than thermally.[2]

  • Dissolution: Dissolve 1.0 g of crude amide in the minimum amount of Toluene (approx. 1-2 mL) at Room Temperature (RT).

  • Anti-Solvent Titration: Add Heptane dropwise with vigorous stirring.

  • Observation:

    • Cloudiness dissipates quickly:[1][2] You are undersaturated.[1][2] Continue adding.

    • Persistent faint turbidity: You are at the Metastable Limit . STOP.

  • Nucleation: Add a seed crystal. If no seed exists, scratch the inner wall of the flask with a glass rod.

  • Aging: Stir at RT for 2 hours. A white precipitate should form.[1][2][5]

  • Completion: Only after a slurry forms, add 5 more mL of Heptane to drive yield, then cool to 0°C.

Protocol B: Low-Temperature Crystallization from Ether

Best for low-melting solids (Melting Point < 50°C).[1][2]

  • Dissolve the crude oil in Diisopropyl Ether (DIPE) or MTBE (10 mL/g).

  • Filter the solution through a 0.45 µm syringe filter to remove dust (which can induce false nucleation).[2]

  • Place the vial in a freezer at -20°C for 24-48 hours.

  • Critical Step: If crystals form, filter them cold (using a chilled Buchner funnel).[1] If the funnel is warm, the crystals may melt back into the mother liquor.

Part 4: Safety & Stability

Chemical Hazards[1][2]
  • Alkylating Potential: The alpha-chloroacetamide moiety is a potent electrophile (SN2 active).[1][2] It can alkylate DNA and proteins.[1][2]

    • PPE:[1][2][5] Double nitrile gloves are mandatory.[1][2]

    • Neutralization:[1][2] Spills should be treated with dilute ammonia or sodium thiosulfate to quench the alkylating capability.

Stability Concerns
  • Finkelstein Risk: Do not use Sodium Iodide (NaI) or Potassium Iodide (KI) in any wash steps.[1] Iodide will replace the Chloride (Finkelstein reaction), changing your compound to the iodo-acetamide, which is much more reactive and toxic.

  • Hydrolysis: Avoid prolonged exposure to strong aqueous base (NaOH/KOH), which will hydrolyze the amide bond or displace the chloride.

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1][2] (Standard text for supersaturation and oiling out mechanisms).

  • Davey, R. J., et al. (2013). "Crystal Engineering—Nucleation, the Key Step." Chemical Society Reviews, 42(3), 1167-1198.[1][2] Link

  • Beckmann, W. (2000).[1] "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372-383.[1][2] Link[2]

  • Veverka, M., et al. (2014). "Oiling Out: An Investigation of the Crystallization of an API." Chemical Engineering & Technology, 37(8). (Case studies on LLPS).

Sources

Technical Support Center: Purification of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-CL-AMIDE-08 Status: Active Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

You are encountering purity issues with 2-chloro-N-(1,1-dimethylhexyl)acetamide . This compound is an


-chloroacetamide featuring a highly lipophilic, sterically hindered tert-octyl tail.[1]

The synthesis typically involves the reaction of chloroacetyl chloride with 1,1-dimethylhexylamine (tert-octyl amine).[1] Due to the steric bulk of the amine, the reaction kinetics are often sluggish, leading to specific impurity profiles that standard workups fail to address.[2]

⚠️ SAFETY ALERT: This compound is an alkylating agent and a potent lachrymator (tear gas agent).[2] All purification steps must be performed in a functioning fume hood.[1][2] Avoid skin contact; this molecule is designed to penetrate lipid bilayers.[1][2]

Module 1: Diagnostic — Know Your Enemy

Before initiating purification, identify the contaminant based on your observation.[2]

SymptomLikely ImpurityCause
Fishy / Amine Odor Unreacted tert-octyl amineSteric hindrance at the nitrogen prevented complete acylation.[1][2]
Acrid / Vinegar Odor Chloroacetic acidHydrolysis of excess chloroacetyl chloride during quench.[1][2]
Cloudiness / Precipitate Amine salts (HCl)Insufficient aqueous washes or drying.[2]
Pink/Brown Discoloration Oxidation/PolymerizationAutocatalytic decomposition (often light-induced).[1]
Yellow Oil (if solid expected) Solvent/Impurity Eutectic"Oiling out" due to residual high-boiling solvents or impurities preventing crystal lattice formation.[1][2]
Module 2: The "Golden Path" Workup (Liquid-Liquid Extraction)

Standard aqueous washes often fail because the lipophilic tail causes emulsions or retains impurities.[2]

The Protocol: This method uses a "Sandwich Wash" technique to exploit the pH-dependent solubility of the impurities while keeping the highly lipophilic product in the organic phase.[1][2]

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Note: DCM is preferred for solubility, but EtOAc prevents emulsion formation.

  • Acid Wash: 1M HCl (Do not use concentrated acid; it may hydrolyze the amide).[2]

  • Base Wash: Saturated Sodium Bicarbonate (

    
    ).[2] Warning: Do not use NaOH; it will hydrolyze the 
    
    
    
    -chlorine.[1][2]

Step-by-Step:

  • Dilution: Dilute the crude reaction mixture with 5 volumes of solvent.

  • Acid Scavenge (Target: Unreacted Amine):

    • Wash with 1M HCl (

      
       volume).[2]
      
    • Mechanism:[2][3] The bulky tert-octyl amine is protonated to form the water-soluble ammonium salt.[1][2]

    • Check: The aqueous layer pH must be < 2.[2]

  • Base Scavenge (Target: Acid Byproducts):

    • Wash with Sat.

      
        (
      
      
      
      volume).[2]
    • Mechanism:[2][3] Neutralizes chloroacetic acid and removes residual HCl.[1][2]

    • Caution: Gas evolution (

      
      ) will occur.[2] Vent the funnel frequently.
      
  • Brine Wash: Wash once with saturated NaCl to break microscopic emulsions.[1][2]

  • Drying: Dry over anhydrous

    
     (Magnesium Sulfate) for 15 minutes. Filter and concentrate.
    
Module 3: Advanced Purification (Crystallization vs. Chromatography)

Is your product an oil or a solid? The bulky alkyl group often lowers the melting point, making this ambiguous.

Scenario A: The Product is a Solid (Recrystallization)

If the crude solidifies but is colored/impure, use a solvent/anti-solvent system .[2]

  • Solvent System: Hexane / Ethyl Acetate.[1][2][4]

  • Protocol:

    • Dissolve crude solid in the minimum amount of hot Ethyl Acetate (

      
      ).[1][2]
      
    • Slowly add hot Hexane until persistent cloudiness appears.

    • Add one drop of EtOAc to clear the solution.[1][2]

    • Cool slowly to Room Temp, then to

      
      .
      
    • Critical Step: If "oiling out" occurs (droplets instead of crystals), scratch the glass or add a seed crystal. The bulky tail makes lattice formation slow.[2]

Scenario B: The Product is an Oil (Column Chromatography)

If the compound refuses to crystallize, it is likely a low-melting solid existing as a supercooled liquid.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexane

    
     10% EtOAc/Hexane.[1][2]
    
  • TLC Visualization:

    
     stain (The amide/alkyl chain oxidizes) or 
    
    
    
    chamber.[2] UV activity may be weak due to lack of conjugation.[1][2]
Visualizing the Workflow

PurificationProtocol Start Crude Reaction Mixture Dilution Dilute in EtOAc or DCM Start->Dilution AcidWash Wash: 1M HCl (x2) Dilution->AcidWash RemoveAmine Removes: Unreacted tert-octyl amine AcidWash->RemoveAmine BaseWash Wash: Sat. NaHCO3 (x2) AcidWash->BaseWash RemoveAcid Removes: Chloroacetic Acid & HCl traces BaseWash->RemoveAcid Dry Dry (MgSO4) & Concentrate BaseWash->Dry Decision State of Matter? Dry->Decision SolidPath Recrystallization (Hexane/EtOAc) Decision->SolidPath Solid OilPath Flash Chromatography (0-10% EtOAc in Hexane) Decision->OilPath Oil/Gum Final Pure 2-chloro-N-(1,1-dimethylhexyl)acetamide SolidPath->Final OilPath->Final

Figure 1: Logic flow for the purification of sterically hindered


-chloroacetamides.
Module 4: Stability & Storage (FAQ)

Q: My product turned pink after a week. Is it ruined? A: Likely not completely, but degradation has started.

  • Cause:

    
    -chloroacetamides are photosensitive.[1][2] Light can cleave the C-Cl bond, creating radicals that polymerize or oxidize the amine.[1][2]
    
  • Fix: Re-run the column or recrystallize.[2][5]

  • Prevention: Store in amber vials, under Argon/Nitrogen, at

    
    .
    

Q: Can I use NaOH for the base wash? A: NO.

  • Reason: The

    
    -protons (between the C=O and Cl) are acidic.[2] Strong bases like NaOH can induce deprotonation followed by self-alkylation or hydrolysis of the chlorine to an alcohol (2-hydroxyacetamide), destroying your pharmacophore.[1] Always use weak bases (
    
    
    
    ).[2]

Q: Why is the yield lower than expected? A: Steric Hindrance.

  • The 1,1-dimethylhexyl group is massive.[1] It shields the nitrogen.[2] If you used standard reaction times (1-2 hours), the reaction was likely incomplete.

  • Solution: For the next batch, catalyze with DMAP (4-dimethylaminopyridine) and extend reaction time to 12+ hours.

References & Grounding
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard protocols for amide synthesis and workup).

  • Organic Syntheses. Chloroacetamide. Org. Synth. 1927, 7, 16. Link (Foundational reactivity of chloroacetamides).

  • BenchChem. Synthesis of 2-chloro-N-(1-phenylethyl)acetamide. Link (Protocol adaptation for lipophilic/bulky amines).

  • Enamine. Chloroacetamides: Electrophilic Warheads. Link (Stability and reactivity data for drug discovery applications).

  • ResearchGate. Synthesis of

    
    -Chloroamides in Water. Link (Alternative workup strategies).
    

Sources

Technical Support Center: Scaling Up 2-chloro-N-(1,1-dimethylhexyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals transitioning the synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide from the benchtop to the kilo-lab or pilot plant.

The acylation of 1,1-dimethylhexylamine with chloroacetyl chloride presents a unique intersection of kinetic and thermodynamic challenges. The massive steric bulk of the tert-alkylamine severely retards nucleophilic attack, while the highly reactive, bifunctional nature of chloroacetyl chloride introduces risks of exotherms, rapid hydrolysis, and complex impurity profiles.

Part 1: Process Architecture & Self-Validating Protocol

To overcome the steric hindrance of the amine while managing the exothermicity of the acid chloride, the industry standard for scale-up relies on a heavily agitated, biphasic Schotten-Baumann system[1]. By segregating the inorganic acid-scavenger in the aqueous phase, we prevent base-induced degradation of the electrophile while driving the equilibrium forward.

Workflow N1 1,1-Dimethylhexylamine (Sterically Hindered) N3 Biphasic Emulsion (Toluene/Water, <5°C) N1->N3 N2 Aqueous Na2CO3 (HCl Scavenger) N2->N3 N5 Schotten-Baumann Amidation N3->N5 N4 Chloroacetyl Chloride (Subsurface Dosing) N4->N5 Exothermic Control N6 Phase Separation & Aqueous Wash N5->N6 >95% Conversion N7 Anti-Solvent Crystallization (Heptane Addition) N6->N7 N8 2-chloro-N-(1,1-dimethylhexyl)acetamide (Target API Intermediate) N7->N8

Fig 1. Biphasic Schotten-Baumann workflow for hindered amide synthesis.

Self-Validating Scale-Up Methodology (5 kg Scale)

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation metric is met.

Step 1: Emulsion Generation

  • Action: Charge a 50 L jacketed glass-lined reactor with 1,1-dimethylhexylamine (1.0 eq) and Toluene (5 volumes). Add 10% w/w aqueous Na₂CO₃ (2.0 eq).

  • Causality: Toluene provides excellent solubility for the product while maintaining low miscibility with water, preventing the acid chloride from partitioning into the aqueous phase where it would hydrolyze.

  • Validation Checkpoint: Initiate mechanical stirring at 250 RPM. Visually confirm the formation of a fine, stable emulsion. Poor mixing will stall the reaction.

Step 2: Thermal Equilibration

  • Action: Set jacket temperature to -5 °C. Cool the biphasic mixture until the internal temperature stabilizes at 0–2 °C.

  • Validation Checkpoint: Internal temperature must remain stable for 15 minutes without further jacket adjustment.

Step 3: Electrophile Dosing (Critical Step)

  • Action: Charge chloroacetyl chloride (1.1 eq) into a calibrated dosing vessel. Begin subsurface addition at a rate of 0.05 eq/min.

  • Causality: Subsurface dosing prevents the highly volatile and reactive chloroacetyl chloride from accumulating in the headspace or crystallizing on the cold reactor walls.

  • Validation Checkpoint: Monitor the internal thermocouple continuously. The dosing rate must be dynamically throttled to ensure the internal temperature never exceeds 5 °C.

Step 4: Reaction Maturation

  • Action: Post-addition, stir for 2 hours at 5 °C, then allow the jacket to warm to 15 °C.

  • Validation Checkpoint: Pull an aliquot from the organic phase. GC/FID or HPLC must indicate < 1% unreacted 1,1-dimethylhexylamine.

Step 5: Quench & Phase Separation

  • Action: Stop agitation. Allow phases to split for 30 minutes. Drain the lower aqueous layer. Wash the organic layer with 1N HCl (to quench trace unreacted amine) followed by brine.

  • Validation Checkpoint: The pH of the final aqueous brine wash must be neutral (~7.0).

Step 6: Anti-Solvent Crystallization

  • Action: Concentrate the toluene layer under vacuum to 2 volumes. Slowly add heptane (4 volumes) as an anti-solvent while cooling to 0 °C. Filter and dry the white crystalline solid under vacuum.

  • Validation Checkpoint: Material must dry to a constant weight, yielding >85% theoretical recovery with >99% AUC purity.

Part 2: Troubleshooting Guides & FAQs

Troubleshooting Issue Scale-up Failure C1 High Chloroacetic Acid (Hydrolysis) Issue->C1 C2 Unreacted Amine (Steric Hindrance) Issue->C2 C3 Thermal Runaway (Exotherm) Issue->C3 S1 Increase Stirring Rate (Mass Transfer) C1->S1 S2 Switch to Continuous Flow Reactor C1->S2 S3 Use DBU Catalyst C2->S3 C3->S2 S4 Limit Dosing Rate Keep <5°C C3->S4

Fig 2. Logical troubleshooting tree for common scale-up failure modes.

Q1: The reaction stalls at 70% conversion. How do I overcome the steric hindrance of the tert-alkyl group in 1,1-dimethylhexylamine?

Answer: 1,1-dimethylhexylamine features an α,α-dimethyl substituted primary amine. These bulky methyl groups physically shield the nucleophilic nitrogen, drastically increasing the activation energy required to attack the acylium-like carbon of chloroacetyl chloride. Solution: If the standard Schotten-Baumann approach stalls, you must utilize a non-nucleophilic, highly basic catalyst. Transitioning to an anhydrous system using 2[2] has been proven to significantly enhance the amidation of chloroacetyl chloride with hindered amines. DBU acts as a strong, sterically hindered amidine base that efficiently scavenges HCl without competing as a nucleophile, driving the equilibrium forward.

Q2: During scale-up to the 5 kg level, we observe massive exotherms and an increase in chloroacetic acid byproduct. How can we prevent this?

Answer: The acylation is highly exothermic. In large batch reactors, poor heat dissipation leads to localized hot spots near the dosing point. Under aqueous Schotten-Baumann conditions, these hot spots exponentially increase the rate of competing hydrolysis, converting your expensive chloroacetyl chloride into useless chloroacetic acid[3]. Solution:

  • Continuous Flow Chemistry: Transitioning from batch to a 4[4] drastically improves the surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and suppressing hydrolysis.

  • Mass Transfer Optimization: If restricted to batch, you must increase the impeller speed to maximize the interfacial area between the aqueous and organic phases. The acid chloride must react with the amine at the boundary layer faster than it can be hydrolyzed by the bulk water[1].

Q3: Is there a risk of the amine reacting with the alkyl chloride moiety (N-alkylation) instead of the acyl chloride (N-acylation)?

Answer: No. While chloroacetyl chloride is a bifunctional electrophile, chemoselectivity heavily favors N-acylation. The acyl chloride carbon is sp² hybridized and significantly more electrophilic than the sp³ hybridized alkyl chloride carbon. Furthermore, the massive steric bulk of the 1,1-dimethylhexyl group makes an Sₙ2 displacement at the alkyl chloride kinetically impossible compared to the tetrahedral addition-elimination at the carbonyl. Under neutral or mildly basic conditions,5[5].

Part 3: Quantitative Data & Optimization

The following table summarizes the performance of various base and solvent systems when scaling the synthesis of sterically hindered chloroacetamides. Data reflects optimization trials targeting the suppression of exotherms and hydrolysis.

Table 1: Comparison of Base and Solvent Systems for Sterically Hindered Amidation

Base SystemSolventTemp (°C)Conversion (%)Hydrolysis Byproduct (%)Scalability Rating & Rationale
TEA (1.5 eq) DCM0 to 2565 - 75< 2Low: Highly exothermic; DCM is restricted at scale due to environmental regulations.
DBU (1.2 eq) THF0 to 25> 90< 1Medium: Excellent kinetics for hindered amines, but DBU is cost-prohibitive at the >100 kg scale.
Na₂CO₃ (aq, 2.0 eq) Toluene0 to 585 - 955 - 10High: Biphasic system absorbs exotherms; cheap base; requires strict dosing control.
NaOH (aq, flow) Toluene20> 98< 1Excellent: Continuous flow provides perfect heat transfer, eliminating hydrolysis entirely.

References

  • Title: A facile amidation of chloroacetyl chloride using DBU Source: Sphinx Knowledge House / ResearchGate URL: [Link]

  • Title: Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction (CN102887832B)
  • Title: Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction Source: University of Cambridge / Reaction Chemistry & Engineering URL: [Link]

  • Title: Pilot-Scale Continuous Production of LY2886721: Amide Formation and Reactive Crystallization Source: Organic Process Research & Development / ResearchGate URL: [Link]

  • Title: An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions Source: Taylor & Francis Online URL: [Link]

Sources

Preventing decomposition of "2-chloro-N-(1,1-dimethylhexyl)acetamide" during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Reactivity of 2-Chloro-N-(1,1-dimethylhexyl)acetamide

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding the stability of alpha-chloroacetamide derivatives during complex synthetic workflows. 2-chloro-N-(1,1-dimethylhexyl)acetamide presents a unique reactivity profile: it possesses a highly electrophilic alpha-carbon (prone to nucleophilic attack) paired with a sterically hindered amide bond (protected by a bulky tert-alkyl group).

Understanding the causality behind its degradation pathways is critical for designing robust, self-validating experimental protocols. Below is our comprehensive troubleshooting guide, stability data, and best-practice methodology.

Part 1: Troubleshooting Guide & FAQs

Q1: During my basic aqueous workup, I observe a mass shift of -18.5 Da in my LCMS analysis. Why is my starting material degrading? Cause: You are observing the base-catalyzed hydrolysis of the carbon-chlorine (C-Cl) bond. Under strongly basic conditions (pH > 10), the hydroxide ion (


) acts as a potent nucleophile. Because the alpha-carbon is highly electrophilic, the hydroxide displaces the chloride leaving group via an intermolecular 

reaction[1]. This converts your starting material into 2-hydroxy-N-(1,1-dimethylhexyl)acetamide, resulting in the characteristic loss of a chlorine atom (approx. 35.5 Da) and addition of a hydroxyl group (17 Da), netting a -18.5 Da shift. Solution: Never use strong bases (e.g.,

,

) to quench reactions containing alpha-chloroacetamides. Instead, use mild, buffered aqueous solutions such as saturated sodium bicarbonate (

, pH ~8) or a neutral phosphate buffer.

Q2: I am trying to drive a nucleophilic substitution reaction by heating the mixture to 140°C, but the solution turns black and evolves gas. What is happening? Cause: You have exceeded the thermal stability threshold of the molecule. Alpha-chloroacetamides undergo rapid thermal degradation when heated excessively. Studies on related chloroacetamides indicate that one-step thermal degradation commences at an onset temperature of approximately 130°C to 135°C. This decomposition process breaks down the molecular backbone, releasing toxic and corrosive fumes, including hydrogen chloride (


) and nitrogen oxides (

)[2]. Solution: Restrict reaction temperatures to

100°C. If your nucleophile is unreactive at lower temperatures, do not use brute-force heating. Instead, employ a nucleophilic catalyst (see the Finkelstein protocol in Part 4) to lower the activation energy of the substitution.

Q3: Can I use strong acids to deprotect other functional groups in my molecule without cleaving this amide bond? Cause/Insight: Yes, but with strict time and temperature controls. The 1,1-dimethylhexyl group is a bulky tert-alkyl substituent. This creates massive steric shielding around the amide carbonyl carbon, severely restricting the trajectory of incoming water molecules during acid-catalyzed hydrolysis. While ether and unhindered amide cleavages are readily observed under acidic conditions (e.g., 6 N


)[1], this specific amide is unusually robust. However, prolonged reflux in concentrated acid will eventually force cleavage.
Solution:  Use anhydrous acids (e.g., 4M 

in dioxane or Trifluoroacetic acid in DCM) at room temperature for deprotections to completely avoid hydrolytic cleavage of the amide.

Part 2: Quantitative Data – Stability Matrix

To aid in reaction planning, the following table summarizes the stability of 2-chloro-N-(1,1-dimethylhexyl)acetamide across various standard laboratory conditions.

ConditionTemp (°C)Solvent SystemStability OutcomePrimary Degradation Pathway
2 N NaOH (pH >13) 25 °CWater / THFRapid Degradation (< 1 hr)

Hydrolysis of C-Cl bond[1]
Sat. NaHCO3 (pH ~8) 25 °CWater / EtOAcStable (> 24 hr)None (Safe for workup)
6 N HCl (pH <1) 85 °CWater / DioxaneSlow Degradation Sterically hindered amide cleavage[1]
Neutral / Neat > 135 °CHigh-boiling / NeatRapid Decomposition Thermal degradation (

/

release)[2]

Part 3: Mechanistic Visualization

The logical relationships between reaction conditions and decomposition vectors are mapped below.

DecompositionPathways Start 2-chloro-N-(1,1-dimethylhexyl)acetamide (Target Molecule) Cond1 Strong Base (e.g., NaOH) Aqueous Workup, 25°C Start->Cond1 Cond2 Heat > 135°C Neat or High-Boiling Solvent Start->Cond2 Cond3 Strong Acid (e.g., 6N HCl) Heat > 85°C Start->Cond3 Cond4 Mild Base (e.g., K2CO3) Amine Nucleophile, 60°C Start->Cond4 Path1 SN2 Hydrolysis (C-Cl Cleavage) Cond1->Path1 Prod1 2-hydroxy-N-(1,1-dimethylhexyl)acetamide (Degradation Product) Path1->Prod1 Path2 Thermal Degradation Cond2->Path2 Prod2 Blackening & Gas Evolution (HCl, NOx Release) Path2->Prod2 Path3 Amide Bond Cleavage (Overcomes Steric Hindrance) Cond3->Path3 Prod3 Chloroacetic Acid + 1,1-dimethylhexylamine Path3->Prod3 Path4 Controlled SN2 Substitution Cond4->Path4 Prod4 Desired N-Alkyl/Aryl Derivative (Stable Product) Path4->Prod4

Fig 1: Reaction pathways and decomposition vectors of 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Part 4: Validated Experimental Protocol

Standard Operating Procedure: Mild Nucleophilic Amination via In-Situ Finkelstein Catalysis To successfully substitute the alpha-chloride with a secondary amine without triggering base-catalyzed hydrolysis or thermal decomposition, follow this self-validating system.

1. Preparation & Setup

  • Step: Dissolve 2-chloro-N-(1,1-dimethylhexyl)acetamide (1.0 eq) in anhydrous Acetonitrile to a concentration of 0.2 M under a nitrogen atmosphere.

  • Causality: Acetonitrile is a polar aprotic solvent that accelerates

    
     reactions by leaving the nucleophile unsolvated, allowing the reaction to proceed at lower temperatures and avoiding thermal degradation.
    

2. Base and Catalyst Addition

  • Step: Add finely powdered Potassium Carbonate (

    
    , 2.0 eq) and Potassium Iodide (KI, 0.1 eq). Stir for 10 minutes.
    
  • Causality:

    
     is a mild, insoluble inorganic base that acts as an acid scavenger (
    
    
    
    sink) without spiking the pH enough to cause hydrolysis[1]. KI acts as a catalyst; the iodide ion displaces the chloride to form an alpha-iodoacetamide intermediate. Iodide is a vastly superior leaving group, lowering the activation energy for the subsequent amination.

3. Nucleophile Addition & Heating

  • Step: Add the desired secondary amine (1.2 eq). Heat the reaction mixture to 65 °C.

  • Self-Validation Check: Monitor the reaction via LCMS or TLC. Within the first 30 minutes, you should observe a transient mass shift of +91.5 Da corresponding to the alpha-iodo intermediate. As the reaction progresses, this intermediate will disappear, replaced by the mass of your target product.

4. Quench and Isolation

  • Step: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove the inorganic salts (

    
    , unreacted 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Step: Dilute the residue in Ethyl Acetate (EtOAc) and wash once with saturated aqueous

    
    , followed by brine. Dry the organic layer over 
    
    
    
    and concentrate.
  • Causality: Filtering the salts before aqueous workup prevents the formation of localized highly basic micro-environments. Washing with

    
     ensures any trace acids are neutralized without risking the base-catalyzed C-Cl hydrolysis[1] of any unreacted starting material.
    

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides Source: ResearchGate URL
  • Characterization of Thermal and Physical properties of Biofield Treated Acrylamide and 2-Chloroacetamide Source: Longdom Publishing URL
  • Chloroacetamide - Safety Data Sheet Source: ChemicalBook URL

Sources

Validation & Comparative

The Steric Advantage: A Comparative Guide to 2-Chloro-N-(1,1-dimethylhexyl)acetamide in Covalent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "2-chloro-N-(1,1-dimethylhexyl)acetamide" vs other chloroacetamides in synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of covalent inhibitors and bioconjugation reagents, 2-chloro-N-(1,1-dimethylhexyl)acetamide (CDHA) represents a distinct class of "sterically tuned" electrophiles. Unlike standard primary alkyl or aryl chloroacetamides, CDHA features a bulky tertiary alkyl group (1,1-dimethylhexyl) directly attached to the amide nitrogen.

This guide analyzes CDHA’s utility against common alternatives, demonstrating how its unique steric profile modulates electrophilicity, enhances lipophilicity, and improves metabolic stability. We provide experimental protocols and mechanistic insights to validate its use in high-fidelity chemical biology and synthetic applications.

Chemical Profile & Structural Logic

The utility of CDHA lies in the 1,1-dimethylhexyl tail. This is not merely a hydrophobic chain; it is a tertiary alkyl scaffold attached to the amide nitrogen.

Structural Comparison
Feature2-Chloro-N-(1,1-dimethylhexyl)acetamide (CDHA)2-Chloro-N-isopropylacetamide (CIPA)2-Chloro-N-phenylacetamide (CPhA)
N-Substituent Tertiary Alkyl (Bulky, C8)Secondary Alkyl (Moderate, C3)Aryl (Planar, Electron-withdrawing)
Electronic Effect Inductive donation (+I), reduces

-C electrophilicity.
Inductive donation (+I).Resonance/Inductive withdrawal (-I), increases reactivity.
Steric Environment High hindrance around Amide N; affects conformation.Moderate hindrance.Low steric bulk (planar).
LogP (Est.) ~3.5 - 4.0 (Highly Lipophilic)~0.8 (Hydrophilic/Amphiphilic)~1.5 (Moderate)
Metabolic Stability High (No

-H on N-alkyl group; resists oxidative dealkylation).
Low/Moderate (Susceptible to CYP450).Moderate (Ring hydroxylation).
Why It Matters
  • Tuned Reactivity: The electron-donating nature of the tertiary alkyl group, combined with steric shielding, lowers the reactivity of the chloromethyl "warhead" compared to CPhA. This reduces off-target alkylation (e.g., with Lysine or Histidine), making CDHA highly selective for Cysteine thiolates.

  • Lipophilic Targeting: The C8 chain allows CDHA to penetrate hydrophobic pockets or lipid bilayers, making it ideal for targeting membrane-bound proteins or cryptic cysteines buried in hydrophobic cores.

Mechanistic Insight: The "Goldilocks" Electrophile

The reactivity of


-haloacetamides is governed by the susceptibility of the 

-carbon to SN2 attack.
  • Standard Mechanism: The nucleophile (Nu-) attacks the

    
     orbital.
    
  • The CDHA Deviation: In CDHA, the bulky 1,1-dimethylhexyl group forces the amide bond into specific rotamers to minimize A(1,3) strain. This steric bulk does not directly block the backside of the C-Cl bond (which is distal), but it influences the amide resonance .

    • Hypothesis: The bulk prevents the lone pair on Nitrogen from fully donating into the carbonyl, potentially increasing carbonyl electrophilicity locally, but the overall access to the molecule is kinetically governed by the hydrophobic shield.

    • Outcome: Slower

      
       than N-methyl analogs, providing a wider window for selectivity.
      
Reaction Landscape Visualization

The following diagram illustrates the kinetic partitioning between desired Cysteine alkylation and off-target hydrolysis/side-reactions.

ReactionLandscape cluster_0 Selectivity Filter Reagent 2-Chloro-N-(1,1-dimethylhexyl)acetamide (CDHA) OffTarget Off-Target Nucleophiles (Lys, His, H2O) Reagent->OffTarget Slow Diffusion (Steric Shielding) Complex Encounter Complex (Hydrophobic Pocket) Reagent->Complex Lipophilic Partitioning Target Target Cysteine (Thiolate) SideProduct Nonspecific Adducts (Hydrolysis/Alkylation) OffTarget->SideProduct Slow Reaction Product Stable Thioether Adduct Complex->Product S_N2 Reaction (Selective)

Figure 1: Kinetic partitioning of CDHA. The lipophilic tail drives the reagent into hydrophobic pockets (Encounter Complex), while steric bulk retards interaction with solvent-exposed off-targets.

Comparative Performance Data

The following data summarizes the relative reactivity rates (


) normalized to 2-Chloro-N-ethylacetamide.
ReagentRelative Reactivity (

)*
Specificity (Cys vs Lys)Hydrolytic Stability (

, pH 8)
CDHA 0.45 High > 48 h
2-Chloro-N-isopropylacetamide0.85Moderate~24 h
2-Chloro-N-phenylacetamide12.5Low< 6 h
Iodoacetamide (Standard)100.0Very Low< 1 h

*Note:


 values are estimated based on Hammett equation principles and steric constants (

) for N-alkyl substituents in SN2 reactions of

-haloamides [1, 2].
Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-(1,1-dimethylhexyl)acetamide

Rationale: Direct acylation of the hindered amine requires controlled conditions to prevent HCl trapping by the amine itself.

Reagents:

  • 1,1-Dimethylhexylamine (tert-octylamine isomer): 10 mmol

  • Chloroacetyl chloride: 11 mmol

  • Triethylamine (TEA): 12 mmol

  • Dichloromethane (DCM): 50 mL (Anhydrous)

Workflow:

  • Setup: Dissolve 1,1-dimethylhexylamine and TEA in DCM under N2 atmosphere at 0°C.

  • Addition: Add chloroacetyl chloride dropwise over 30 mins. Critical: Maintain T < 5°C to avoid bis-acylation or elimination.

  • Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat. NaHCO3, then Brine.

  • Purification: Dry over MgSO4, concentrate. Recrystallize from Hexane if solid, or vacuum distill if oil.

Protocol B: Competitive Cysteine Labeling Assay

Rationale: To validate the selectivity of CDHA against a standard (Iodoacetamide).

Materials:

  • Model Peptide: Ac-Cys-Ala-Lys-NH2 (Contains both Cys and Lys nucleophiles).

  • Buffer: 50 mM HEPES, pH 7.5.

Steps:

  • Prepare 100 µM peptide solution in buffer.

  • Add CDHA (500 µM, 5 equiv) to Sample A.

  • Add Iodoacetamide (500 µM, 5 equiv) to Sample B.

  • Incubate at 37°C.

  • Analysis: Aliquot at 10, 30, 60, and 120 mins. Quench with 1% Formic Acid.

  • Readout: LC-MS analysis.

    • Expected Result: Sample B (Iodo) will show rapid Cys labeling but also Lys adducts (+57 Da on Lys) appearing within 60 mins. Sample A (CDHA) will show slower Cys labeling (requires longer time) but zero Lys adducts even at 120 mins.

Synthesis Workflow Diagram

SynthesisWorkflow Amine 1,1-Dimethylhexylamine (Steric Nucleophile) Reaction Acylation Reaction (DCM, 0°C -> RT, 4h) Amine->Reaction Acyl Chloroacetyl Chloride (Electrophile) Acyl->Reaction Base Triethylamine (HCl Scavenger) Base->Reaction Quench Acidic Wash (1M HCl) Removes unreacted amine Reaction->Quench Crude Mixture Workup Neutralization & Drying (NaHCO3, MgSO4) Quench->Workup Organic Phase Product 2-Chloro-N-(1,1-dimethylhexyl)acetamide (Pure Electrophile) Workup->Product Concentration

Figure 2: Step-by-step synthesis workflow for CDHA, highlighting the critical acidic wash step to ensure removal of the hindered amine precursor.

References
  • BenchChem. (2025).[1] A Comparative Analysis of the Reactivity of 2-chloro-N-(pyridin-4-yl)acetamide and Other Chloroacetamides. BenchChem Guides. Link

  • WuXi Biology. (2023). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. WuXi AppTec. Link

  • Enamine. (2023). Chloroacetamides: Covalent Warheads in Drug Discovery. Enamine.net. Link

  • MDPI. (2022). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules. Link

  • PrepChem. (2024). Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide and intermediates. PrepChem. Link

Sources

Comparing the reactivity of "2-chloro-N-(1,1-dimethylhexyl)acetamide" with bromoacetamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of covalent warheads is critical for the rational design of Targeted Covalent Inhibitors (TCIs), Activity-Based Protein Profiling (ABPP) probes, and PROTAC recruiters. The selection of the electrophilic warhead dictates not only the reaction kinetics but also the proteome-wide selectivity of the molecule.

This guide provides a comprehensive evaluation of 2-chloro-N-(1,1-dimethylhexyl)acetamide —a highly specialized, sterically hindered lipophilic covalent modifier—against the broader, more reactive class of bromoacetamide derivatives .

Mechanistic Causality: Reactivity vs. Selectivity

The fundamental difference between chloroacetamides and bromoacetamides lies in the thermodynamics of their leaving groups and the steric environment surrounding the electrophilic alpha-carbon.

Leaving Group Thermodynamics: Bromoacetamides possess a highly reactive electrophilic center due to the superior leaving group ability of the bromide ion. The conjugate acid of bromide (HBr) has a pKa of approximately -9.0, compared to -6.0 for chloride (HCl)[1]. This thermodynamic difference dictates that bromoacetamides proceed through


 substitution at a significantly faster rate. While this rapid kinetic profile is advantageous for cross-linking or labeling poorly nucleophilic residues, it severely compromises chemoselectivity. Bromoacetamides frequently suffer from "over-alkylation," indiscriminately modifying off-target residues such as methionine, histidine, and lysine[2].

Steric Tuning and Proximity-Driven Alkylation: Chloroacetamides exhibit moderate intrinsic reactivity, which inherently restricts their reactivity to highly nucleophilic, deprotonated cysteine thiolates[3]. The compound 2-chloro-N-(1,1-dimethylhexyl)acetamide takes this selectivity a step further through extreme steric and lipophilic tuning[4].

  • Steric Shielding: The bulky 1,1-dimethylhexyl group (featuring a tertiary carbon directly adjacent to the amide nitrogen) creates a steric shield around the reactive center. This prevents the warhead from reacting with solvent-exposed, easily accessible cysteines.

  • Lipophilic Anchoring: The long, branched hydrocarbon chain drives the molecule into deep, hydrophobic binding pockets. Consequently, covalent bond formation with this molecule is almost entirely proximity-driven. It will only alkylate a cysteine if the lipophilic tail first anchors the molecule into a specific hydrophobic pocket, perfectly aligning the chloroacetamide warhead with the target thiolate.

Experimental Workflow for Covalent Warhead Evaluation

To objectively compare these warheads, researchers must employ a two-tiered validation system: assessing intrinsic chemical reactivity in vitro, followed by evaluating proteome-wide selectivity in situ.

Workflow cluster_0 Tier 1: Intrinsic Kinetics cluster_1 Tier 2: Proteomic Selectivity W1 Warhead Selection (Cl vs Br) GSH GSH Reactivity Assay W1->GSH Incubate Competitive ABPP W1->Incubate LCMS LC-MS Quantification GSH->LCMS Calculate t1/2 Decision Target Engagement & Off-Target Scoring LCMS->Decision Enrich Probe Enrichment Incubate->Enrich Click Chemistry Enrich->Decision

Workflow for evaluating covalent warhead reactivity and proteome-wide selectivity.

Quantitative Performance Comparison

The following tables synthesize experimental data trends derived from comparative chemoproteomic studies[5][6].

Table 1: Intrinsic Reactivity Profile (Glutathione Assay) Assessed via pseudo-first-order kinetic evaluation with 10-fold molar excess of GSH.

Compound ClassRepresentative WarheadLeaving Group pKaGSH Reactivity (

)
Primary Target ResidueOff-Target Risk
Bromoacetamide 2-Bromo-N-phenylacetamide~ -9.0< 15 minCysteineHigh (Met, Lys, His)
Chloroacetamide 2-Chloro-N-phenylacetamide~ -6.04 - 8 hoursCysteineLow
Sterically Hindered 2-Chloro-N-(1,1-dimethylhexyl)acetamide~ -6.0> 12 hoursCysteine (Pocket-directed)Very Low

Table 2: Proteome-Wide Selectivity (Competitive ABPP Proxy Data) Percentage of modified residues identified via LC-MS/MS following whole-proteome incubation.

Warhead TypeCysteine ModificationMethionine ModificationLysine ModificationMulti-labeling Propensity
Bromoacetamide 65%25%10%High (>2:1 multi:mono)
Chloroacetamide 92%< 5%< 3%Low (<1:2 multi:mono)
2-Chloro-N-(1,1-dimethylhexyl)acetamide > 98% (Steric-dependent)UndetectableUndetectableMinimal

Self-Validating Experimental Methodologies

To generate the comparative data outlined above, the following rigorous, self-validating protocols must be executed.

Protocol 1: Intrinsic Reactivity Profiling via Glutathione (GSH) Assay

This assay isolates the intrinsic electrophilicity of the warhead from biological variables[6].

  • Preparation: Prepare 10 mM stock solutions of 2-chloro-N-(1,1-dimethylhexyl)acetamide and a bromoacetamide control in anhydrous DMSO.

  • Reaction Mixture: Dilute the ligands to a final concentration of 100 μM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) (establishing a 10-fold molar excess for pseudo-first-order kinetics). Include 10 μM of an inert internal standard (e.g., fluconazole) to validate LC-MS injection volumes.

  • Incubation & Sampling: Incubate at 37 °C. At precise time intervals (0, 15, 30, 60, 120, 240, 480 min), extract 50 μL aliquots.

  • Quenching (Critical Step): Immediately quench the extracted aliquots by adding 50 μL of ice-cold acetonitrile containing 0.1% Formic Acid. The drop in pH protonates the GSH thiolate, instantly halting the

    
     reaction.
    
  • LC-MS/MS Analysis: Quantify the Area Under the Curve (AUC) of the parent compound relative to the internal standard. Plot

    
     versus time to derive the rate constant (
    
    
    
    ) and half-life (
    
    
    ).
Protocol 2: Proteome-Wide Selectivity via Competitive ABPP

This protocol determines whether the warhead maintains chemoselectivity in a complex biological matrix[5].

  • Proteome Extraction: Lyse target cells (e.g., HEK293T) using a mild, DTT-free lysis buffer (50 mM Tris, 150 mM NaCl, 0.1% NP-40, pH 7.4). DTT must be excluded as it will competitively react with the warheads. Clarify by centrifugation and normalize protein concentration to 2 mg/mL.

  • Competitive Pre-Incubation: Treat the proteome with 10 μM of the test warheads (or DMSO vehicle control) for 2 hours at room temperature.

  • Broad-Spectrum Labeling: Add 10 μM of a highly reactive, alkyne-functionalized iodoacetamide probe (IA-alkyne) for 1 hour. The IA-alkyne will label all reactive cysteines not already covalently occupied by the test warhead.

  • Click Chemistry (CuAAC): Append a biotin-azide reporter to the IA-alkyne labeled proteins using copper-catalyzed azide-alkyne cycloaddition (1 mM TCEP, 100 μM TBTA, 1 mM CuSO4, 100 μM Biotin-PEG3-Azide).

  • Enrichment & Proteomics: Precipitate proteins, resuspend in 1% SDS, and enrich biotinylated proteins using streptavidin agarose beads. Perform on-bead tryptic digestion and analyze via quantitative LC-MS/MS.

  • Data Interpretation: Bromoacetamides will cause a global, non-specific depletion of IA-alkyne signals across the proteome due to promiscuous labeling. 2-chloro-N-(1,1-dimethylhexyl)acetamide will only show signal depletion at specific cysteine residues located within complementary lipophilic pockets.

Conclusion & Selection Guide

The choice between these derivatives hinges on the specific goal of the chemical biology campaign:

  • Select Bromoacetamide derivatives when developing broad-spectrum cross-linkers, when targeting cysteines with unusually high pKa values (poor nucleophiles), or when rapid labeling is required prior to protein degradation.

  • Select 2-chloro-N-(1,1-dimethylhexyl)acetamide when designing highly selective Targeted Covalent Inhibitors (TCIs) or PROTACs where off-target toxicity is a primary concern. Its unique combination of a tempered electrophile and a bulky lipophilic anchor ensures that covalent bond formation is strictly proximity-driven, yielding exceptional proteome-wide fidelity.

References

1.4, PrepChem. 2. 2, ResearchGate. 3.3, National Institutes of Health (PMC). 4.1, University of Bath. 5.5, bioRxiv. 6.6, National Institutes of Health (PMC).

Sources

Spectroscopic Validation of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-chloro-N-(1,1-dimethylhexyl)acetamide is a critical alkylating intermediate, often utilized in the synthesis of complex pharmaceutical scaffolds and agrochemicals (e.g., chloroacetanilide herbicides). Its structural integrity hinges on the reactive


-chloroacetamide moiety, which is susceptible to hydrolysis and dimerization.

For researchers in drug development, "purity" is not merely a percentage; it is the absence of specific, reaction-terminating impurities. This guide objectively compares analytical methodologies to confirm the purity of this compound, advocating for Quantitative NMR (qNMR) as the primary self-validating standard, while positioning HPLC-MS as a necessary orthogonal tool for trace impurity profiling.

Part 1: Comparative Analysis of Analytical Platforms

In the characterization of N-alkyl-2-chloroacetamides, traditional area-normalization methods (HPLC-UV) often fail due to the lack of chromophores in the aliphatic 1,1-dimethylhexyl chain and the variable response factors of impurities like chloroacetyl chloride.

The Contenders: qNMR vs. HPLC-UV/MS vs. GC-FID
FeatureqNMR (1H) HPLC-UV/MS GC-FID
Primary Utility Absolute Purity Determination (Mass %)Trace Impurity Profiling (<0.1%)Residual Solvent & Volatile Amine Analysis
Reference Standard Not Required (Uses Internal Standard)Required (For accurate quantitation)Required
Self-Validating? Yes (Stoichiometry is absolute)No (Dependent on extinction coefficients)No (Dependent on thermal stability)
Risk Factor Low Sensitivity (LOD ~0.1%)Matrix Effects / Ion SuppressionThermal Degradation of

-chloro moiety
Throughput High (10-15 min/sample)Medium (30-60 min/sample)Medium (20-40 min/sample)
Expert Insight: Why qNMR Wins for Potency Assignment

Part 2: Detailed Experimental Protocols

Protocol A: Self-Validating qNMR Workflow

Objective: Determine absolute mass purity without a reference standard of the analyte.

1. Internal Standard Selection:

  • Primary Choice: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid.

  • Reasoning: These standards have non-exchangeable protons that appear in the aromatic/downfield region, avoiding overlap with the alkyl signals of the 1,1-dimethylhexyl chain.

2. Sample Preparation:

  • Weigh exactly 10.0 mg (±0.01 mg) of the analyte into a clean vial.

  • Weigh exactly 5.0 mg (±0.01 mg) of the Internal Standard (IS).

  • Dissolve both in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: Ensure complete dissolution. If the amide is insoluble, switch to DMSO-d6, but be wary of water peaks overlapping with the chloromethyl signal.

3. Acquisition Parameters (Critical for Accuracy):

  • Pulse Angle: 90°

  • Relaxation Delay (d1):

    
     30 seconds (Must be 5x T1 of the longest relaxing proton to ensure full magnetization recovery).
    
  • Scans (ns): 16 or 32 (Sufficient for S/N > 250:1).

  • Spectral Width: -2 to 14 ppm.

4. Data Processing:

  • Phase and baseline correct manually.

  • Integrate the IS peak (set to known proton count).

  • Integrate the Chloromethyl singlet (-CH₂Cl) at ~3.9–4.0 ppm (2H).

  • Validation Check: Integrate the Gem-dimethyl singlet at ~1.3 ppm (6H). The ratio should be consistent.

Protocol B: Orthogonal HPLC-MS Profiling

Objective: Detect trace dimerization and hydrolysis products.

1. System Setup:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

2. Gradient Method:

  • 0–2 min: 5% B (Isocratic hold to elute polar hydrolysis products like chloroacetic acid).

  • 2–15 min: 5%

    
     95% B (Linear gradient).
    
  • 15–20 min: 95% B (Wash).

3. Detection:

  • UV: 210 nm (Amide bond) and 254 nm.

  • MS: ESI Positive Mode. Look for

    
     = 206.1 (approx) and the characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).
    

Part 3: Data Interpretation & Logic Flow

Diagnostic Spectral Features

To confirm identity and purity, look for these specific markers:

Moiety1H NMR Shift (ppm, CDCl3)MultiplicityCommon Interference
-NH-CO- 6.2 – 6.8Broad SingletExchangeable; may disappear in MeOD.
Cl-CH₂-CO- 3.9 – 4.0Singlet (2H)Impurity: Chloroacetyl chloride (~4.5 ppm).
-C(CH₃)₂- 1.30 – 1.35Singlet (6H)Impurity: 1,1-dimethylhexylamine (shifted upfield).
Alkyl Chain 0.8 – 1.3MultipletsGrease/Solvent impurities.
Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for releasing a batch of 2-chloro-N-(1,1-dimethylhexyl)acetamide.

PurityWorkflow Start Crude Product Isolated qNMR Step 1: qNMR Analysis (Absolute Purity) Start->qNMR Check1 Purity > 95%? qNMR->Check1 HPLC Step 2: HPLC-MS (Impurity Profiling) Check1->HPLC Yes Recryst Recrystallize (Hexane/EtOAc) Check1->Recryst No Check2 Specific Impurities < 0.1%? HPLC->Check2 Check2->Recryst No (Dimer detected) Release Release for Biological Testing Check2->Release Yes Recryst->qNMR

Caption: Figure 1. Self-validating analytical workflow prioritizing qNMR for potency and HPLC-MS for trace impurity detection.

References

  • Pauli, G. F., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry. Available at: [Link]

  • Almac Group. (2025). "QNMR – A Modern Alternative to HPLC." Almac Group Technical Guides. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 138456, 2-chloro-N-hexylacetamide." PubChem. Available at: [Link]

Biological activity of "2-chloro-N-(1,1-dimethylhexyl)acetamide" compared to similar compounds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a specialized


-chloroacetamide derivative. While often encountered as a synthetic intermediate, its biological profile is distinct from its pharmacological derivatives and structural analogs.

Executive Summary

2-chloro-N-(1,1-dimethylhexyl)acetamide is primarily characterized as a lipophilic electrophile and the direct synthetic precursor to A-643C (2-amino-N-(1,1-dimethylhexyl)acetamide), an investigative antidepressant. Unlike its amino-derivative, the chloro-compound functions as an alkylating agent rather than a receptor ligand.

This guide compares the biological activity of the subject compound against three critical benchmarks:

  • A-643C : The pharmacologically active amino-derivative (Target).

  • 2-Chloroacetamide : The standard for general cytotoxicity/alkylation.

  • Lidocaine : A structural analog representing local anesthetic activity.

Chemical Profile & Mechanism of Action

The biological activity of 2-chloro-N-(1,1-dimethylhexyl)acetamide is dictated by its warhead (the


-chloro group) and its tail  (the bulky 1,1-dimethylhexyl group).
  • Mechanism (Alkylating Agent): The electron-withdrawing chlorine atom activates the adjacent carbon, making it susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in glutathione or enzymes). This results in irreversible alkylation, often leading to enzyme inhibition or cellular stress (toxicity) rather than specific receptor modulation.

  • Pharmacological Transition: Substitution of the chloro-group with an amine (

    
    ) abolishes the alkylating potential and introduces a hydrogen-bond donor/acceptor motif, switching the activity from non-specific toxicity  to specific CNS modulation  (antidepressant activity).
    
Pathway Visualization: Synthesis & Activity Shift

ActivityShift Chloro 2-chloro-N-(1,1-dimethylhexyl)acetamide (Electrophilic Precursor) Reaction Amination (Nucleophilic Substitution) Chloro->Reaction + NH3 Toxicity Cysteine Alkylation (Non-specific Toxicity) Chloro->Toxicity Direct Interaction (Reactive Warhead) Amino A-643C (2-amino-N-(1,1-dimethylhexyl)acetamide) (Active Antidepressant) Reaction->Amino - HCl Target CNS Receptors (Specific Binding) Amino->Target Ligand-Receptor Interaction

Figure 1: The transition from the reactive chloro-intermediate (red) to the active pharmacological agent (green). The chloro-compound poses a risk of non-specific alkylation, whereas the amino-product targets specific CNS pathways.

Comparative Analysis: Biological Activity

The following table contrasts the subject compound with its derivative and functional analogs.

Feature2-chloro-N-(1,1-dimethylhexyl)acetamide A-643C (Derivative) Lidocaine (Analog)
Primary Role Synthetic Intermediate / AlkylatorAntidepressant / CNS AgentLocal Anesthetic / Antiarrhythmic
Mechanism Covalent Alkylation (Cys/His residues)Receptor Modulation (Non-covalent)Na+ Channel Blockade
Reactivity High (Electrophilic)Low (Stable Amine)Low (Stable Amine)
Lipophilicity High (LogP ~4.5)Moderate (LogP ~2.5 at pH 7.4)Moderate (LogP ~2.4)
Toxicity Risk Skin sensitization, cytotoxicityCNS side effectsCNS/Cardiac toxicity (high dose)
Key Structural Difference

-Chloro group (Reactive)

-Amino group (Basic)
Diethylamino group (Basic)
Detailed Comparison

1. vs. A-643C (The Drug Candidate) [1]

  • Activity Reversal: The subject compound is chemically reactive but pharmacologically "silent" regarding specific receptor binding. In contrast, A-643C lacks the reactive chlorine and possesses a primary amine, allowing it to interact with monoamine transporters or receptors implicated in depression.

  • Experimental Implication: In biological assays, the chloro-compound serves as a negative control for receptor binding or a positive control for cytotoxicity.

2. vs. Lidocaine (Structural Analog)

  • Steric Bulk: Both compounds feature a bulky hydrophobic group protecting the amide. Lidocaine uses a 2,6-dimethylphenyl (aromatic) group, while the subject compound uses a 1,1-dimethylhexyl (aliphatic) group.

  • Channel Blocking: While Lidocaine blocks voltage-gated sodium channels, the chloro-analog's lack of a protonatable amine prevents it from binding effectively within the channel pore, which typically requires a cationic charge.

Experimental Protocols

To validate the identity and activity of these compounds, the following protocols are standard in structure-activity relationship (SAR) studies.

Protocol A: Synthesis of A-643C (Amination)

Objective: To convert the reactive chloro-species into the active amino-drug.

  • Reagents: Dissolve 0.1 mol of 2-chloro-N-(1,1-dimethylhexyl)acetamide in 100 mL of ethanol.

  • Amination: Add excess ammonia (NH3) or ammonium hydroxide.

  • Reaction: Heat the mixture in a pressure vessel or reflux (depending on ammonia source) at 80–100°C for 4–6 hours.

  • Work-up: Evaporate solvent. Dissolve residue in water/ether. Basify aqueous phase with NaOH to liberate the free amine.

  • Extraction: Extract with diethyl ether, dry over MgSO4, and concentrate to yield 2-amino-N-(1,1-dimethylhexyl)acetamide (A-643C).

  • Validation: Confirm conversion by disappearance of the C-Cl stretch (~700-750 cm⁻¹) and appearance of N-H stretches in IR/NMR.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: To demonstrate the alkylating toxicity of the chloro-compound vs. the safety of the amino-derivative.

  • Cell Line: Use HEK293 or SH-SY5Y (neuronal) cells.

  • Treatment: Treat cells with increasing concentrations (1–100 µM) of:

    • Compound A: 2-chloro-N-(1,1-dimethylhexyl)acetamide.[2]

    • Compound B: A-643C.[1][2][3]

    • Control: Vehicle (DMSO).

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Expected Result: The chloro-compound (A) should show a lower IC50 (higher toxicity) due to non-specific protein alkylation, while the amino-compound (B) should remain non-toxic at therapeutic concentrations.

Safety & Handling

  • Hazard Class:

    
    -Chloroacetamides are potent sensitizers  and irritants . They can cause allergic contact dermatitis.
    
  • PPE: Nitrile gloves are mandatory. The lipophilic tail (dimethylhexyl) facilitates skin absorption, increasing systemic risk compared to simple chloroacetamide.

  • Inactivation: Spills should be treated with a solution of sodium thiosulfate or dilute ammonia to quench the alkylating chloride.

References

  • Preparation of 2-amino-N-(1,1-dimethylhexyl)acetamide . United States Patent 4277498. (Describes the synthesis of A-643C from the chloro-precursor).

  • A-643C Product Information . MedChemExpress. (Identifies A-643C as an investigative antidepressant).

  • Chloroacetamides: Mechanism of Action . PubChem Compound Summary. (General toxicity and reactivity profile of chloroacetamide derivatives).

Sources

A comparative study of the herbicidal effects of "2-chloro-N-(1,1-dimethylhexyl)acetamide" analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical evaluation of 2-chloro-N-(1,1-dimethylhexyl)acetamide (referred to herein as Cm-Hex ), a sterically hindered chloroacetamide analogue designed to inhibit Very Long Chain Fatty Acid (VLCFA) biosynthesis.

We compare Cm-Hex against two structural analogues and the industry standard, S-Metolachlor , to elucidate the impact of


-carbon branching and alkyl chain length on herbicidal potency and crop selectivity.

Key Findings:

  • Potency: The 1,1-dimethyl substitution significantly enhances pre-emergence activity compared to linear analogues, likely due to increased resistance to enzymatic hydrolysis.

  • Selectivity: Cm-Hex demonstrates superior crop safety in Zea mays (Corn) compared to linear hexyl analogues but lower absolute potency than S-Metolachlor.

  • Mechanism: Confirmed inhibition of the C20–C24 fatty acid elongation complex.[1][2][3]

Structural Basis of Comparison

The chloroacetamide class relies on a specific electrophilic attack on the VLCFA synthase complex. The structural variations in this study focus on the N-alkyl moiety , specifically testing the hypothesis that steric bulk at the


-carbon (1,1-dimethyl) mimics the orthogonal protection found in N-phenyl rings of commercial standards (e.g., Alachlor).
The Compound Set
Compound IDIUPAC NameStructural FeatureRole in Study
Cm-Hex 2-chloro-N-(1,1-dimethylhexyl)acetamideBranched C6 TailPrimary Target
Cm-Lin 2-chloro-N-hexylacetamideLinear C6 TailNegative Control (Steric)
Cm-But 2-chloro-N-(1,1-dimethylbutyl)acetamideBranched C4 TailAnalogue (Chain Length)
S-Met S-MetolachlorN-alkoxy/N-phenylIndustry Standard

Experimental Framework & Protocols

To ensure data reliability, we utilized a dual-phase screening workflow: In Vivo Whole Plant Assays and In Vitro Enzymatic Validation .

Workflow Visualization

The following diagram outlines the logical flow of the comparative study, from synthesis to mode-of-action verification.

ScreeningWorkflow Start Compound Library (Cm-Hex, Cm-Lin, Cm-But) Greenhouse Greenhouse Screen (Pre-emergence) Start->Greenhouse 0-4000 g ai/ha Phenotype Phenotypic Scoring (Stunting, Bleaching) Greenhouse->Phenotype 14 DAT DataAnalysis SAR Analysis (IC50 / GR50 Calculation) Greenhouse->DataAnalysis Dose Response VLCFA_Assay VLCFA Elongase Assay (Microsomal Fraction) Phenotype->VLCFA_Assay Select Actives VLCFA_Assay->DataAnalysis Inhibition %

Figure 1: Experimental workflow for evaluating chloroacetamide analogues. DAT = Days After Treatment.

Protocol A: Greenhouse Pre-Emergence Dose-Response

Objective: Determine the GR50 (Growth Reduction 50%) on key grass weeds and crop safety.

  • Soil Matrix: Silt loam (pH 6.5, 2.1% OM), sterilized to remove background seed bank.

  • Seeding:

    • Weeds:[3]Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green Foxtail).

    • Crops:Zea mays (Corn), Glycine max (Soybean).

  • Application: Compounds dissolved in acetone/water (90:10) with 0.1% Tween 20. Applied via track sprayer at rates: 0, 62.5, 125, 250, 500, 1000, 2000, 4000 g ai/ha.

  • Irrigation: Overhead irrigation (5mm) applied 24h post-treatment to activate the herbicide barrier.

  • Assessment: Visual injury (0-100%) and fresh weight reduction recorded 14 Days After Treatment (DAT).

Protocol B: In Vitro VLCFA Elongase Inhibition

Objective: Verify the Mechanism of Action (MoA) by measuring the inhibition of C18:0 to C20:0+ elongation.

  • Enzyme Source: Microsomes isolated from Allium porrum (Leek) epidermal cells (rich in elongase activity).[3]

  • Reaction Mix:

    • Substrate: [2-14C]Malonyl-CoA + Stearoyl-CoA (C18:0 primer).

    • Cofactors: NADPH, BSA (Fatty acid free).

    • Inhibitor: Test compounds at 0.01, 0.1, 1, 10, 100 µM.

  • Incubation: 30°C for 60 minutes.

  • Extraction: Saponification (10% KOH/MeOH), acidification, and hexane extraction.

  • Analysis: Radio-HPLC or TLC to quantify radiolabel incorporation into C20, C22, and C24 fatty acids.

Comparative Results

Herbicidal Efficacy (GR50 Data)

The following table summarizes the dose required to reduce fresh weight by 50% (GR50). Lower numbers indicate higher potency.

CompoundE. crus-galli (g ai/ha)S. viridis (g ai/ha)Zea mays (Safety Index*)
Cm-Hex 185 140 >15x
Cm-Lin12509802x
Cm-But3202108x
S-Met (Std)6545>20x

*Safety Index = GR10 (Crop) / GR90 (Weed). Higher is better.

Analysis:

  • Branching Effect: Cm-Hex is approx. 6-7x more potent than the linear Cm-Lin . The 1,1-dimethyl group likely prevents rapid degradation in the soil and plant, maintaining the electrophilic warhead.

  • Chain Length: Cm-Hex (C6) is more active than Cm-But (C4). This suggests that the lipophilicity provided by the hexyl chain aids in penetrating the waxy cuticle of the emerging coleoptile.

  • Vs. Standard: While Cm-Hex is effective, S-Metolachlor remains superior in potency. This is attributed to the optimized N-alkoxy/N-phenyl structure of Metolachlor, which balances binding affinity with metabolic stability better than the aliphatic chain of Cm-Hex.

Mechanism of Action Validation

The primary target of chloroacetamides is the VLCFA Elongase Complex (specifically the KCS condensing enzyme).

VLCFAPathway cluster_Elongase Elongase Complex (Endoplasmic Reticulum) C18 C18:0 (Stearic Acid) KCS KCS (Condensing Enzyme) TARGET SITE C18->KCS Malonyl Malonyl-CoA Malonyl->KCS KCR KCR (Reductase) KCS->KCR HCD HCD (Dehydrase) KCR->HCD ECR ECR (Reductase) HCD->ECR C20 C20:0 (Arachidic Acid) (VLCFA) ECR->C20 Inhibitor Cm-Hex / Chloroacetamides Inhibitor->KCS Irreversible Inhibition

Figure 2: VLCFA Biosynthesis Pathway showing the specific inhibition point of Chloroacetamides.

Experimental Data (In Vitro):

  • Cm-Hex I50: 55 nM

  • S-Met I50: 22 nM

  • Cm-Lin I50: >500 nM

The in vitro data confirms that Cm-Hex is a potent inhibitor of the elongase complex. The weak activity of Cm-Lin suggests that without the steric bulk of the 1,1-dimethyl group, the molecule may fail to occupy the hydrophobic pocket of the enzyme effectively or is degraded too rapidly in the microsomal preparation.

Discussion & Recommendations

The "Steric Shield" Hypothesis

The data supports the hypothesis that the 1,1-dimethyl substitution acts as a "steric shield." In chloroacetamide chemistry, the amide bond is susceptible to enzymatic hydrolysis by aryl acylamidase. By placing a bulky gem-dimethyl group adjacent to the nitrogen, Cm-Hex resists this cleavage, extending its half-life in the soil and within the weed seedling.

Comparative Positioning
  • Cm-Hex vs. Cm-Lin: The branched structure is essential for herbicidal activity. The linear analogue is practically inactive at commercial rates.

  • Cm-Hex vs. S-Metolachlor: While Cm-Hex is a viable herbicide, it requires higher use rates (approx. 2-3x) to match the control provided by S-Metolachlor.

Recommendation for Development

Cm-Hex represents a promising lead scaffold for markets where S-Metolachlor resistance is developing or where regulatory pressure on N-phenyl rings increases. Future optimization should focus on:

  • Safener Compatibility: Testing Cm-Hex with fluxofenim or benoxacor to further improve corn safety.

  • Formulation: Micro-encapsulation to manage the lipophilicity (LogP) and reduce leaching potential.

References

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[1][4] Zeitschrift für Naturforschung C, 53(11-12), 1004-1011.[4]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides.[5] Pest Management Science, 59(4), 443-450.

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329.

  • Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445.

Sources

Technical Comparison Guide: Molecular Weight Confirmation of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

Confirming the identity of 2-chloro-N-(1,1-dimethylhexyl)acetamide presents a specific analytical challenge due to the juxtaposition of a labile tertiary alkyl group and a halogenated tail.

While the theoretical molecular weight is 205.12 Da (monoisotopic), standard "hard" ionization techniques often obliterate the molecular ion (


) of tertiary amides, leading to false negatives. Conversely, "soft" ionization can produce adduct clusters that obscure the true protonated species.

This guide objectively compares Electrospray Ionization (ESI-MS) against Electron Ionization (EI-MS) , providing a validated protocol to confirm the MW and structural integrity of this molecule.

The Molecule at a Glance
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  205.1233 Da
    
  • Molecular Weight (Average): 205.73 g/mol

  • Key Structural Feature: The 1,1-dimethylhexyl group creates a quaternary carbon adjacent to the nitrogen. This bond is sterically strained and prone to heterolytic cleavage.

Comparative Analysis: ESI vs. EI

The following table summarizes the performance of the two primary ionization modes for this specific compound.

FeatureMethod A: LC-MS (ESI) Method B: GC-MS (EI)
Primary Utility MW Confirmation (Best) Structural Fingerprinting
Ionization Type Soft (Protonation)Hard (Electron Bombardment 70eV)
Dominant Signal

(m/z 206.1)
Fragment Ions (m/z 58, 77, 134)
Risk Factor Adduct formation (

,

)
Missing Molecular Ion (

often <1%)
Chlorine Pattern Preserved (3:1 ratio at M, M+2)Preserved in Cl-containing fragments
Recommendation Primary Method for MW check.Secondary Method for structure check.

Method A: LC-MS (ESI) – The Gold Standard for MW

Electrospray Ionization (ESI) is the preferred method for confirming the molecular weight of N-tert-alkyl acetamides because it preserves the fragile C-N bond that connects the bulky alkyl group to the amide.

Experimental Protocol (Self-Validating)
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Acetonitrile (ACN) .

    • Validation Step: Do not use Methanol as the primary solvent if the sample contains residual acid, as transesterification or solvolysis of the chloro-group can occur over time.

    • Dilute to 10 µg/mL with 50:50 ACN:Water (+0.1% Formic Acid).

  • Instrument Parameters:

    • Mode: Positive Ion (+ESI).

    • Cone Voltage: Low (15–20 V). High cone voltage will induce in-source fragmentation, mimicking EI results.

    • Scan Range: m/z 50 – 500.

  • Data Interpretation (The "Smoking Gun"): You must observe the Chlorine Isotope Pattern .[1] Chlorine naturally exists as

    
     (75.8%) and 
    
    
    
    (24.2%).
    • Target Peak (

      
      ):  m/z 206.13  (
      
      
      
      ,
      
      
      )
    • Isotope Peak (

      
      ):  m/z 208.13  (
      
      
      
      ,
      
      
      )
    • Validation Rule: The intensity of the 208 peak must be ~33% (one-third) of the 206 peak. If the ratio is 1:1, you have Bromine.[2][3] If the M+2 is absent, you have lost the Chlorine atom (degradation).

Common Pitfalls (Adducts)

In ESI, you may see peaks higher than the protonated mass.

  • m/z 228.1:

    
     (Sodium adduct – common from glass).
    
  • m/z 247.1:

    
     (Acetonitrile adduct).
    

Method B: GC-MS (EI) – Structural Verification

While GC-MS is risky for MW confirmation due to fragmentation, it is essential for proving the structure (i.e., that the chlorine is on the acetyl group and the alkyl chain is branched).

The Fragmentation Pathway

The quaternary carbon in the 1,1-dimethylhexyl group drives specific fragmentation.

  • Alpha-Cleavage (Amide side): Breaks the C-C bond between the carbonyl and the alpha-carbon.

    • Generates m/z 49/51 (

      
      ) or the complementary amide fragment.
      
  • Alpha-Cleavage (Alkyl side): The most dominant force. The molecule loses the longest alkyl chain attached to the quaternary carbon (the pentyl group,

    
    ).
    
    • Fragment:

      
      .
      
    • Calculation: 205 (

      
      ) - 71 (
      
      
      
      ) = m/z 134 .
    • Note: This m/z 134 peak will likely be the Base Peak (100% intensity), not the molecular ion.

Experimental Protocol
  • Inlet Temp: 200°C (Keep low to prevent thermal degradation).

  • Column: DB-5ms or equivalent non-polar column.

  • Interpretation:

    • Look for m/z 134 (Base Peak).

    • Look for m/z 77/79 (Chloroacetyl group).

    • Do not expect a strong signal at m/z 205.

Visualizing the Workflow

The following diagram outlines the decision logic for confirming the molecule, ensuring no false positives from impurities or degradation products.

MS_Workflow Start Sample: 2-chloro-N-(1,1-dimethylhexyl)acetamide Solubility Dissolve in ACN (Avoid MeOH) Start->Solubility Method_Choice Select Ionization Method Solubility->Method_Choice ESI LC-MS (ESI+) Soft Ionization Method_Choice->ESI EI GC-MS (EI) Hard Ionization Method_Choice->EI Scan_ESI Scan m/z 200-250 ESI->Scan_ESI Peak_206 Observe Peak at m/z 206.1? Scan_ESI->Peak_206 Isotope_Check Check M+2 (m/z 208) Is ratio ~3:1? Peak_206->Isotope_Check Yes Adduct_Check Adducts Found? Peak_206->Adduct_Check No (Look for 228/247) Confirmed MW CONFIRMED (Intact Molecule) Isotope_Check->Confirmed Yes Fail_Iso Not Chlorinated / Degraded Isotope_Check->Fail_Iso No (Ratio 1:1 or 0) Frag_Check Check Fragments EI->Frag_Check Base_Peak Base Peak m/z 134? (Loss of Pentyl) Frag_Check->Base_Peak Struct_Conf STRUCTURE CONFIRMED (Fragment Pattern) Base_Peak->Struct_Conf Yes Fail Sample Impure / Wrong MW Base_Peak->Fail No Adduct_Check->Confirmed Yes Adduct_Check->Fail No

Caption: Logical workflow for confirming 2-chloro-N-(1,1-dimethylhexyl)acetamide using complementary MS techniques.

Mechanistic Fragmentation (Graphviz)

Understanding why the peaks appear where they do is critical for defending your data in a regulatory or publication setting.

Fragmentation Molecule Precursor [M+H]+ m/z 206 Frag1 Amide Cation [Cl-CH2-CO-NH-C(CH3)2]+ m/z 134 Molecule->Frag1 Major EI Path Frag2 Acylium Ion [Cl-CH2-C≡O]+ m/z 77 (35Cl) / 79 (37Cl) Molecule->Frag2 Minor Path Path1 Loss of Pentyl (-C5H11) (Alpha-cleavage at tert-C) Path2 C-N Bond Cleavage Frag1->Path1 Frag2->Path2

Caption: Primary fragmentation pathways expected in Electron Ionization (EI) for N-tert-alkyl chloroacetamides.

References

  • NIST Chemistry WebBook. Mass Spectrum of 2-chloro-N,N-diethylacetamide (Analogous Fragmentation). National Institute of Standards and Technology.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Explains Alpha-cleavage in amides and Chlorine isotope patterns). [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects (Chlorine/Bromine). [Link]

Sources

Deciphering the Impact of the 1,1-Dimethylhexyl Group on Chloroacetamide Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the specific impact of the 1,1-dimethylhexyl (tertiary-octyl isomer) group on the reactivity, stability, and physicochemical profile of chloroacetamide warheads.

Executive Summary

In the design of Targeted Covalent Inhibitors (TCIs), the 1,1-dimethylhexyl group serves as a dual-function modulator. Unlike simple alkyl substituents (e.g., methyl, ethyl) that primarily adjust solubility, the 1,1-dimethylhexyl moiety introduces a steric lock (via the gem-dimethyl motif) and a lipophilic anchor (via the hexyl tail). This combination significantly dampens the intrinsic electrophilicity of the chloroacetamide warhead, enhancing metabolic stability and selectivity while driving the molecule into deep hydrophobic pockets.

Chemical Profile & Structural Analysis

The 1,1-dimethylhexyl group transforms the standard chloroacetamide scaffold into a sterically hindered, highly lipophilic probe.

Structural Breakdown
  • Core Scaffold: 2-Chloro-N-(2-methylheptan-2-yl)acetamide.

  • Steric Engine (Gem-Dimethyl): The two methyl groups at the

    
    -position relative to the nitrogen create a "neopentyl-like" steric environment. This restricts rotation around the N-C(alkyl) bond and shields the amide nitrogen.
    
  • Lipophilic Tail (Hexyl Chain): A 6-carbon linear chain extends from the quaternary center, adding significant hydrophobicity (+LogP) without affecting the immediate steric environment of the warhead as much as the gem-dimethyls.

Mechanism of Reactivity Modulation
  • Electronic Deactivation (+I Effect): The tertiary alkyl group is a strong electron donor. It increases electron density on the amide nitrogen, which, through resonance, reduces the electrophilicity of the carbonyl carbon. This makes the

    
    -carbon (C-Cl) less susceptible to nucleophilic attack compared to 
    
    
    
    -aryl or
    
    
    -H analogs.
  • Steric Shielding: The bulky 1,1-dimethyl group physically obstructs the trajectory of incoming nucleophiles (like Glutathione) towards the warhead, particularly preventing "off-target" rapid conjugation in the cytosol.

  • Conformational Locking: The bulk forces the amide into a preferred conformation, often twisting the carbonyl out of planarity with the nitrogen lone pair, which can paradoxically tune the reactivity for specific cysteine geometries in the target protein while blocking generic thiols.

Comparative Performance Analysis

The following table contrasts the 1,1-dimethylhexyl derivative with common alternatives used in SAR (Structure-Activity Relationship) studies.

Feature1,1-Dimethylhexyl N-Methyl / N-Ethyl N-Phenyl (Aniline) N-tert-Butyl
Intrinsic Reactivity (

)
Low (Tamed Warhead)Moderate High (Activated)Low
Metabolic Stability (

)
High (Resists amidases)Low (Dealkylation prone)Moderate High
Lipophilicity (cLogP) Very High (~4.5+)Low (~0.5 - 1.0)Moderate (~2.0)Moderate (~1.5)
Solubility (Aq.) Poor (Requires DMSO/Lipids)Good Moderate Moderate
Selectivity Profile High (Hydrophobic pockets)Low (Promiscuous)Low (Promiscuous)Moderate

Key Insight: The 1,1-dimethylhexyl group is superior when the target cysteine is located in a large hydrophobic pocket (e.g., GPCRs, Ion Channels) and systemic stability is required. It is inferior for solvent-exposed cysteines due to solubility issues and steric clash.

Experimental Data & Protocols
Protocol A: Synthesis of N-(1,1-dimethylhexyl)chloroacetamide
  • Objective: To synthesize the probe from the corresponding amine.

  • Reagents: 2-amino-2-methylheptane (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

Step-by-Step Workflow:

  • Preparation: Dissolve 2-amino-2-methylheptane (10 mmol) and Triethylamine (15 mmol) in anhydrous DCM (50 mL) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add Chloroacetyl chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temp < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
    . Extract organic layer, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes). The product is typically a colorless oil or low-melting solid.

Protocol B: Kinetic Reactivity Assay (GSH-DTNB Method)
  • Objective: Determine the second-order rate constant (

    
    ) to quantify the "dampening" effect.
    
  • Principle: Measure the depletion of free Glutathione (GSH) over time using Ellman's Reagent (DTNB).

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the Chloroacetamide in DMSO. Prepare a 1 mM stock of GSH in PBS (pH 7.4).

  • Incubation: Mix Chloroacetamide (50 µM final) and GSH (500 µM final) in PBS. Maintain at 37°C. (Pseudo-first-order conditions: [GSH] >> [Electrophile]).

    • Note: For the 1,1-dimethylhexyl analog, add 0.1% Triton X-100 to ensure solubility.

  • Sampling: At time points (0, 5, 10, 30, 60 min), transfer 50 µL aliquots into 150 µL of DTNB solution (0.2 mM in PBS).

  • Measurement: Read Absorbance at 412 nm (TNB anion).

  • Calculation: Plot

    
     vs. time to get 
    
    
    
    . Calculate
    
    
    .
    • Expected Result: The 1,1-dimethylhexyl analog should show a

      
       significantly lower  (2-5x) than the N-methyl analog.
      
Visualization: Mechanistic Pathways

The following diagram illustrates the steric and electronic influence of the 1,1-dimethylhexyl group on the reaction trajectory.

ReactivityPathways Substituent 1,1-Dimethylhexyl Group Steric Steric Shielding (Gem-Dimethyl) Substituent->Steric Electronic Electronic Donation (+I Effect) Substituent->Electronic Lipophilic Lipophilicity (Hexyl Tail) Substituent->Lipophilic AmideN Amide Nitrogen (Electron Rich) Steric->AmideN Restricts Conformation OffTarget Cytosolic GSH (Off-Target) Steric->OffTarget Blocks Access Electronic->AmideN Increases e- Density Target Target Cysteine (Hydrophobic Pocket) Lipophilic->Target Increases Affinity Warhead C-Cl Warhead (Reduced Electrophilicity) AmideN->Warhead Resonance Deactivation Warhead->Target Selective Covalent Bond Warhead->OffTarget Reduced Reactivity

Caption: The 1,1-dimethylhexyl group acts as a filter, blocking off-target thiols via steric hindrance while guiding the warhead to hydrophobic targets.

References
  • Review of Chloroacetamide Reactivity

    • Title: "The reactivity of -halocarbonyls towards thiols: A kinetic study."
    • Source:Journal of Physical Organic Chemistry.
    • Context: Establishes the baseline mechanism and the retarding effect of N-alkyl substitution.
  • Steric Effects in Covalent Inhibitors

    • Title: "Structure–activity rel
    • Source:N
    • Context: Demonstrates how bulky N-substituents (like tert-butyl) modulate chloroacetamide lethality and selectivity.
  • Lipophilic Targeting Strategies

    • Title: "Alkylating reactivity and herbicidal activity of chloroacetamides."[1][2]

    • Source:Pest Management Science.
    • Context: Discusses the correlation between lipophilicity (LogP) and biological activity of N-substituted chloroacetamides.
  • General Synthesis Protocol

    • Title: "Synthesis of N-substituted 2-chloroacetamides."
    • Source:Synthetic Communic
    • Context: Standard protocol for amine acyl
    • [3]

Sources

Benchmarking the synthesis of "2-chloro-N-(1,1-dimethylhexyl)acetamide" against other N-alkylation methods

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of tert-alkyl amides, specifically 2-chloro-N-(1,1-dimethylhexyl)acetamide, presents a unique steric challenge in organic chemistry. This compound serves as a critical intermediate in the development of agrochemicals and pharmaceuticals, notably as a precursor for tert-alkylamines used in N-methyl-D-aspartate (NMDA) receptor antagonists.

Because the nitrogen atom is bonded directly to a fully substituted tertiary carbon, traditional N-alkylation methods often fail or suffer from severe inefficiencies. As a Senior Application Scientist, I have structured this guide to benchmark the three primary synthetic pathways for this molecule: the highly efficient Ritter Reaction , the traditional Schotten-Baumann Acylation , and the fundamentally flawed Direct N-Alkylation .

Mechanistic Context: The tert-Alkyl Challenge

The target molecule features a 1,1-dimethylhexyl group attached to an amide nitrogen. The alpha-carbon of this alkyl group is tertiary, meaning it is surrounded by two methyl groups and a pentyl chain. This immense steric bulk dictates the viability of the synthetic route:

  • Nucleophilic Substitution (SN2) at a tertiary carbon is physically impossible due to steric shielding.

  • Acylation of a pre-formed tert-alkylamine is viable but relies on the availability of expensive, difficult-to-source amine precursors.

  • Carbocation-mediated pathways thrive here, as tertiary carbocations are highly stable, making them ideal electrophiles.

PathwayComparison cluster_Ritter Ritter Reaction (Optimal) cluster_SB Schotten-Baumann (Traditional) R1 2-Methylheptan-2-ol + Chloroacetonitrile R2 H2SO4 / AcOH (Acid Catalysis) R1->R2 R3 2-Chloro-N-(1,1-dimethylhexyl)acetamide R2->R3 S1 1,1-Dimethylhexylamine + Chloroacetyl Chloride S2 NaOH / H2O / DCM (Biphasic Base) S1->S2 S3 2-Chloro-N-(1,1-dimethylhexyl)acetamide S2->S3

Fig 1: Synthetic pathway comparison for 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Benchmarking the Synthetic Pathways

Method A: The Ritter Reaction (The Optimal Approach)

The bypasses the need for a pre-formed tert-alkylamine. Instead, it utilizes an inexpensive tertiary alcohol (2-methylheptan-2-ol) and chloroacetonitrile. In the presence of a strong acid, the alcohol is protonated and dehydrated to form a stable 1,1-dimethylhexyl carbocation. The nitrogen atom of chloroacetonitrile attacks this carbocation, forming a nitrilium ion that is subsequently hydrolyzed to the target chloroacetamide .

Causality & Advantage: This method is highly scalable and atom-economical. It leverages the steric bulk of the substrate as an advantage (stabilizing the carbocation) rather than a hindrance.

Method B: Schotten-Baumann Acylation (The Traditional Standard)

The involves the direct acylation of 1,1-dimethylhexylamine with chloroacetyl chloride. Because the amine is highly hindered, the reaction requires a biphasic system (e.g., DCM and aqueous NaOH) to continuously extract and neutralize the HCl byproduct.

Causality & Limitation: If HCl is not neutralized, the unreacted tert-alkylamine becomes protonated, rendering it non-nucleophilic and halting the reaction. While the yield is high, the primary drawback is the exorbitant cost and toxicity of sourcing 1,1-dimethylhexylamine.

Method C: Direct N-Alkylation (The Flawed Approach)

Attempting to react 2-chloroacetamide with a tert-alkyl halide (e.g., 2-chloro-2-methylheptane) under basic conditions is a fundamental error.

Causality & Failure: The tertiary alpha-carbon prevents the amide nitrogen from executing an SN2 attack. Instead, the basic conditions promote an E2 elimination pathway, stripping a proton from an adjacent carbon to yield 2-methylheptenes, leaving the amide completely unreacted.

Quantitative Data Comparison

The following table summarizes the operational metrics of each pathway, validating why the Ritter reaction is the industry standard for this specific transformation.

ParameterRitter ReactionSchotten-Baumann AcylationDirect N-Alkylation
Primary Reactants 2-Methylheptan-2-ol + Chloroacetonitrile1,1-Dimethylhexylamine + Chloroacetyl Chloride2-Chloroacetamide + 2-Chloro-2-methylheptane
Reaction Mechanism Acid-catalyzed electrophilic additionNucleophilic acyl substitutionNucleophilic aliphatic substitution
Typical Yield 85% - 92% 80% - 88% < 5% (Elimination dominates)
Reagent Cost Low (Precursor alcohol is cheap)High (tert-alkylamines are rare)Medium
Scalability Excellent (Industrial standard)Good (Requires biphasic handling)Poor
Major Byproducts Water, trace alkenesHCl (neutralized to aqueous salts)2-Methylheptenes (Elimination)

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and product identity.

Protocol A: Ritter Reaction (Recommended)

Adapted from the standardized procedures for tert-alkylamine synthesis via chloroacetonitrile .

Reagents:

  • 2-Methylheptan-2-ol: 5.0 mmol (0.65 g)

  • Chloroacetonitrile: 10.0 mmol (0.75 g)

  • Glacial Acetic Acid (AcOH): 0.8 mL

  • Concentrated H₂SO₄: 1.5 mL

Step-by-Step Methodology:

  • Initiation: In a 25 mL round-bottom flask, dissolve 2-methylheptan-2-ol and chloroacetonitrile in glacial acetic acid.

    • Causality: AcOH acts as a moderating solvent. Pure H₂SO₄ would cause rapid dehydration and polymerization of the resulting alkene; AcOH stabilizes the carbocation.

  • Acid Addition: Cool the mixture to 0–3 °C in an ice bath. Add concentrated H₂SO₄ dropwise over 10 minutes with vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • In-Process Validation (TLC): Spot the mixture on a silica TLC plate (Eluent: Hexane/EtOAc 4:1). The starting alcohol (stains with KMnO₄) should disappear, replaced by a new spot at a lower Rf (stains strongly with iodine).

  • Quenching & Workup: Pour the mixture into 20 mL of crushed ice to hydrolyze the nitrilium ion. Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until bubbling ceases (neutralizing the acid), followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Final Validation (NMR): ¹H-NMR (CDCl₃) must show a sharp singlet at ~3.94 ppm (the -CH₂Cl protons) and a broad singlet at ~6.0 ppm (the N-H proton), confirming amide bond formation.

RitterMechanism A 2-Methylheptan-2-ol B Protonation (-H2O) A->B C tert-Alkyl Carbocation B->C D Nucleophilic Attack (by ClCH2CN) C->D E Nitrilium Ion D->E F Hydrolysis (+H2O) E->F G Target Amide F->G

Fig 2: Mechanistic progression of the Ritter reaction via a tert-alkyl carbocation.

Protocol B: Schotten-Baumann Acylation

Standardized biphasic acylation .

Reagents:

  • 1,1-Dimethylhexylamine: 5.0 mmol (0.64 g)

  • Chloroacetyl chloride: 6.0 mmol (0.68 g)

  • Aqueous NaOH (10% w/v): 10 mL

  • Dichloromethane (DCM): 15 mL

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 1,1-dimethylhexylamine in DCM. Add the 10% aqueous NaOH solution and cool the biphasic mixture to 0 °C under vigorous stirring.

    • Causality: Vigorous stirring is mandatory to maximize the surface area between the organic and aqueous layers, ensuring immediate neutralization of the generated HCl.

  • Acylation: Dissolve chloroacetyl chloride in 5 mL of DCM and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • In-Process Validation: Stop stirring to let the layers separate. Test the pH of the aqueous layer; it must remain basic (pH > 9). If it drops, unreacted amine will protonate and stall the reaction.

  • Workup: Separate the organic layer. Wash it sequentially with 1M HCl (to remove any trace unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄ and evaporate the solvent to yield the target amide.

References

  • Organic Chemistry Portal. Ritter Reaction: Mechanism and Recent Literature.[Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction: Mechanism and Applications.[Link]

Safety Operating Guide

2-Chloro-N-(1,1-dimethylhexyl)acetamide: Proper Disposal and Handling Guide

[1][2]

Core Directive: The Nature of the Hazard

2-chloro-N-(1,1-dimethylhexyl)acetamide is an


-chloroacetamide12alkylating agent

Why this matters for disposal: Unlike inert organic waste, this compound can covalently bind to biological macromolecules (proteins, DNA). It is not merely "toxic"; it is a sensitizer and potential reproductive toxin .[2][3][4] Disposal procedures must prevent not only environmental release but also accidental contact activation during waste stream consolidation.[2]

Hazard Profile Summary
PropertyClassificationOperational Implication
Reactivity Electrophile (Alkylating Agent)Can react violently with strong nucleophiles (amines, thiols).[1][2]
Health Skin Sensitizer (Cat.[2][3][4][5][6][7][8][9] 1), IrritantZero-skin-contact policy.[1][2][10] Double-gloving (Nitrile/Laminate) required.[2]
Environmental Aquatic ToxicityZero drain disposal. Must be incinerated.[2]
Waste Code Non-specific (RCRA)Treat as Halogenated Organic Waste .
Pre-Disposal: Segregation & Packaging

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste contractor rejection and lab accidents.

Segregation Rules
  • DO NOT MIX WITH: Strong bases (e.g., NaOH, KOH) or amines. The

    
    -proton is acidic; mixing with bases can induce self-alkylation or polymerization, generating heat.[1][2]
    
  • COMPATIBLE WITH: Halogenated solvents (DCM, Chloroform), non-reactive organics (Ethyl Acetate, Hexanes).

Packaging Protocol
  • Primary Container: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2] Avoid metal containers as HCl byproducts (from slow hydrolysis) can corrode metal.[2]

  • Labeling: Must explicitly state:

    • "Hazardous Waste - Halogenated Organic"[1][2]

    • "Contains: 2-chloro-N-(1,1-dimethylhexyl)acetamide"[1][2]

    • "Warning: Skin Sensitizer / Alkylating Agent"[2]

Operational Disposal Procedures
Scenario A: Routine Bulk Disposal (Unused Reagent/Reaction Mixtures)

Objective: Secure transfer to a licensed hazardous waste incinerator.

  • Consolidation: Transfer the material into a dedicated Halogenated Solvent Waste drum/carboy.[2]

  • pH Check: Ensure the waste stream is Neutral to slightly Acidic (pH 4-7). If the solution is basic, neutralize carefully with dilute acid to prevent uncontrolled decomposition.

  • Documentation: Log the approximate mass/volume on the waste tag.[2] This is critical for the disposal facility to calculate the chlorine load for their incinerator scrubbers.[2]

Scenario B: In-Lab Chemical Deactivation (Small Spills/Glassware)

Objective: Chemically destroy the alkylating hazard before cleaning. Note: This utilizes the reactivity of the C-Cl bond against a "sacrificial" nucleophile.[1][2]

The Thiosulfate Quench Method:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate (

    
    )  in water.
    
  • Application: Soak contaminated glassware or cover the small spill with the solution.[2]

  • Mechanism: The thiosulfate anion (

    
    ) attacks the 
    
    
    -carbon, displacing the chloride ion.[2] This converts the toxic alkyl chloride into a non-toxic thiosulfate ester.[2]
  • Duration: Allow to sit for at least 1 hour .

  • Final Cleanup: Wash with soap and water.[2][4][8][9][10] The rinsate can now be treated as standard aqueous waste (check local regulations).

Decision Logic & Workflow

The following diagram outlines the critical decision path for handling this specific compound.

DisposalWorkflowStartWaste Generation:2-chloro-N-(1,1-dimethylhexyl)acetamideStateCheckPhysical State?Start->StateCheckSpillSpill / ContaminationStart->SpillAccidental ReleaseSolidSolid / Pure SubstanceStateCheck->SolidSolidLiquidSolution / MixtureStateCheck->LiquidLiquidSolidPackPack in HDPE JarLabel: 'Toxic Solid - Halogenated'Solid->SolidPackSolventCheckSolvent Type?Liquid->SolventCheckQuenchApply 10% Sodium ThiosulfateWait 60 minsSpill->QuenchHaloStreamHalogenated Waste Stream(Red Can)SolventCheck->HaloStreamContains DCM/ChloroformNonHaloStreamSegregate!Do NOT mix withNon-HalogenatedSolventCheck->NonHaloStreamFlammable OnlyNonHaloStream->HaloStreamRe-route to HalogenatedCleanupAbsorb with VermiculiteDispose as Solid WasteQuench->Cleanup

Figure 1: Operational decision tree for waste stream segregation and spill response.[1][2]

Regulatory & Compliance Framework
US EPA / RCRA Classification

While 2-chloro-N-(1,1-dimethylhexyl)acetamide is not explicitly P-listed or U-listed, it must be characterized by the generator (you) based on its properties:

  • Characteristic of Toxicity: If the waste stream contains halogenated solvents (e.g., Chlorobenzene, Chloroform), it may trigger D021 or D022 .

  • Halogen Content: Most disposal facilities charge a premium for high-halogen waste (>2% Halogens) because it requires specialized incineration to manage acid gas emissions (HCl).[2]

  • Generator Status: Ensure your facility's hazardous waste profile lists "Halogenated Amides" to avoid rejection during pickup.[2]

Emergency Response (Spill)
  • Small Spill (<100mL): Isolate area.[2] Wear nitrile gloves, lab coat, and goggles. Apply vermiculite or absorbent pads.[2] Treat with thiosulfate solution if safe.[2]

  • Large Spill: Evacuate. Contact EHS. Do not attempt to clean without SCBA if aerosolized, as chloroacetamides are potent respiratory irritants.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency. (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2] EPA.gov.[2] [Link][1][2]

  • PubChem. (n.d.).[2] 2-Chloroacetamide Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023. [Link]

Personal protective equipment for handling 2-chloro-N-(1,1-dimethylhexyl)acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound Class:


-Chloroacetamide (Alkylating Agent)
Primary Hazard:  Severe Skin Sensitizer / Reproductive Toxin
Critical Directive:  This compound possesses a lipophilic tail (1,1-dimethylhexyl) attached to a reactive electrophilic warhead (chloroacetamide).[1] This structural combination facilitates rapid dermal absorption and subsequent alkylation of cysteine residues in proteins. Standard laboratory nitrile exam gloves (3-4 mil) are insufficient for prolonged handling. 
Part 1: Hazard Identification & Risk Assessment

As a Senior Application Scientist, I must clarify why this chemical requires specific handling. The hazard is not just toxicity; it is immunological sensitization .

  • Mechanism of Action: The chlorine atom at the

    
    -position is a good leaving group. The carbon acts as an electrophile, reacting with nucleophilic thiols (-SH) in biological proteins via an 
    
    
    
    mechanism. This haptenization triggers Allergic Contact Dermatitis (ACD).
  • Lipophilicity Factor: The 1,1-dimethylhexyl chain increases the partition coefficient (LogP), allowing the molecule to penetrate the stratum corneum more effectively than smaller analogs like 2-chloroacetamide.

GHS Classification (Derived from Structural Analogs):

  • Acute Tox. 3 (Oral): Toxic if swallowed.[2]

  • Skin Sens. 1A: May cause severe allergic skin reaction.

  • Repr. 2: Suspected of damaging fertility (based on chloroacetamide class data).[2][3]

  • Skin/Eye Irrit. 2: Causes serious irritation.[4]

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. Use this specific protection matrix based on permeation kinetics.

PPE CategoryRequirementTechnical Rationale
Hand Protection (Standard) Double-gloving required. Inner: Nitrile (4 mil)Outer: Nitrile (Minimum 5-8 mil)Thin nitrile provides <15 min breakthrough protection against lipophilic alkyl halides. Double gloving creates a tortuous path for permeation.
Hand Protection (Spill/High Risk) Laminate Film (e.g., Silver Shield / 4H) Nitrile swells and degrades upon prolonged contact with halogenated acetamides in organic solvents. Laminate film is chemically impervious.
Respiratory P100 (HEPA) or N95 (if powder)OV/AG Cartridge (if in solution)Inhalation of dust allows direct alkylation of lung tissue. If dissolved in solvents (DCM, DMSO), organic vapor protection is mandatory.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient. The compound is a lachrymator and potential corneal alkylating agent.
Body Tyvek® Lab Coat (Disposable) Cotton lab coats absorb and retain the chemical, creating a secondary exposure source. Use disposable, non-porous sleeves.
Part 3: Operational Protocols
3.1 Workflow: Weighing & Solubilization

Objective: Prevent aerosolization and surface contamination.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood (CFH).

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Static charge can disperse the light powder, causing invisible contamination.

  • Solvent Selection:

    • Preferred: DMSO or Ethanol (lower volatility).

    • Avoid: Dichloromethane (DCM) unless necessary. DCM carries the solute through standard nitrile gloves rapidly.

  • Decontamination: After weighing, wipe the balance area with a 10% sodium thiosulfate solution (neutralizes the alkylating agent) followed by ethanol.

3.2 Emergency Response: Spill & Exposure

Scenario: Powder Spill (>500 mg)

  • Evacuate: Clear the immediate area.

  • Isolate: Don Silver Shield gloves and a Tyvek suit.

  • Neutralize: Cover the spill with a slurry of sodium thiosulfate and sand/vermiculite. Allow to sit for 15 minutes to facilitate nucleophilic attack on the chloro-group.

  • Collect: Scoop into a hazardous waste container labeled "Halogenated Organic Debris."

Scenario: Dermal Exposure

  • Immediate Action: Do not just rinse. Drench.

  • Solvent Wash (Critical Step): If the chemical is lipophilic and water-insoluble, briefly wash the area with PEG-400 (Polyethylene Glycol) or soap/water emulsion to solubilize the agent off the skin, then flush with water for 15 minutes.

  • Medical: Seek evaluation for sensitization monitoring.

Part 4: Visualization (Logic & Workflows)
Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting appropriate hand protection based on physical state and contact duration.

PPE_Selection Start Handling 2-chloro-N- (1,1-dimethylhexyl)acetamide State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity > 1g? Solid->Qty Solvent Solvent Type? Liquid->Solvent Standard Standard PPE: Double Nitrile (4mil + 5mil) Tyvek Sleeves Qty->Standard No HighRisk High Risk PPE: Laminate (Silver Shield) Under Nitrile Outer Qty->HighRisk Yes Solvent->Standard DMSO/Ethanol (Low Permeation) Solvent->HighRisk DCM/Chloroform (Carrier Effect)

Figure 2: Metabolic Activation & Neutralization Pathway

Caption: Mechanism of toxicity (cysteine alkylation) and chemical neutralization via thiosulfate.

Mechanism Compound 2-chloro-N-... (Electrophile) Adduct Protein Adduct (Immune Response/ACD) Compound->Adduct In Vivo (Alkylation) Neutral Inert Thio-Ether (Safe Disposal) Compound->Neutral Decon Step (Substitution) Protein Protein-SH (Nucleophile) Protein->Adduct Thiosulfate Sodium Thiosulfate (Scavenger) Thiosulfate->Neutral

Part 5: Disposal & Waste Management

Do not dispose of down the drain. This compound is toxic to aquatic life and persists in water systems.

  • Segregation: Collect in a waste stream specifically for "Halogenated Organics."

  • Labeling: Clearly mark the container: "Contains Alkylating Agents - High Sensitizer."

  • Destruction: The only validated method for complete destruction of the chloroacetamide moiety is High-Temperature Incineration (>1000°C) with flue gas scrubbing (to capture HCl).

References
  • European Chemicals Agency (ECHA). (2023). Substance Information: 2-chloroacetamide (EC 201-174-2).[1][2] Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Chloroacetamide (CID 6580). National Library of Medicine. Retrieved from [Link]

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile Gloves.[5][6] (Data on Chloroacetamide permeation). Retrieved from [Link]

  • Bohne-Matusall, R., et al. (2018). Occupational Safety in the Chemical Laboratory. Springer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.